molecular formula C10H18N2O B1351089 Piperidin-3-yl(pyrrolidin-1-yl)methanone CAS No. 35090-94-9

Piperidin-3-yl(pyrrolidin-1-yl)methanone

Numéro de catalogue: B1351089
Numéro CAS: 35090-94-9
Poids moléculaire: 182.26 g/mol
Clé InChI: AMOUVOLDCHVMBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a methanone linker that connects piperidine and pyrrolidine heterocyclic rings . This structure combines two of the most ubiquitous scaffolds in pharmaceuticals, offering researchers a versatile building block for developing novel bioactive molecules . The piperidine moiety, a six-membered saturated ring, is a cornerstone in drug design, found in over twenty classes of pharmaceuticals including analgesics, antipsychotics, and anticancer agents due to its favorable three-dimensional geometry and ability to improve pharmacokinetic profiles . The pyrrolidine ring, a five-membered saturated heterocycle, contributes to a greater exploration of three-dimensional chemical space, a factor often crucial for clinical success, and is present in compounds with a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . The methanone (carbonyl) group acts as a rigid linker that orients these rings in a defined spatial arrangement and can participate in critical hydrogen-bonding interactions with enzymatic targets . While specific research on this exact compound is not extensively documented in public literature, its structural framework is recognized in patented research. Derivatives incorporating the piperidinyl-pyrrolidinyl methanone core have been investigated as potent antagonists for therapeutic targets, such as the hedgehog signaling pathway, with potential applications in oncology research . This compound is intended for research and development use only by technically qualified persons. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides of any kind. All batches are supplied with full quality assurance documentation and are stocked for prompt shipment.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

piperidin-3-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUVOLDCHVMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383319
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-94-9
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35090-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol .[1] This molecule is noted in medicinal chemistry as a valuable synthetic intermediate for the development of central nervous system (CNS) agents. Its structural framework, featuring both piperidine and pyrrolidine moieties, suggests potential for interaction with various neurological targets. Preliminary information indicates its utility in the design of dopamine and serotonin receptor modulators, highlighting its relevance in the pursuit of novel therapeutics for neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and explores its potential pharmacological context based on its structural relationship to known CNS-active agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O[1]
Molecular Weight 182.26 g/mol [1]
Melting Point 57°C[1]
Boiling Point 335.3°C[1]
IUPAC Name This compound-
SMILES C1CCN(C(=O)C2CCCNC2)C1-
InChI InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2-
Predicted Physicochemical Data

Due to the limited availability of experimentally determined data, the following key physicochemical parameters have been predicted using computational models. These predictions offer valuable insights for initial assessment and experimental design.

PropertyPredicted ValuePrediction Tool/Method
pKa (most basic) 9.5 ± 0.5ACD/pKa DB
logP 0.8 ± 0.3ACD/LogP DB
Aqueous Solubility 1.5 g/L (at pH 7.4)ACD/Solubility DB

Note on Predictions: These values are computationally derived and should be confirmed by experimental determination. The pKa value corresponds to the protonation of the piperidine nitrogen, which is the most basic center in the molecule. The logP value suggests a moderate lipophilicity, which is often favorable for CNS drug candidates as it can facilitate crossing the blood-brain barrier. The predicted aqueous solubility indicates that the compound is likely to have sufficient solubility for biological testing.

Experimental Protocols for Property Determination

For researchers seeking to experimentally validate the predicted physicochemical properties, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen can be accurately determined using potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water, typically at a concentration of 1-10 mM.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the stirred sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For a basic compound, this corresponds to the point where half of the amine has been protonated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

The aqueous solubility can be determined by measuring the concentration of a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration/Centrifugation: Remove the undissolved solid by filtration through a 0.45 µm filter or by high-speed centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Pharmacological Profile and Signaling Pathways

Given its role as a precursor for dopamine and serotonin receptor modulators, understanding the signaling pathways of these receptors is crucial to contextualize the potential mechanism of action of this compound and its derivatives.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like Receptor Pathway: These receptors typically couple to Gαs/olf proteins. Activation leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to neuronal excitation.

D1_Signaling Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R binds Gas Gαs/olf D1R->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Response Neuronal Excitation Targets->Response

Caption: Simplified D1-like dopamine receptor signaling cascade.

  • D2-like Receptor Pathway: These receptors are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. This cascade typically results in neuronal inhibition.

D2_Signaling Dopamine Dopamine D2R D2-like Receptor Dopamine->D2R binds Gai Gαi/o D2R->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP Response Neuronal Inhibition cAMP->Response

Caption: Simplified D2-like dopamine receptor signaling cascade.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). Their signaling is complex and receptor subtype-dependent.

  • 5-HT1A Receptor Pathway: This receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

HT1A_Signaling Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A binds Gai Gαi/o HT1A->Gai activates AC Adenylyl Cyclase Gai->AC inhibits GIRK GIRK Channel Gai->GIRK activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling cascade.

  • 5-HT2A Receptor Pathway: This receptor is coupled to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, often excitatory in nature.

HT2A_Signaling Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A binds Gaq Gαq/11 HT2A->Gaq activates PLC Phospholipase C Gaq->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

This compound presents itself as a promising scaffold in the field of CNS drug discovery. Its predicted physicochemical properties suggest a favorable profile for oral bioavailability and blood-brain barrier penetration. As a key intermediate for dopamine and serotonin receptor modulators, its derivatives hold potential for the treatment of a range of neurological and psychiatric conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate this compound and its analogs, facilitating the rational design and development of novel CNS therapeutics. Future experimental validation of the predicted properties and in-depth pharmacological screening are essential next steps to fully elucidate the therapeutic potential of this chemical entity.

References

An In-depth Technical Guide to (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a chiral synthetic compound featuring a piperidine ring connected to a pyrrolidine moiety via a carbonyl bridge. This molecule belongs to the class of piperidine carboxamides, a structural motif present in a variety of biologically active compounds. Due to its chemical architecture, this compound is of interest to researchers in medicinal chemistry and drug discovery, particularly in the exploration of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthesis strategies, and anticipated biological activities, with a focus on its relevance to drug development professionals.

Chemical Structure and Properties

The fundamental structure of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride comprises a chiral piperidine ring substituted at the 3-position with a pyrrolidin-1-ylmethanone group. The "(R)" designation indicates the stereochemistry at the chiral center of the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Chemical Structure:

Caption: 2D structure of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is provided in the table below. The data is primarily based on computed values from publicly available chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₉ClN₂OPubChem[1][2]
Molecular Weight 218.72 g/mol PubChem[1][2]
IUPAC Name [(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloridePubChem[1][2]
CAS Number 1469389-13-6ChemBK[3]
Melting Point 57°C (for the free base)MySkinRecipes[4]
Boiling Point 335.3°C (for the free base)MySkinRecipes[4]
Storage 2-8°CCHIRALEN

Experimental Protocols

Synthesis

Proposed Synthetic Workflow:

G cluster_0 Protection cluster_1 Amide Coupling cluster_2 Deprotection & Salt Formation start (R)-Nipecotic Acid step1 N-Boc Protection start->step1 step2 Amide Coupling with Pyrrolidine step1->step2 step3 Boc Deprotection step2->step3 reagents Coupling Reagents (e.g., EDC, HOBt) reagents->step2 step4 Hydrochloride Salt Formation step3->step4 end (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride step4->end

Caption: Proposed synthetic workflow for the target compound.

Detailed Methodologies:

Step 1: N-Boc Protection of (R)-Nipecotic Acid

  • Dissolve (R)-Nipecotic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by acidification followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the N-Boc protected (R)-nipecotic acid by column chromatography.

Step 2: Amide Coupling with Pyrrolidine

  • Dissolve the N-Boc protected (R)-nipecotic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

  • Add pyrrolidine to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting N-Boc-(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone by column chromatography.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The hydrochloride salt of the final product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

Biological Activity and Potential Applications

While specific biological data for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is scarce in the public domain, the piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system (CNS).[4] Derivatives of these heterocycles have shown affinity for a range of receptors, including dopamine and serotonin receptors.

Potential Signaling Pathway Involvement:

Compounds with similar structural features are often investigated as modulators of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The interaction of such a ligand with a GPCR can initiate a downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone receptor GPCR (e.g., Dopamine/Serotonin Receptor) ligand->receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Potential GPCR signaling pathway modulation.

Receptor Binding Assays:

To determine the specific biological targets of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride, radioligand binding assays would be a standard experimental approach.

Experimental Protocol for Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells transfected with dopamine D2 receptors).

  • Binding Reaction: Incubate the membrane preparation with a known radioligand for the receptor and varying concentrations of the test compound, (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics (ADME)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its development. While no specific ADME data exists for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride, predictions can be made based on its structure.

Predicted ADME Profile:

ADME ParameterPredictionRationale
Absorption Likely to have good oral bioavailability.The relatively small molecular weight and moderate lipophilicity are favorable for absorption.
Distribution Expected to cross the blood-brain barrier.The piperidine and pyrrolidine moieties are often found in CNS-active drugs.[4]
Metabolism Primarily hepatic metabolism via cytochrome P450 enzymes.Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine ring.[5]
Excretion Likely renal excretion of metabolites.Metabolites are generally more polar and are eliminated through the kidneys.

Experimental Protocols for In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

  • CYP450 Inhibition: Assess the compound's ability to inhibit the activity of major cytochrome P450 isoforms using specific probe substrates.

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

  • Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption.

Conclusion

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a chiral molecule with potential for further investigation in the field of drug discovery, particularly for CNS disorders. This technical guide has provided a comprehensive overview of its structure, properties, and potential synthetic and biological evaluation strategies. Further experimental validation is necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided protocols and data serve as a foundational resource for researchers and scientists interested in exploring this and related chemical scaffolds.

References

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Piperidine Derivatives for CNS Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to participate in crucial molecular interactions have established it as a foundational structural motif in the design of therapeutics targeting the central nervous system (CNS). Piperidine-containing drugs have demonstrated efficacy in treating a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. This technical guide provides a comprehensive overview of the synthesis of piperidine derivatives for CNS research, focusing on key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the signaling pathways of prominent piperidine-based CNS drugs.

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core and its derivatives can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[1] This reaction involves the saturation of the aromatic pyridine ring with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a general procedure for the catalytic hydrogenation of pyridine derivatives.[2]

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure reactor (autoclave)

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor vessel.

  • The PtO₂ catalyst (5 mol%) is carefully added to the solution.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is then pressurized with hydrogen gas to 50-70 bar.

  • The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reactor is carefully depressurized, and the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure substituted piperidine.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and is widely used in the synthesis of N-substituted piperidines. This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine, followed by reduction.

Experimental Protocol: Double Reductive Amination of a 1,5-Dicarbonyl Sugar Derivative

This protocol describes a general approach for the synthesis of polyhydroxypiperidines.[3]

Materials:

  • 1,5-Dicarbonyl sugar derivative

  • Ammonium formate or primary amine (e.g., butylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Procedure:

  • The crude 1,5-dicarbonyl sugar derivative is dissolved in methanol.

  • Ammonium formate (as a source of ammonia) or a primary amine is added to the solution.

  • Sodium cyanoborohydride is added portion-wise to the reaction mixture at room temperature.

  • The reaction is stirred for several hours to overnight, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a few drops of acetic acid.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the protected polyhydroxypiperidine.

  • Subsequent deprotection steps may be required to obtain the final product.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many CNS-active alkaloids and synthetic drugs. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline using the Pictet-Spengler Reaction

This protocol is a general procedure for the synthesis of tetrahydro-β-carbolines in an aqueous medium.[4]

Materials:

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Citric acid

  • Water

  • Liquid ammonia

Procedure:

  • Tryptamine (1 mmol) and the aldehyde (1 mmol) are added to a solution of citric acid (1 mmol) in water (5 mL).

  • The reaction mixture is stirred at 60 °C for a specified time, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is quenched with liquid ammonia, leading to the precipitation of the solid product.

  • The solid is collected by filtration and purified by crystallization from an appropriate solvent to yield the tetrahydro-β-carboline.

Quantitative Data on Piperidine Derivatives for CNS Targets

The following tables summarize the biological activity of various piperidine derivatives against key CNS targets. This data is crucial for understanding structure-activity relationships and for the rational design of new CNS drug candidates.

Table 1: Binding Affinities of Piperidine-Based Antipsychotics for Dopamine D2 Receptors

CompoundRKi (nM) for D2 ReceptorReference
Haloperidol--[5]
Spiperone--[5]
Pridopidine (12b)3-(methylsulfonyl)phenyllow affinity[6]
Compound 9a3-hydroxyphenyl-[6]
Asenapine-0.344[5]
Blonanserin-0.137[5]
Olanzapine-3.23[5]
Risperidone-4.9[5]
Aripiprazole-1.55[5]

Table 2: Inhibitory Activity of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

CompoundStructure/ModificationIC50 (nM) for AChEReference
Donepezil (13e)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[2]
Compound 191-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2[7]
Compound 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56[8]
Compound 5cPhenoxyethyl piperidine derivative500[9]

Table 3: Binding Affinities of Piperidine Derivatives for Serotonin Transporter (SERT)

CompoundR Group on PiperidineKi (nM) for SERTReference
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6)4β-(2-naphthyl)-3β-(methoxycarbonyl)7.6[10]
Piperidine 14--[10]
Paroxetine--[11]
Sertraline--[11]
Fluvoxamine--[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of piperidine derivatives with their biological targets and the workflows for their synthesis and evaluation is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Pyridine Pyridine Precursor Piperidine Piperidine Derivative Pyridine->Piperidine Catalytic Hydrogenation Purification Purification (Chromatography, Crystallization) Piperidine->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Binding Receptor Binding Assay (Ki determination) Characterization->Binding InVivo In Vivo Model (Behavioral tests) Characterization->InVivo Functional Functional Assay (IC50/EC50 determination) Binding->Functional Functional->InVivo

Caption: General experimental workflow for the synthesis and biological evaluation of piperidine derivatives.

G Methylphenidate Methylphenidate DAT Dopamine Transporter (DAT) Methylphenidate->DAT Blocks NET Norepinephrine Transporter (NET) Methylphenidate->NET Blocks Dopamine Increased Synaptic Dopamine DAT->Dopamine Inhibition of reuptake leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Inhibition of reuptake leads to Postsynaptic Postsynaptic Neuron Dopamine->Postsynaptic Norepinephrine->Postsynaptic D_receptors Dopamine Receptors Postsynaptic->D_receptors activates NE_receptors Norepinephrine Receptors Postsynaptic->NE_receptors activates Therapeutic_Effects Therapeutic Effects (Improved attention, reduced hyperactivity) D_receptors->Therapeutic_Effects NE_receptors->Therapeutic_Effects

Caption: Simplified signaling pathway of Methylphenidate, a dopamine and norepinephrine reuptake inhibitor.

G Haloperidol Haloperidol D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA activity cAMP->PKA Downstream Modulation of Downstream Signaling PKA->Downstream Antipsychotic_Effect Antipsychotic Effect Downstream->Antipsychotic_Effect

Caption: Simplified signaling pathway of Haloperidol, a D2 dopamine receptor antagonist.

G Fentanyl Fentanyl mu_Opioid_Receptor μ-Opioid Receptor (MOR) Fentanyl->mu_Opioid_Receptor Agonist G_protein G-protein (Gi/o) mu_Opioid_Receptor->G_protein Activates beta_Arrestin β-Arrestin mu_Opioid_Receptor->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels Analgesia Analgesia G_protein->Analgesia Respiratory_Depression Respiratory Depression beta_Arrestin->Respiratory_Depression cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Analgesia Ion_Channels->Analgesia

Caption: Dual signaling pathways of Fentanyl at the μ-opioid receptor, leading to both therapeutic and adverse effects.[12]

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform for the design and discovery of novel CNS-active agents. A thorough understanding of the synthetic methodologies available for the construction and functionalization of the piperidine ring, coupled with the analysis of quantitative SAR data, is paramount for the successful development of new therapeutics. The continued exploration of innovative synthetic routes and the detailed elucidation of the signaling pathways of piperidine-based drugs will undoubtedly lead to the discovery of next-generation treatments for a range of debilitating neurological and psychiatric disorders.

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of clinically approved pharmaceuticals and bioactive molecules underscores its status as a "privileged scaffold."[3][4] The synthetic accessibility and favorable physicochemical properties of the piperidine moiety, which can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, contribute to its widespread use in designing drugs that target a diverse range of biological entities.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of piperidine-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Enzyme Inhibition: A Primary Modality of Piperidine Action

Piperidine derivatives have been extensively developed as potent and selective inhibitors of various key enzymes, playing crucial roles in the therapeutic management of a multitude of diseases.

Cholinesterase Inhibition in Alzheimer's Disease

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[3] Piperidine-based compounds, such as the well-known drug Donepezil, are effective inhibitors of these enzymes, thereby enhancing cholinergic neurotransmission.[3]

Quantitative Data: Potency of Piperidine-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM[3]
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM[3]
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM[3]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This spectrophotometric assay quantifies AChE activity by measuring the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected by its absorbance at 412 nm.[3] The IC50 value, representing the inhibitor concentration that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

  • Procedure:

    • Prepare a stock solution of the piperidine-based test compound.

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

    • Initiate the reaction by adding AChE enzyme solution.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

    • Add the substrate, acetylthiocholine iodide (ATCI), to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: General Mechanism of Enzyme Inhibition

enzyme_inhibition Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor binds Substrate Substrate Substrate->EnzymeSubstrate to Product Product Inhibitor Piperidine-based Inhibitor Inhibitor->EnzymeInhibitor to EnzymeSubstrate->Enzyme releases EnzymeSubstrate->Product forms receptor_antagonism cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein activates Agonist Agonist Agonist->Receptor binds & activates Antagonist Piperidine-based Antagonist Antagonist->Receptor binds & blocks Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Piperidine_Compound Piperidine-based Compound Piperidine_Compound->PI3K inhibits Piperidine_Compound->Akt inhibits

References

An In-depth Technical Guide to Piperidin-3-yl(pyrrolidin-1-yl)methanone: A Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic chemical compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural composition, featuring both a piperidine and a pyrrolidine ring linked by a ketone, makes it a valuable scaffold and synthetic intermediate. This guide provides a comprehensive overview of its discovery, history, and applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The compound is primarily utilized in the synthesis of more complex molecules designed to modulate the activity of various biological targets.

The racemic form of the compound is identified by the CAS number 35090-94-9, while its chiral enantiomer, (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone, is also commercially available as a hydrochloride salt under the CAS number 1469389-13-6. The existence of a specific enantiomer highlights the importance of stereochemistry in the biological activity of its derivatives.

Discovery and History

The specific discovery of this compound is not prominently documented as a singular event in scientific literature. Instead, its emergence is intrinsically linked to the broader history and escalating importance of piperidine and pyrrolidine moieties in drug development. These saturated heterocyclic rings are prevalent in a vast array of natural products and synthetic drugs, valued for their ability to impart favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier.

The history of this compound is therefore best understood in the context of its application as a building block in medicinal chemistry. It is used in pharmaceutical research as a synthetic intermediate for developing agents that target neurological disorders.[1] Its structural features are considered to have potential for designing compounds that can penetrate the blood-brain barrier.[1] The primary application of this scaffold has been in the development of modulators for dopamine and serotonin receptors, which are key targets in the treatment of a wide range of psychiatric and neurological conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below. This data is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValue (Racemate)Value ((R)-enantiomer HCl salt)Reference
CAS Number 35090-94-91469389-13-6[2]
Molecular Formula C₁₀H₁₈N₂OC₁₀H₁₉ClN₂O[2]
Molecular Weight 182.26 g/mol 218.72 g/mol [1][2]
Melting Point 57°CNot available[1]
Boiling Point 335.3°CNot available[1]
Appearance White crystalline solidNot available
Storage 2-8°C, protected from light2-8°C[1]

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile starting material in the synthesis of more elaborate molecules with therapeutic potential. Its utility stems from the two reactive nitrogen atoms, which can be selectively functionalized to introduce various pharmacophoric elements. The piperidine nitrogen, being a secondary amine, is a common site for N-alkylation or N-arylation reactions to build out the molecular structure.

The primary therapeutic areas where this scaffold has been explored are in the development of CNS agents, particularly those targeting dopaminergic and serotonergic systems.

Dopamine Receptor Modulators

The dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The piperidine-pyrrolidine scaffold can be elaborated to generate potent and selective ligands for dopamine receptor subtypes.

Serotonin Receptor Modulators

Serotonin receptors are a major class of drug targets for the treatment of depression, anxiety, migraines, and other conditions. The structural features of this compound make it a suitable starting point for the synthesis of novel serotonin receptor agonists and antagonists.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively published, the following are representative procedures for the types of transformations it would undergo in a drug discovery program. These protocols are based on standard synthetic methodologies for similar heterocyclic compounds.

General Procedure for N-Alkylation of the Piperidine Ring
  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired alkylating agent (e.g., a benzyl bromide or an alkyl iodide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for Reductive Amination
  • To a solution of a ketone or aldehyde (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 eq).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.

  • Stir the reaction at room temperature for several hours to overnight, until the reaction is complete by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Quantitative Data

As this compound is an intermediate, quantitative biological data is associated with the final compounds derived from it. The following table presents illustrative data for compounds containing a similar structural core, demonstrating the potential therapeutic utility of this scaffold.

Compound IDTarget(s)Assay TypeIC₅₀ / Kᵢ (nM)
Example Compound A Dopamine D₂ ReceptorRadioligand Binding15
Example Compound B Serotonin 5-HT₂ₐ ReceptorRadioligand Binding8
Example Compound C Serotonin Transporter (SERT)Inhibition of Uptake25
Example Compound D Dopamine D₃ ReceptorFunctional Assay (GTPγS)50

Note: The data presented in this table is illustrative and intended to represent the potential biological activities of compounds synthesized from the this compound scaffold. The compound IDs are hypothetical.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the therapeutic targets for which this compound is a relevant starting material, the following diagrams illustrate simplified dopamine and serotonin receptor signaling pathways.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi Gi Protein D2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT_Receptor Serotonin 5-HT Receptor (Gq-coupled) Serotonin->5HT_Receptor Gq Gq Protein 5HT_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Serotonin 5-HT Receptor (Gq-coupled) Signaling Pathway.

Conclusion

This compound is a valuable and commercially available building block in the field of medicinal chemistry. While its own discovery and history are not extensively documented, its utility is evident through its application in the synthesis of novel compounds targeting the central nervous system. The presence of both piperidine and pyrrolidine rings provides a robust scaffold for the development of dopamine and serotonin receptor modulators, among other potential therapeutic agents. The continued exploration of derivatives from this intermediate holds promise for the discovery of new treatments for a variety of neurological and psychiatric disorders. This guide has provided a comprehensive overview of its properties, synthetic utility, and the biological context of its applications, serving as a valuable resource for researchers in drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a piperidine ring connected to a pyrrolidine moiety through a carbonyl bridge. This structural motif is of interest in medicinal chemistry due to its potential applications as a synthetic intermediate for developing agents targeting the central nervous system.[1] The piperidine and pyrrolidine scaffolds are prevalent in numerous biologically active molecules. This guide outlines a standard synthetic route and provides predicted and analogous spectroscopic data to aid in the characterization of this compound.

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound involves a two-step process starting from commercially available N-Boc-piperidine-3-carboxylic acid. The synthesis consists of an amide coupling reaction with pyrrolidine, followed by the deprotection of the Boc group.

Synthetic_Pathway start N-Boc-piperidine-3-carboxylic acid + Pyrrolidine coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling intermediate (N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone deprotection Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) intermediate->deprotection final_product This compound coupling->intermediate deprotection->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are standard procedures for the synthesis of piperidine carboxamides.

Synthesis of (N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (Amide Coupling)

This procedure utilizes HATU as a coupling agent, which is known for its efficiency and low rate of racemization.[2]

  • Materials:

    • N-Boc-piperidine-3-carboxylic acid (1.0 eq.)

    • Pyrrolidine (1.2 eq.)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq.)[2]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)[2]

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.[2]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add pyrrolidine to the reaction mixture and continue stirring at room temperature for 12 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and extract the product with ethyl acetate.[2]

    • Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).[3]

  • Materials:

    • (N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected intermediate in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).[3]

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.[3]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]

    • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.[3]

    • Extract the product with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Filter and concentrate under reduced pressure to yield the final product.

Spectroscopic Data

The following tables summarize analogous and predicted spectroscopic data for the target compound and its N-Boc protected intermediate.

(N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (Intermediate)
Spectroscopic Data (Analogous)
¹H NMR (500 MHz, CDCl₃) δ (ppm): 3.87-3.80 (m, 1H), 3.52 (br s, 2H), 3.38-3.30 (m, 3H), 2.10-2.05 (m, 1H), 1.98-1.72 (m, 6H), 1.68-1.57 (m, 1H), 1.45 (s, 9H).[4]
¹³C NMR (126 MHz, CDCl₃) δ (ppm): 170-175 (C=O, predicted), 154.7 (N-COO), 79.3 (C(CH₃)₃), 46.5, 46.1 (pyrrolidine CH₂), 40-45 (piperidine CH), 34.9, 31.3, 28.7, 26-24 (piperidine and pyrrolidine CH₂).[4][5]
IR (Film) ν_max (cm⁻¹): ~2970, ~2870 (C-H stretch), ~1690 (Boc C=O stretch), ~1640 (Amide C=O stretch), ~1450, ~1365, ~1170.[4]
Mass Spectrometry (HRMS, ESI-TOF) m/z: Calculated for C₁₅H₂₆N₂O₃Na [M+Na]⁺: 305.1836; Found: (analogous compound) 290.20948 for C₁₆H₂₉NNaO₂.[4]
This compound (Final Product)
Physical and Spectroscopic Data
Molecular Formula C₁₀H₁₈N₂O[1]
Molecular Weight 182.26 g/mol [1]
Melting Point 57°C[1]
Boiling Point 335.3°C[1]
¹H NMR (Predicted) δ (ppm): Chemical shifts for the piperidine ring protons are expected to shift upfield upon removal of the Boc group. A broad singlet for the N-H proton would be observed.
¹³C NMR (Predicted) δ (ppm): The Boc carbonyl and t-butyl carbons will be absent. The piperidine ring carbons will show a slight upfield shift.
IR (Predicted) ν_max (cm⁻¹): Appearance of N-H stretching band around 3300-3400 cm⁻¹. Amide C=O stretch around 1630 cm⁻¹.
Mass Spectrometry (MS) m/z: Expected [M+H]⁺ at 183.15.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization AmideCoupling Amide Coupling WorkupPurification1 Work-up & Purification 1 AmideCoupling->WorkupPurification1 BocDeprotection Boc Deprotection WorkupPurification2 Work-up & Purification 2 BocDeprotection->WorkupPurification2 WorkupPurification1->BocDeprotection NMR NMR Spectroscopy (¹H, ¹³C) WorkupPurification2->NMR MS Mass Spectrometry WorkupPurification2->MS IR IR Spectroscopy WorkupPurification2->IR Purity Purity Analysis (e.g., HPLC) WorkupPurification2->Purity

References

An In-depth Technical Guide to the Chemical and Physical Properties of C10H18N2O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H18N2O represents a diverse array of structural isomers, each with unique chemical and physical properties. This guide provides a comprehensive overview of several representative isomers, their predicted characteristics, and general methodologies for their experimental characterization. Given the novelty of many of these compounds, this document serves as a foundational resource for researchers engaged in their synthesis, analysis, and potential application in drug development.

Representative Isomers and Their Predicted Properties

The chemical space occupied by C10H18N2O is vast. To illustrate the diversity of this class of molecules, a selection of isomers is presented below with their corresponding structures and predicted physicochemical properties. These properties, calculated using computational models, offer a preliminary assessment of their behavior and potential for further investigation.

Isomer NameIUPAC NameStructurePredicted XLogP3Predicted Topological Polar Surface Area (Ų)Predicted Hydrogen Bond DonorsPredicted Hydrogen Bond AcceptorsPredicted Rotatable Bond Count
1 3-(2-Hydroxypropylamino)cyclohexane-1-carbonitrile3-(2-Hydroxypropylamino)cyclohexane-1-carbonitrile1.362.2235
2 2-cyano-N-methyl-2-propylpentanamide2-cyano-N-methyl-2-propylpentanamide2.252.9125
3 N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamideN-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide0.432.3123

Data sourced from PubChem and other chemical databases. These values are computationally predicted and await experimental verification.

Potential Biological Activities

While specific biological data for many C10H18N2O isomers are not extensively documented, the functional groups present in these molecules, such as amide and cyano moieties, are found in numerous biologically active compounds. For instance, acetamide derivatives have been explored for a range of therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2] The pyrrolidine ring is a common scaffold in medicinal chemistry, appearing in drugs targeting a variety of receptors and enzymes.[3][4] Furthermore, cyano-containing compounds have been investigated as inhibitors of enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which is implicated in inflammatory signaling pathways.[5]

Experimental Protocols

The characterization of a novel C10H18N2O isomer requires a systematic application of analytical and spectroscopic techniques. Below are generalized experimental protocols for determining the key chemical and physical properties of such a compound.

3.1. Determination of Physicochemical Properties

  • Melting Point: The melting point of a solid isomer can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: For liquid isomers, the boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample quantities, micro-boiling point determination methods can be employed.

  • Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is assessed by adding increasing amounts of the solid or liquid to a known volume of the solvent at a constant temperature until saturation is reached.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for the experimental determination of LogP. The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is measured using UV-Vis spectroscopy or HPLC.

3.2. Structural Elucidation and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the chemical structure. The sample is dissolved in a deuterated solvent, and the spectra are recorded. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The sample is analyzed, and the absorption bands corresponding to specific vibrations (e.g., C=O, N-H, C≡N) are identified.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. The sample is injected into an HPLC system with an appropriate column and mobile phase. The purity is determined by the relative area of the main peak in the chromatogram.

Visualizations

4.1. General Synthetic Workflow for a Novel C10H18N2O Isomer

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity with the molecular formula C10H18N2O.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Property and Activity Screening A Retrosynthetic Analysis B Synthesis of Precursors A->B C Final Assembly B->C D Purification (e.g., Chromatography) C->D E NMR (1H, 13C) D->E F Mass Spectrometry (HRMS) D->F G IR Spectroscopy D->G H Purity Analysis (HPLC) D->H I Physicochemical Property Determination H->I J In vitro Biological Assays H->J I->J K Data Analysis J->K

A generalized workflow for the synthesis and characterization of a novel C10H18N2O isomer.

4.2. Hypothetical Signaling Pathway Modulation

Given that some C10H18N2O isomers contain an acetamide moiety, they could potentially modulate signaling pathways involved in inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical scenario where a C10H18N2O isomer inhibits a kinase in this pathway.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade IKK IKK Complex Kinase_Cascade->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus C10H18N2O C10H18N2O Isomer C10H18N2O->IKK Inhibition

A hypothetical mechanism of action for a C10H18N2O isomer in the NF-κB signaling pathway.

References

An In-Depth Technical Guide to Piperidin-3-yl(pyrrolidin-1-yl)methanone and its Analogs for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring both piperidine and pyrrolidine scaffolds. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). The inherent properties of these saturated heterocycles, such as their ability to introduce three-dimensional complexity and serve as versatile pharmacophores, make them valuable building blocks in drug discovery. This guide provides a comprehensive overview of the chemical identifiers for a specific enantiomer of this compound, and presents technical data and protocols for analogous structures that are relevant to its potential application as a modulator of key CNS receptors, including dopamine and serotonin receptors.

Chemical Identifiers: (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride

For the (R)-enantiomer of the title compound, in its hydrochloride salt form, the following chemical identifiers have been established:

IdentifierValue
InChIKey AUJWQKHBSFDSLF-SBSPUUFOSA-N
SMILES C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl

Physicochemical Properties

While specific experimental data for the parent compound is limited, related compounds are generally crystalline solids with good solubility in organic solvents. The presence of the basic nitrogen atoms in both the piperidine and pyrrolidine rings allows for the formation of stable salts, enhancing their solubility in aqueous media, a desirable property for biological testing.

Synthesis of Structurally Related Compounds

General Synthetic Workflow

The synthesis would likely proceed via the coupling of a protected piperidine-3-carboxylic acid with pyrrolidine, followed by deprotection. The choice of protecting group for the piperidine nitrogen is crucial and depends on the specific reaction conditions.

Synthetic Workflow N-Protected Piperidine-3-carboxylic Acid N-Protected Piperidine-3-carboxylic Acid Amide Coupling Amide Coupling N-Protected Piperidine-3-carboxylic Acid->Amide Coupling Pyrrolidine, Coupling Agent (e.g., HATU, DCC) Protected Intermediate Protected Intermediate Amide Coupling->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection e.g., TFA for Boc, H2/Pd for Cbz Final Product Final Product Deprotection->Final Product

Caption: General synthetic workflow for piperidine-pyrrolidine methanones.

Illustrative Experimental Protocol for a Related Amide Coupling

The following protocol describes the synthesis of a related N-substituted piperidine derivative, illustrating the key steps of amide coupling and deprotection that would be applicable.

Step 1: Amide Coupling To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). The mixture is stirred for 30 minutes. Pyrrolidine (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection The purified Boc-protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The resulting crude salt can be further purified by recrystallization or precipitation.

Biological Activity of Structurally Related Piperidine-Pyrrolidine Scaffolds

While quantitative biological data for this compound is not publicly available, the piperidine and pyrrolidine moieties are prevalent in compounds targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The following table summarizes the binding affinities of structurally related compounds, highlighting the potential of this scaffold in CNS drug discovery.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
3-(3-Hydroxyphenyl)pyrrolidine derivativesDopamine D35 - 50[1]
4-Piperidine and 3-pyrrolidine derivativesSerotonin Transporter (SERT)10 - 100[2]
3-[2-(Pyrrolidin-1-yl)ethyl]indolesSerotonin 5-HT1D1 - 20[3]
Substituted Phenylpiperazines/PiperidinesDopamine D2/D30.5 - 30[4]

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Potential Signaling Pathways

Given the affinity of related compounds for dopamine and serotonin receptors, it is plausible that this compound could modulate downstream signaling pathways associated with these GPCRs. The canonical signaling cascades for D2-like dopamine receptors and many serotonin receptors involve the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR Dopamine/Serotonin Receptor Ligand->GPCR Binding G-protein Gi/o GPCR->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Cascade

Caption: A simplified G-protein coupled receptor signaling pathway.

Experimental Workflow: Receptor Binding Assay

To determine the binding affinity of a novel compound like this compound for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Receptor Binding Assay Workflow Prepare Receptor Source Prepare Receptor Source (e.g., cell membranes expressing the target receptor) Incubation Incubate Receptor, Radioligand, and Test Compound Prepare Receptor Source->Incubation Separation Separate Bound from Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) Separation->Quantification Data Analysis Data Analysis (Determine IC50 and Ki values) Quantification->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of novel CNS-active agents. While direct experimental data for this specific compound is sparse, the analysis of structurally related molecules strongly suggests that it may interact with key neurotransmitter receptors, such as those for dopamine and serotonin. The synthetic strategies, potential biological activities, and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in CNS drug discovery programs.

References

Potential therapeutic targets of piperidine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Targets of Piperidine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural products has earned it the status of a "privileged scaffold."[1][2] This structural motif offers a unique combination of properties: it is metabolically stable, can modulate lipophilicity and water solubility, possesses both hydrogen bond donor and acceptor capabilities, and its conformational flexibility allows it to adapt to the steric demands of diverse biological targets.[3] These attributes enhance the druggability of molecules containing the piperidine core, often improving pharmacokinetic profiles while reducing toxicity.[3]

This technical guide provides a comprehensive overview of the key therapeutic targets modulated by piperidine-containing compounds. It is designed as a resource for professionals in drug discovery, presenting quantitative pharmacological data, detailed experimental protocols for cited assays, and visualizations of crucial biological pathways and workflows to facilitate the development of next-generation therapeutics.

General Experimental Workflow

The discovery and evaluation of novel piperidine-based therapeutic agents typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of biological assays to identify lead compounds.

G General workflow for evaluation of piperidine derivatives. cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (Piperidine Core) B Chemical Synthesis of Derivatives A->B C In Vitro Biological Assays (e.g., Binding, Enzyme Inhibition) B->C D Cytotoxicity Screening (e.g., MTT Assay) B->D E Data Analysis (IC50, Ki, GI50 Determination) C->E D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Iterative Redesign & Synthesis G p53 reactivation pathway via MDM2 inhibition. cluster_0 Normal State (p53 Suppressed) cluster_1 Therapeutic Intervention cluster_2 Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Piperidine_Inhibitor Piperidinone-based MDM2 Inhibitor MDM2_Inhibited MDM2 Piperidine_Inhibitor->MDM2_Inhibited Blocks Interaction p53_Active Active p53 (Stabilized) MDM2_Inhibited->p53_Active Interaction Prevented p21 p21 expression p53_Active->p21 PUMA PUMA/BAX expression p53_Active->PUMA CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

References

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolidine Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1] Its prevalence in natural products and synthetic drugs underscores its significance in drug discovery.[2] This technical guide delves into the critical structure-activity relationships (SAR) of pyrrolidine amides, a subclass that has demonstrated significant therapeutic potential across various disease areas, including inflammation, cancer, and microbial infections. Through a detailed exploration of molecular modifications and their impact on biological activity, this document aims to provide researchers and drug development professionals with a comprehensive understanding of this important chemical space.

Pyrrolidine Amides as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

N-acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[3][4] Inhibition of NAAA elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to therapeutic benefits.[3][4] Pyrrolidine amides have emerged as a promising class of NAAA inhibitors.

Structure-Activity Relationship Insights

Systematic modifications of the pyrrolidine amide scaffold have revealed key structural features that govern potency and selectivity for NAAA.

  • Terminal Phenyl Group: Substitutions on the terminal phenyl ring significantly influence inhibitory activity. Small, lipophilic substituents at the 3-position of the phenyl ring are generally preferred for optimal potency.[3]

  • Linker Chain: The nature of the linker connecting the pyrrolidine core to the phenyl ring plays a crucial role in both potency and selectivity.

    • Flexible Linkers: Conformationally flexible linkers tend to increase the inhibitory potency against NAAA. However, this often comes at the cost of reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).[3]

    • Restricted Linkers: Introducing conformational constraints, such as a rigid 4-phenylcinnamoyl group, can enhance selectivity for NAAA over FAAH, although it may not necessarily improve potency.[3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative pyrrolidine amide derivatives against NAAA.

Compound IDModificationsNAAA IC50 (µM)
1a Parent compoundMicromolar potency[5]
1b Parent compoundMicromolar potency[5]
3j Modified linker and phenyl groupLow micromolar[3]
3k Modified linker and phenyl groupLow micromolar[3]
4a Modified linker and phenyl groupLow micromolar[3]
4g (E93) Rigid 4-phenylcinnamoyl linkerLow micromolar[3]
Compound 16 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine2.12 ± 0.41[6]

Anticancer Activity of Pyrrolidine Carboxamides

Pyrrolidine carboxamides have demonstrated significant potential as anticancer agents, with studies revealing their efficacy against various cancer cell lines.

Structure-Activity Relationship Insights

The anticancer activity of pyrrolidine carboxamides is influenced by the nature and position of substituents on the pyrrolidine ring and the carboxamide moiety. For instance, in a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings was shown to significantly enhance anticancer activity against human A549 lung epithelial cells.[1]

Quantitative Data Summary

The following table presents the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCell LineBioactivity (IC50)
Pyrrolidine Carboxamide AnaloguesCompound 10m Hepatocellular CarcinomaMore potent than Sorafenib
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivativesOxadiazolethione derivativeA549Reduces viability to 28.0%[1]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives4-Aminotriazolethione derivativeA549Reduces viability to 29.6%[1]
N-(p-coumaroyl)pyrrolidine7a P388 murine leukemia53.46 µg/ml[7]
N-caffeoylmorpholine6b P388 murine leukemia1.48 µg/ml[7]

Antimicrobial and Antidiabetic Activities

The pyrrolidine amide scaffold has also been explored for its antimicrobial and antidiabetic potential.

Antimicrobial Activity

Certain pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The specific structural requirements for potent antimicrobial activity are still under extensive investigation.

Antidiabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. A study on N-Boc proline amides revealed that a 4-methoxy analogue exhibited noteworthy inhibitory activity against both enzymes.[8]

Quantitative Data Summary

The following table summarizes the antidiabetic activity of representative pyrrolidine derivatives.

Compound IDTarget EnzymeIC50 (µg/mL)
3a α-amylase36.32[8]
3f α-glucosidase27.51[8]
3g (4-methoxy analogue) α-amylase26.24[8]
3g (4-methoxy analogue) α-glucosidase18.04[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field.

Synthesis of Pyrrolidine Amides (General Procedure)

This protocol describes a general method for the synthesis of pyrrolidine amides via the reaction of pyrrolidine with a suitable carboxylic acid.

Materials:

  • Pyrrolidine

  • Appropriate carboxylic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DCM or DMF, add EDCI (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine amide.

NAAA Inhibition Assay (Fluorogenic Method)

This assay determines the in vitro inhibitory activity of compounds against NAAA using a fluorogenic substrate.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 88 µL of NAAA assay buffer containing the NAAA enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well.

  • Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[3][9][10][11]

Antimicrobial Activity (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds serially diluted in the growth medium

  • Bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][13][14]

Visualizing Key Pathways and Relationships

Graphical representations are invaluable for understanding complex biological and chemical relationships.

SAR_Logic Logical SAR of Pyrrolidine Amides as NAAA Inhibitors cluster_scaffold Pyrrolidine Amide Scaffold cluster_modifications Structural Modifications cluster_properties Biological Properties Scaffold Core Pyrrolidine Amide Structure Phenyl Terminal Phenyl Group (R1) Scaffold->Phenyl Modify Linker Linker Chain (R2) Scaffold->Linker Modify Potency NAAA Inhibitory Potency Phenyl->Potency Influences (e.g., small lipophilic groups) Linker->Potency Influences (flexible increases) Selectivity Selectivity over FAAH Linker->Selectivity Influences (restricted increases)

Caption: Logical relationships in the SAR of pyrrolidine amide NAAA inhibitors.

NAAA_PPAR_Pathway NAAA Inhibition and PPAR-α Signaling Pathway PyrrolidineAmide Pyrrolidine Amide (NAAA Inhibitor) NAAA NAAA Enzyme PyrrolidineAmide->NAAA Inhibits PEA PEA (Palmitoylethanolamide) NAAA->PEA Degrades PPARa PPAR-α Receptor PEA->PPARa Activates AntiInflammatory Anti-inflammatory Gene Expression PPARa->AntiInflammatory Promotes Response Therapeutic Effects (Anti-inflammation, Analgesia) AntiInflammatory->Response Leads to

Caption: Signaling pathway of NAAA inhibition by pyrrolidine amides.

Experimental_Workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Design Analogs Synthesis Synthesize Compounds Design->Synthesis Purification Purify & Characterize Synthesis->Purification InVitro In Vitro Assays (e.g., NAAA, MTT) Purification->InVitro Test Compounds DetermineIC50 Determine IC50/EC50 InVitro->DetermineIC50 SAR Establish SAR DetermineIC50->SAR Analyze Data LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical experimental workflow for SAR studies of pyrrolidine amides.

References

The Pivotal Role of Heterocyclic Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the backbone of a vast number of pharmaceuticals.[1][2] It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring.[3] These versatile scaffolds are integral to drug discovery and development due to their diverse biological activities and their ability to be chemically modified to optimize pharmacokinetic and pharmacodynamic properties.[4] This technical guide delves into the critical role of heterocyclic intermediates, providing insights into their synthesis, biological evaluation, and their interaction with key signaling pathways.

The Significance of Heterocyclic Scaffolds

Heterocyclic intermediates are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5] Their importance stems from several key characteristics:

  • Structural Diversity: The presence of heteroatoms and the ability to form various ring sizes (from three-membered rings to macrocycles) and fused systems provide a vast chemical space for drug design.[4]

  • Biological Activity: Heterocyclic moieties are prevalent in natural products with medicinal properties, such as alkaloids and antibiotics.[6] Synthetic heterocyclic compounds have been developed to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[7]

  • Physicochemical Properties Modulation: The incorporation of heterocyclic rings can significantly influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Target Interaction: The heteroatoms in these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[5]

Quantitative Analysis of Heterocyclic Drug Candidates

The development of effective therapeutics relies on the quantitative assessment of their biological activity. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological effect, are crucial in optimizing lead compounds. The following tables summarize quantitative data for two important classes of heterocyclic compounds: pyrimidine derivatives as anticancer agents and benzimidazole derivatives as antimicrobial agents.

Pyrimidine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and pyrimidine-based compounds have shown significant promise as EGFR inhibitors.

Compound IDStructure/Substitution PatternTarget/Cell LineIC50 (µM)Reference
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineEGFR0.033N/A
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR0.002[4]
Compound 10b Pyrimidine-5-carbonitrile derivativeEGFR0.00829[4]
Compound 4g Indolyl-pyrimidine derivativeEGFR0.25[8]
Compound 4f Indolyl-pyrimidine derivativeEGFR0.38[8]
Compound 4h Indolyl-pyrimidine derivativeEGFR0.39[8]
Benzimidazole Derivatives as Antimicrobial Agents

Benzimidazole is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's effectiveness against microbes.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Ciprofloxacin (Standard) S. aureus100[9]
Compound III4 S. aureus62.5[9]
Compound III5 S. aureus62.5[9]
Compound III6 S. aureus62.5[9]
Ciprofloxacin (Standard) E. coli100[9]
Compound III10 E. coli62.5[9]
Compound III11 E. coli62.5[9]
Compound III12 E. coli62.5[9]
Compound 3d P. aeruginosa25[10]
Compound 3g E. coli25[10]
Compound 3h S. aureus25[10]

Key Experimental Protocols for Heterocyclic Intermediate Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The following sections provide detailed methodologies for the synthesis of two prominent drugs containing heterocyclic cores: Sildenafil and Voriconazole.

Synthesis of Sildenafil

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction. Its synthesis involves the formation of a pyrazolopyrimidinone core.

Step 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • React ethyl 2,4-dioxo-heptanoate with hydrazine hydrate to form the pyrazole ring.

  • Perform a regioselective N-methylation of the pyrazole using dimethyl sulfate.

  • Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide.

Step 2: Nitration

  • Treat the product from Step 1 with a mixture of oleum and fuming nitric acid to introduce a nitro group.

Step 3: Amide Formation

  • Convert the carboxylic acid to an acid chloride using thionyl chloride.

  • React the acid chloride with aqueous ammonia to form the primary amide.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group to an amine. A common method is catalytic hydrogenation using a palladium catalyst.

Step 5: Acylation

  • Acylate the newly formed amine with 2-ethoxybenzoyl chloride.

Step 6: Cyclization

  • Induce cyclization to form the pyrimidinone ring. This can be achieved under neutral or acidic conditions.

Step 7: Sulfonylation

  • React the pyrimidinone with chlorosulfonic acid to introduce a sulfonyl chloride group.

Step 8: Condensation with 1-methylpiperazine

  • Condense the sulfonyl chloride with 1-methylpiperazine to yield sildenafil.

Step 9: Salt Formation

  • Dissolve the sildenafil base in a suitable solvent like acetone.

  • Add a solution of citric acid to form sildenafil citrate, which is the pharmaceutically used salt.[5]

Synthesis of Voriconazole

Voriconazole is a broad-spectrum triazole antifungal agent. Its synthesis is a multi-step process involving the formation of a key pyrimidine intermediate and a stereoselective coupling reaction.

Step 1: Synthesis of 4-(1-bromoethyl)-5-fluoropyrimidine

  • This key intermediate can be prepared through various methods, often starting from commercially available pyrimidine derivatives.

Step 2: Grignard Reagent Formation

  • Prepare a Grignard reagent from the 4-(1-bromoethyl)-5-fluoropyrimidine.

Step 3: Synthesis of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol oxide

  • This epoxide intermediate is synthesized from 2,4-difluoroacetophenone in several steps, including a reaction with 1H-1,2,4-triazole.

Step 4: Coupling Reaction

  • React the Grignard reagent from Step 2 with the epoxide from Step 3. This is a critical step that establishes the stereochemistry of the final product. The reaction is typically carried out at low temperatures.

Step 5: Resolution

  • The coupling reaction often produces a racemic mixture. The desired (2R,3S)-enantiomer is isolated through chiral resolution, for example, by forming a salt with a chiral acid like (1R)-(-)-10-camphorsulfonic acid.

Step 6: Final Product Isolation

  • The resolved salt is treated with a base to liberate the free base of voriconazole.

  • The final product is purified by crystallization.[11]

Signaling Pathways Modulated by Heterocyclic Compounds

Heterocyclic intermediates are instrumental in developing drugs that target specific signaling pathways involved in disease pathogenesis.

The cGMP-Specific Phosphodiesterase Type 5 (PDE5) Pathway

Sildenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). In the context of erectile function, nitric oxide (NO) released from nerve endings activates guanylate cyclase, which in turn produces cGMP. cGMP then leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thus enhancing the erectile response.

PDE5_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Inactive Metabolite Inactive Metabolite PDE5->Inactive Metabolite Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's mechanism of action in the PDE5 pathway.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Many heterocyclic compounds, particularly those with kinase-inhibiting properties, have been designed to target components of this pathway.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Heterocyclic Inhibitor Heterocyclic Inhibitor Heterocyclic Inhibitor->PI3K inhibits Heterocyclic Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by heterocyclic compounds.

Conclusion

Heterocyclic intermediates are indispensable tools in the arsenal of medicinal chemists. Their inherent structural diversity and wide range of biological activities provide a fertile ground for the discovery and development of novel therapeutics. A deep understanding of their synthesis, structure-activity relationships, and interactions with biological pathways is essential for the continued advancement of pharmaceutical research. As drug discovery moves towards more targeted and personalized medicine, the strategic use of heterocyclic scaffolds will undoubtedly continue to play a central role in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast range of natural products and synthetic pharmaceuticals.[1] The piperidine ring is a critical pharmacophore in numerous drug candidates, making its precise characterization essential during research, development, and quality control.[1] These application notes provide detailed protocols for the primary analytical techniques used to identify, quantify, and structurally elucidate piperidine-containing compounds.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a cornerstone technique for the characterization of piperidine derivatives, offering high sensitivity and structural information.[2] Electrospray Ionization (ESI) is commonly used for these compounds, typically forming protonated molecules [M+H]⁺ in positive ion mode due to the basic nature of the piperidine nitrogen.[2] Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.[1][2] Common fragmentation pathways for piperidine alkaloids include the neutral loss of small molecules like water or acetic acid.[3] Electron Ionization (EI) provides complementary information and often results in alpha-cleavage adjacent to the nitrogen, forming a stable iminium ion.[2]

Experimental Protocol: Fragmentation Analysis of a Piperidine Derivative by ESI-MS/MS
  • Sample Preparation:

    • Prepare a dilute solution (approximately 0.5-1.0 mg/mL) of the purified piperidine compound or extract in a suitable solvent such as methanol or aqueous methanol.[1]

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[1]

  • Instrumentation (Tandem Mass Spectrometer - e.g., Q-TOF or Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 120 °C

    • Desolvation Temperature: 250 - 350 °C

    • Collision Gas: Argon or Nitrogen.[3]

  • Data Acquisition:

    • Perform a full scan analysis (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

    • Conduct product ion scans on the selected precursor ion, optimizing the collision energy to achieve a comprehensive fragmentation spectrum.

Quantitative Data Summary:
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Volatile and semi-volatile piperidine compounds.[4]Wide range of piperidine derivatives, including non-volatile and polar compounds.[4]
Derivatization Often required for non-volatile compounds to increase volatility.[1]Generally not required, offering high sensitivity and selectivity.[4]
Sensitivity High, especially with a Flame Ionization Detector (FID).Very high, capable of detecting low concentrations in complex matrices.[5]
Common Application Impurity profiling and quality control.[1]Bioanalysis, pharmacokinetic studies, and trace level quantification.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperidine compounds in solution. ¹H NMR provides information on the proton environment and their coupling constants, which can help determine the conformation of the piperidine ring (e.g., chair or boat) and the orientation of substituents (axial or equatorial).[6] ¹³C NMR provides information on the carbon skeleton.[7] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity between protons and between protons and carbons, respectively, which is crucial for assigning complex structures.

Experimental Protocol: Structural Elucidation of a Novel Piperidine Derivative by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved and the solution is clear.

  • Instrumentation (NMR Spectrometer, e.g., 400 MHz or higher):

    • Acquire a ¹H NMR spectrum to observe proton chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a 2D COSY spectrum to identify proton-proton correlations.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HETCOR spectrum to correlate directly bonded proton and carbon atoms.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations (2-3 bonds).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to infer stereochemical relationships.

    • Use the 2D NMR data to piece together the molecular structure by connecting the individual spin systems.

Quantitative Data Summary: Representative ¹H NMR Chemical Shifts for Piperidine
ProtonsChemical Shift (ppm) in CDCl₃
H-1 (N-H)~1.35 (variable)
H-2, H-6 (α to N)~2.79
H-3, H-5 (β to N)~1.58
H-4 (γ to N)~1.46-1.58

Note: Chemical shifts can vary significantly based on substitution.[8]

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of piperidine compounds.[9] Reversed-phase HPLC is the most common mode of separation.[9] A significant challenge in the HPLC analysis of some piperidine compounds is the lack of a UV chromophore, which makes detection difficult.[9] This can be overcome by pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride.[10][11] For chiral piperidine compounds, enantiomeric separation can be achieved using chiral stationary phases (CSPs).[12][13]

Experimental Protocol: Chiral Separation of Piperidine Enantiomers by HPLC

This protocol is a representative method and may require optimization.

  • Sample and Standard Preparation:

    • Prepare stock solutions of the racemic piperidine compound and individual enantiomers (if available) in the mobile phase or a compatible solvent.

    • Prepare a series of working standards by diluting the stock solution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralpak IA (250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: 225 nm (will vary depending on the chromophore).[12]

    • Injection Volume: 10 µL.[12]

  • Data Analysis:

    • Identify the retention times of the two enantiomers.

    • Calculate the resolution between the two peaks to ensure adequate separation.

    • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

Quantitative Data Summary: HPLC Method Validation Parameters
Validation ParameterPerformance Metric (Method for Piperidine in Artane)Performance Metric (Method for 1-Benzylpiperazine in Plasma)
Linearity (r²) 0.9996> 0.99
Linearity Range 0.44 - 53.33 µg/mL5 ng/mL (LLOQ)
Limit of Detection (LOD) 0.15 µg/mLNot Reported
Limit of Quantification (LOQ) 0.44 µg/mL5 ng/mL
Accuracy (% Recovery) 101.82%> 90%
Precision (%RSD) 0.6%< 10% (Interday)

Data adapted from references[11] and[5].

X-ray Crystallography

Application Note:

X-ray crystallography provides the most definitive method for determining the three-dimensional solid-state structure of piperidine derivatives.[14] This technique offers unparalleled insights into bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding structure-activity relationships.[14] Obtaining high-quality single crystals is often the most challenging step in the process.[14]

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified piperidine compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of suitable size (typically 0.1-0.3 mm).[14]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in an X-ray diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Quantitative Data Summary: Crystallographic Data for a Piperidine Derivative
Parameter1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide
Crystal System Triclinic
Space Group P-1
a (Å) 7.1606(6)
b (Å) 10.4832(8)
c (Å) 14.6933(12)
α (°) 100.870(2)
β (°) 97.046(2)
γ (°) 94.549(2)

Data adapted from a study on a benzimidazolinyl piperidine derivative.

Visualizations

Fentanyl_Signaling_Pathway Fentanyl Fentanyl (Piperidine Derivative) Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Opioid_Receptor Binds to G_Protein Gi/Go Protein Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ca²⁺ Channel K⁺ Channel G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Ion_Channels->Neurotransmitter_Release Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Results in

Caption: Signaling pathway of Fentanyl, a piperidine-containing opioid agonist.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Piperidine Compound Dissolve Dissolve in Suitable Solvent Sample->Dissolve Derivatize Derivatization (if no chromophore) Dissolve->Derivatize Filter Filter (0.22 µm) Dissolve->Filter No Derivatize->Filter Yes HPLC_System HPLC System (Pump, Injector) Filter->HPLC_System Column Analytical Column (e.g., C18 or Chiral) HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for HPLC analysis of piperidine compounds.

XRay_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purified_Compound Purified Piperidine Derivative Saturated_Solution Prepare Saturated Solution Purified_Compound->Saturated_Solution Crystallization Crystallization (e.g., Slow Evaporation) Saturated_Solution->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mount_Crystal Mount Crystal on Goniometer Single_Crystal->Mount_Crystal Diffractometer X-ray Diffractometer Mount_Crystal->Diffractometer Collect_Data Collect Diffraction Data Diffractometer->Collect_Data Process_Data Process Data (Unit Cell, Space Group) Collect_Data->Process_Data Solve_Structure Solve Structure (Direct Methods) Process_Data->Solve_Structure Refine_Structure Refine Structural Model Solve_Structure->Refine_Structure Final_Structure Final 3D Structure Refine_Structure->Final_Structure

Caption: Experimental workflow for X-ray crystallography of piperidine compounds.

References

Application Notes and Protocols for In Vitro Characterization of Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a synthetic compound with a chemical structure suggestive of potential activity as a modulator of central nervous system (CNS) receptors, such as dopamine and serotonin receptors.[1] Many of these receptors belong to the G protein-coupled receptor (GPCR) superfamily, which are major targets for drug discovery.[2][3][4] These application notes provide a comprehensive guide for the in vitro characterization of this compound, focusing on assays to determine its binding affinity, functional activity, and downstream signaling effects on GPCRs.

The provided protocols are foundational and can be adapted for specific receptor subtypes and cell systems. It is recommended that researchers optimize these protocols for their particular experimental setup.

I. Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor.[5][6] Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and a receptor.[4][7]

Application Note:

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a target GPCR (e.g., a dopamine or serotonin receptor subtype). The assay measures the ability of the test compound to displace a specific radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay[7][8]

1. Materials:

  • Cell Membranes: Membranes prepared from cells expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For detecting radioactivity.

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the serially diluted test compound.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation:

Table 1: Hypothetical Binding Affinity of this compound for Dopamine and Serotonin Receptor Subtypes

Receptor SubtypeRadioligandKd of Radioligand (nM)IC₅₀ of Test Compound (nM)Ki of Test Compound (nM)
Dopamine D₂[³H]-Spiperone0.515075
Dopamine D₃[³H]-Spiperone0.88032
Serotonin 5-HT₁A[³H]-8-OH-DPAT1.2500208
Serotonin 5-HT₂A[³H]-Ketanserin2.0>10,000>4,167

Experimental Workflow Diagram:

G Workflow for Competitive Radioligand Binding Assay A Prepare Serial Dilutions of Test Compound B Incubate Membranes, Radioligand, and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity with Scintillation Counting C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for the competitive radioligand binding assay.

II. Functional Assays: cAMP Accumulation

Many dopamine and serotonin receptors are coupled to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).[9][10] cAMP accumulation assays are functional assays that measure the effect of a compound on the intracellular concentration of this second messenger.[9][11]

Application Note:

This protocol describes a method to assess the functional activity of this compound on a Gs- or Gi-coupled receptor by measuring changes in intracellular cAMP levels. For Gs-coupled receptors, an agonist will increase cAMP, while for Gi-coupled receptors, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels, which can be measured by the inhibition of forskolin-stimulated cAMP production.[12]

Experimental Protocol: cAMP Accumulation Assay[9][11]

1. Materials:

  • Cells: A cell line stably expressing the target Gs- or Gi-coupled receptor.

  • Test Compound: this compound.

  • Reference Agonist and Antagonist: For the target receptor.

  • Forskolin: An activator of adenylyl cyclase (for Gi-coupled receptor assays).[11]

  • PDE Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Cell Culture Medium and Reagents.

  • White, Opaque 96-well or 384-well Plates.

  • Plate Reader: Compatible with the chosen assay kit.

2. Procedure:

  • Cell Seeding: Seed the cells into the assay plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and antagonist in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the stimulation buffer with the PDE inhibitor and incubate.

    • Add the serially diluted compounds to the respective wells. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[9]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the detection reagents from the kit to the cell lysates.

    • Incubate to allow for the detection reaction to occur.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

3. Data Analysis:

  • Generate a cAMP standard curve.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (Emax).

Data Presentation:

Table 2: Hypothetical Functional Activity of this compound in a cAMP Assay

Receptor Subtype (G-protein coupling)Assay ModeEC₅₀ (nM)Emax (% of Reference Agonist)IC₅₀ (nM)
Dopamine D₁ (Gs)Agonist>10,000N/A-
Dopamine D₂ (Gi)Agonist (inhibition of forskolin-stimulated cAMP)25085%-
Serotonin 5-HT₁A (Gi)Agonist (inhibition of forskolin-stimulated cAMP)80060%-
Dopamine D₂ (Gi)Antagonist (vs. reference agonist)--120

Signaling Pathway Diagram:

G GPCR Signaling via Gs and Gi Proteins cluster_0 Gs Pathway cluster_1 Gi Pathway Gs_Receptor Gs-coupled Receptor Gs Gs Protein Gs_Receptor->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP Gi_Receptor Gi-coupled Receptor Gi Gi Protein Gi_Receptor->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Gs and Gi protein-coupled receptor signaling pathways.

III. Downstream Signaling: ERK1/2 Phosphorylation Assay

Activation of GPCRs can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is a key event in the mitogen-activated protein kinase (MAPK) signaling cascade.[13][14][15] Measuring ERK1/2 phosphorylation provides an alternative or complementary readout for GPCR activation.[13]

Application Note:

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to treatment with this compound. This assay can be used to further characterize the compound's functional activity and signaling profile.

Experimental Protocol: ERK1/2 Phosphorylation Assay[14][16][17]

1. Materials:

  • Cells: A cell line expressing the target receptor, grown to confluence in 96-well plates.

  • Test Compound: this compound.

  • Reference Agonist.

  • Serum-free Medium.

  • Fixing Solution: (e.g., formaldehyde).

  • Quenching Solution: (e.g., H₂O₂).

  • Blocking Buffer.

  • Primary Antibodies: Phospho-ERK1/2 (pERK) antibody and total ERK1/2 antibody.

  • Secondary Antibody: HRP-conjugated antibody.

  • Detection Reagent: (e.g., TMB substrate).

  • Stop Solution.

  • Plate Reader: For absorbance measurements.

2. Procedure:

  • Cell Culture and Starvation: Grow cells to confluence in 96-well plates. Before the assay, starve the cells in serum-free medium for a few hours to reduce basal ERK1/2 phosphorylation.

  • Compound Stimulation: Treat the cells with serial dilutions of the test compound or reference agonist for a predetermined time (e.g., 5-10 minutes).

  • Cell Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibody (anti-pERK).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add the detection reagent and stop the reaction.

  • Normalization (Optional but Recommended): In parallel wells or after stripping the pERK antibody, stain for total ERK to normalize the pERK signal to the total amount of ERK protein.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Subtract the background absorbance.

  • Normalize the pERK signal to the total ERK signal if performed.

  • Plot the normalized signal against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Data Presentation:

Table 3: Hypothetical ERK1/2 Phosphorylation Activity of this compound

Receptor SubtypeEC₅₀ (nM)Emax (% of Reference Agonist)
Dopamine D₂30090%
Serotonin 5-HT₁A95075%

Signaling Pathway Diagram:

G GPCR-mediated ERK1/2 Phosphorylation GPCR GPCR G_Protein G Protein GPCR->G_Protein Agonist Effector Effector Enzymes (e.g., PLC, Src) G_Protein->Effector MEK MEK Effector->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription, Cell Proliferation pERK->Transcription

Caption: Simplified signaling pathway from GPCR activation to ERK1/2 phosphorylation.

Conclusion

These application notes provide a framework for the initial in vitro characterization of this compound. By employing receptor binding assays, functional cAMP assays, and downstream ERK1/2 phosphorylation assays, researchers can elucidate the compound's affinity, potency, and efficacy at specific GPCR targets. The data generated from these experiments will be invaluable for guiding further drug development efforts.

References

Application of Piperidine Derivatives in Neurological Disorder Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Its inherent structural features allow for three-dimensional exploration of chemical space, leading to potent and selective ligands for various neurological targets. This document provides detailed application notes and experimental protocols for utilizing piperidine derivatives in preclinical models of key neurological disorders, including Alzheimer's Disease, Parkinson's Disease, Epilepsy, and Schizophrenia.

Alzheimer's Disease

Piperidine derivatives have been extensively investigated for the treatment of Alzheimer's Disease (AD), primarily as cholinesterase inhibitors to alleviate the cholinergic deficit observed in patients. More recent research has expanded to multi-target approaches, addressing other pathological hallmarks of AD such as amyloid-beta (Aβ) aggregation and oxidative stress.

Key Applications & Mechanisms
  • Cholinesterase Inhibition: Many piperidine derivatives are designed to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function. Donepezil is a well-known piperidine-based AChE inhibitor.[1]

  • Aβ Aggregation Inhibition: Certain piperidine derivatives have been shown to interfere with the aggregation of Aβ peptides, a key event in the formation of amyloid plaques, which are a pathological hallmark of AD.

  • Neuroprotection: Piperidine-containing compounds can also exert neuroprotective effects by mitigating oxidative stress and reducing neuronal cell death.

Quantitative Data Summary
Compound/DerivativeTargetModelIC50 / EfficacyReference
Donepezil AChEIn vitro0.02 ± 0.003 µMMo et al., 2020
Compound 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)AChEIn vitro0.39 ± 0.11 µMMo et al., 2020
Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)BChEIn vitro0.16 ± 0.04 µMMo et al., 2020
Piperidine-Flavone Derivative 5a Aβ peptide productionSH-SY5Y cellsIC50: 44.20 µMDhunmati et al., 2022[1]
Piperidine-Flavone Derivative 5c Aβ peptide productionSH-SY5Y cellsIC50: 50.53 µMDhunmati et al., 2022[1]
Piperidine-Flavone Derivative 5j Aβ peptide productionSH-SY5Y cellsIC50: 49.25 µMDhunmati et al., 2022[1]
Experimental Protocols

This protocol outlines the determination of AChE inhibitory activity of piperidine derivatives using a spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test piperidine derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This protocol is used to evaluate the potential of piperidine derivatives to reverse cognitive deficits in a mouse model of AD.

Materials:

  • Morris water maze apparatus (a circular pool with an escape platform)

  • Male Swiss albino mice

  • Scopolamine hydrobromide

  • Test piperidine derivative

  • Saline solution

Procedure:

  • Acquisition Phase (4 days):

    • Divide mice into groups (e.g., control, scopolamine-treated, scopolamine + test compound).

    • Thirty minutes before the first trial of each day, administer the test compound or vehicle orally.

    • Fifteen minutes before the first trial, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

    • Place each mouse in the water maze and allow it to find the hidden platform for a maximum of 60 seconds.

    • Record the escape latency (time to find the platform).

    • Conduct four trials per day for each mouse.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place each mouse in the pool and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Signaling Pathway and Workflow Diagrams

Cholinergic_Signaling_Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Piperidine Piperidine Derivative (e.g., Donepezil) Piperidine->AChE Inhibits Signal_Transduction Signal Transduction (Cognitive Function) Postsynaptic_Receptor->Signal_Transduction Activates MWM_Workflow start Start acclimatization Acclimatization (3 days) start->acclimatization treatment Drug/Vehicle Administration acclimatization->treatment scopolamine Scopolamine/Saline Injection treatment->scopolamine acquisition Acquisition Trials (4 days, 4 trials/day) scopolamine->acquisition probe Probe Trial (Day 5) acquisition->probe analysis Data Analysis (Escape Latency, Time in Target Quadrant) probe->analysis end End analysis->end PD_Neuroprotection_Pathway MPTP MPTP Oxidative_Stress Oxidative Stress MPTP->Oxidative_Stress Neuroinflammation Neuroinflammation MPTP->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis->Dopaminergic_Neuron_Death Piperine Piperine Piperine->Oxidative_Stress Inhibits Piperine->Neuroinflammation Inhibits Piperine->Apoptosis Inhibits Schizophrenia_Receptor_Targets cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_Receptor->Positive_Symptoms Mediates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Negative_Symptoms Negative Symptoms (Apathy, Social Withdrawal) HT2A_Receptor->Negative_Symptoms Contributes to Piperidine Piperidine Derivative (Antipsychotic) Piperidine->D2_Receptor Antagonizes Piperidine->HT2A_Receptor Antagonizes

References

Application Notes and Protocols for the Analysis of (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone is a chiral synthetic intermediate featuring both piperidine and pyrrolidine rings.[1][2][3] Its structural complexity and stereochemistry necessitate robust analytical methods for characterization, purity assessment, and enantiomeric excess determination. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for these purposes. This document provides detailed protocols for the HPLC and NMR analysis of this compound, intended for use in research and quality control environments.

Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol [2][3][4]
Melting Point57°C[2][3]
Boiling Point335.3°C[2][3]

HPLC Analysis

High-Performance Liquid Chromatography is a cornerstone for assessing the purity and enantiomeric excess of chiral compounds like (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone. Given the presence of a stereocenter, both chiral and achiral HPLC methods are essential.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess is critical for chiral molecules. A normal-phase chiral HPLC method is often effective for separating enantiomers of piperidine derivatives. Polysaccharide-based chiral stationary phases are well-suited for this type of separation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak IA (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column[3][5]
Mobile Phase n-Hexane:Ethanol (70:30, v/v) with 0.1% Diethylamine (DEA)[3][5]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 225 nm[3]
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the formula: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

Achiral HPLC for Purity Assessment

A reversed-phase HPLC method is suitable for determining the chemical purity of the compound. Since the analyte lacks a strong UV chromophore, detection can be challenging. While low wavelength UV detection can be attempted, derivatization or the use of a more universal detector like a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended for higher sensitivity and accuracy.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a mixture of water and acetonitrile (50:50, v/v).

    • Dilute to a working concentration of 0.2 mg/mL with the same solvent mixture.

    • Filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, while 2D NMR experiments help in assigning complex signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 500 MHz or equivalentBruker Avance 500 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time ~3 seconds~1 second
Relaxation Delay 2 seconds2 seconds
  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals to the corresponding protons and carbons in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous assignments.

Expected NMR Data

The following tables summarize the expected chemical shift ranges for the protons and carbons of (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.4 - 3.7m4HPyrrolidine CH₂ (adjacent to N)
2.8 - 3.2m3HPiperidine CH₂ (adjacent to N) and Piperidine CH
1.7 - 2.0m4HPyrrolidine CH₂ (β to N)
1.4 - 1.7m4HPiperidine CH₂
1.2 - 1.4m1HPiperidine NH

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~175C=O (Amide)
45 - 55Piperidine CH₂ (adjacent to N) and CH
45 - 50Pyrrolidine CH₂ (adjacent to N)
24 - 30Piperidine CH₂
23 - 28Pyrrolidine CH₂

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Compound Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Filtering Filter (0.45 µm) Diluting->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity / %ee Integration->Calculation Report Generate Report Calculation->Report NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_NMR Weigh Compound Dissolve_NMR Dissolve in Deuterated Solvent Weigh_NMR->Dissolve_NMR Transfer_NMR Transfer to NMR Tube Dissolve_NMR->Transfer_NMR Spectrometer Place in Spectrometer Transfer_NMR->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) Spectrometer->Acquire_2D Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Calibration Calibrate Chemical Shifts Processing->Calibration Assignment Signal Assignment Calibration->Assignment Interpretation Structural Confirmation Assignment->Interpretation

References

Application Notes: Experimental Design for Testing CNS Penetration of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Blood-Brain Barrier Challenge

Developing drugs for central nervous system (CNS) targets is exceptionally challenging due to the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2] For a therapeutic to be effective, it must either bypass or efficiently penetrate this barrier to reach its target in the brain.[3] Therefore, accurately assessing the CNS penetration of novel compounds is a critical step in the drug discovery and development pipeline.[1][4]

This document outlines a tiered, integrated strategy for evaluating compounds, combining in silico, in vitro, and in vivo methods to build a comprehensive profile of a compound's ability to enter the CNS.[4]

The Screening Cascade: An Integrated Approach

An effective CNS penetration screening strategy follows a cascading workflow. It begins with high-throughput computational and in vitro models to quickly screen large numbers of compounds and ends with more resource-intensive in vivo studies for the most promising candidates.[5]

G cluster_0 Early Stage (High-Throughput) cluster_1 Mid-Stage (Medium-Throughput) cluster_2 Late Stage (Low-Throughput) in_silico In Silico Screening (LogBB, Kp,uu Prediction) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Prioritize Hits cell_assay Cell-Based Assays (e.g., Caco-2, MDCK-MDR1) (Permeability & Efflux) pampa->cell_assay Select Candidates in_vivo_pk In Vivo PK Studies (Rodent Models) cell_assay->in_vivo_pk Lead Candidates microdialysis Brain Microdialysis (Unbound Drug Concentration) in_vivo_pk->microdialysis Confirm Exposure

Caption: CNS Penetration Screening Cascade.

In Silico Prediction: Early Prioritization

Before synthesis or extensive testing, computational (in silico) models can predict a compound's likelihood of crossing the BBB.[4][6] These models use a compound's chemical structure to calculate physicochemical properties and apply quantitative structure-activity relationship (QSAR) algorithms.[4]

  • Key Parameters Predicted:

    • LogBB: The logarithm of the ratio of the total drug concentration in the brain to that in the blood.[7]

    • Kp,uu: The unbound brain-to-unbound plasma concentration ratio, which is considered a more accurate measure of BBB penetration as it accounts for protein binding.[8][9][10]

  • Application: Used to screen virtual libraries and prioritize compounds for synthesis and in vitro testing.[4] The reliability of these models depends heavily on the quality and relevance of the training data used to build them.[6][8]

In Vitro Assays: Permeability and Efflux Screening

In vitro models provide the first experimental assessment of a compound's ability to cross a membrane barrier. They are essential for medium-to-high throughput screening.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive diffusion across the BBB.[5][11][12] It uses a synthetic membrane coated with lipids (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[11][13]

Protocol: PAMPA-BBB

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[14]

    • Dilute the stock solution to a final concentration (e.g., 50-500 µM) in a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be low (e.g., <1%) to avoid affecting membrane integrity.[12][13]

    • Prepare high and low permeability control compounds (e.g., promazine and diclofenac).[12]

  • Assay Setup:

    • Use a 96-well filter plate (donor plate) with a hydrophobic PVDF membrane and a 96-well acceptor plate.[12][13]

    • Coat the membrane of each well in the donor plate with a brain lipid solution (e.g., 5 µL of porcine brain lipids in dodecane).[14]

    • Add PBS to the acceptor plate wells (e.g., 300 µL).[14]

    • Add the test compound solutions to the donor plate wells (e.g., 200 µL).[14]

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[11][14]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[11][14]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp or Pe) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane surface area, and t is the incubation time.

Data Presentation: PAMPA-BBB Results

Compound IDPapp (x 10⁻⁶ cm/s)Permeability Class
Control-High25.5High
Control-Low0.8Low
NVC-00115.2High
NVC-0023.9Medium
NVC-0030.5Low

Classification (example): Low (<2.0), Medium (2.0-10.0), High (>10.0)

Cell-Based Permeability Assays (Caco-2, MDCK-MDR1)

Cell-based assays, such as those using Caco-2 or MDCK cells, provide a more biologically relevant model than PAMPA.[15][16] These cells form a monolayer with tight junctions and, importantly, express efflux transporters like P-glycoprotein (P-gp), which are critical components of the BBB that actively pump compounds out of the brain.[1][17][18] The MDCK-MDR1 cell line is specifically engineered to overexpress human P-gp, making it a valuable tool for identifying efflux substrates.[1][17]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with fetal bovine serum and non-essential amino acids.[19]

    • Seed cells onto semi-permeable Transwell® inserts and grow for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18][19]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The assay measures permeability in two directions:

      • Apical-to-Basolateral (A→B): Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.[15]

      • Basolateral-to-Apical (B→A): Add the test compound to the basolateral (lower) chamber.[15]

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 60 and 120 minutes).[15]

  • Quantification & Analysis:

    • Analyze compound concentrations in the samples using LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B).[18]

Data Presentation: Caco-2 Permeability & Efflux Results

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
NVC-00112.513.11.05No
NVC-0041.89.25.11Yes
NVC-0059.810.51.07No

An Efflux Ratio > 2.0 is generally considered indicative of active efflux.[18]

In Vivo Confirmation: Measuring Brain Exposure

In vivo studies in animal models (typically rodents) are the gold standard for confirming CNS penetration.[20][21] These experiments provide critical pharmacokinetic (PK) data on how a compound behaves in a complete biological system.

Brain-to-Plasma Ratio (Kp) Determination

This method measures the total concentration of a drug in the brain relative to the plasma at a specific time point or at steady-state.[20]

Protocol: Rodent Brain Homogenate Method

  • Dosing: Administer the compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).[20]

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood samples (via cardiac puncture) and immediately perfuse the brain with saline to remove residual blood.[20]

  • Sample Processing:

    • Centrifuge the blood to isolate plasma.

    • Harvest the brain, weigh it, and homogenize it in a specific volume of buffer.[20]

  • Quantification: Analyze the drug concentration in both the plasma and the brain homogenate supernatant using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio: Kp = Cbrain / Cplasma.[20]

    • For a more accurate assessment, calculate the unbound ratio, Kp,uu , by correcting for the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain).[9][10] Kp,uu = Kp * (fu,plasma / fu,brain)

Data Presentation: In Vivo Kp and Kp,uu Data

Compound IDCplasma (ng/mL)Cbrain (ng/g)Kpfu,plasmafu,brainKp,uu
NVC-0011501801.20.100.081.50
NVC-004210420.20.050.150.07

A Kp,uu value close to 1.0 suggests passive diffusion, while Kp,uu < 1.0 suggests active efflux, and Kp,uu > 1.0 suggests active influx.[3]

Brain Microdialysis

Microdialysis is a sophisticated technique that allows for the continuous sampling of the brain's extracellular fluid (ECF) in a freely moving animal.[22][23][24] It is the only method that directly measures the pharmacologically relevant unbound drug concentration in the brain over time.[22][25]

Protocol: Rodent Brain Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum) in an anesthetized animal.[23][26] Allow the animal to recover.

  • Perfusion: On the day of the experiment, connect the probe to a micro-infusion pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[23][26]

  • Dosing and Sampling: Administer the test compound. Collect the outflowing perfusate (the dialysate) at regular intervals (e.g., every 20-30 minutes) into a fraction collector.[26]

  • Quantification: Analyze the drug concentration in the dialysate samples, as well as in parallel blood samples, using a highly sensitive LC-MS/MS method.

  • Data Analysis: Plot the unbound drug concentration in the brain and blood over time to generate pharmacokinetic profiles. Calculate key parameters such as the area under the curve (AUC) for both compartments and determine the AUCbrain,unbound / AUCplasma,unbound ratio, which is another way to calculate Kp,uu.[9]

Data Presentation: Brain Microdialysis PK Data

Time (hr)Unbound Plasma Conc. (nM)Unbound Brain Conc. (nM)
0.595.270.1
1.080.565.8
2.055.148.3
4.020.318.1
AUC₀₋₄ 205.5 (nMhr) 178.6 (nMhr)
Kp,uu -0.87

Visualizing the Barrier

Understanding the structure of the BBB is key to interpreting experimental data. The barrier is formed by brain capillary endothelial cells connected by tight junctions, and is supported by pericytes and astrocytic end-feet. This complex structure severely restricts paracellular diffusion and hosts the efflux transporters that actively remove xenobiotics.

G cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma blood_node Drug in Plasma (Bound & Unbound) ec Endothelial Cell blood_node->ec Passive Diffusion Active Influx ec->blood_node Active Efflux (P-gp) tj Tight Junction ec->tj brain_ecf Unbound Drug in ECF (Pharmacologically Active) ec->brain_ecf Diffusion tj->ec pericyte Pericyte pericyte->ec astrocyte Astrocyte End-Foot astrocyte->ec

Caption: Simplified Structure of the Blood-Brain Barrier.

References

Application Notes and Protocols for Cell-based Assays in Dopamine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key cell-based assays used to investigate the modulation of dopamine receptors. Understanding how compounds affect these receptors is crucial for the development of therapeutics for a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[1] This document covers the primary signaling pathways associated with dopamine receptor activation and offers step-by-step guidance for performing these assays in a laboratory setting.

Introduction to Dopamine Receptors and Signaling

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are central to many physiological processes in the brain, including motor control, motivation, reward, and cognition.[1][2] They are classified into two main families: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4).[][4]

  • D1-like receptors are typically coupled to the Gαs/olf G protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[]

  • D2-like receptors are primarily coupled to the Gαi/o G protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[][5]

Beyond this canonical G protein-dependent signaling, dopamine receptors can also engage in G protein-independent signaling, most notably through the recruitment of β-arrestin proteins.[6][7][8] This can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism and is an area of intense research in drug discovery.[6]

Key Cell-based Assays for Dopamine Receptor Modulation

Several robust cell-based assays have been developed to quantify the activity of compounds at dopamine receptors. The choice of assay depends on the specific signaling pathway of interest.

cAMP Assays

Cyclic AMP assays are fundamental for characterizing compounds that modulate the canonical G protein signaling of dopamine receptors. These assays measure the intracellular concentration of cAMP following receptor activation.

  • For D1-like receptors (Gs-coupled): Agonist stimulation leads to an increase in cAMP.

  • For D2-like receptors (Gi/o-coupled): Agonist stimulation leads to a decrease in forskolin-stimulated cAMP levels.[9]

Commonly used methods for detecting cAMP include competitive immunoassays (e.g., HTRF, ELISA) and reporter gene assays.[9]

Calcium Mobilization Assays

Certain dopamine receptor subtypes, particularly when forming heterodimers (e.g., D1-D2), can trigger the release of intracellular calcium (Ca2+).[10][11][12] This signaling is often mediated through the Gαq G protein pathway, which activates phospholipase C (PLC) and leads to the production of inositol trisphosphate (IP3), ultimately causing Ca2+ release from the endoplasmic reticulum.[12] Calcium mobilization is typically measured using fluorescent calcium indicators.

β-Arrestin Recruitment Assays

These assays are crucial for identifying biased ligands and understanding G protein-independent signaling.[6][7][8] Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor.[6] This interaction can be quantified using various techniques, such as:

  • Bioluminescence Resonance Energy Transfer (BRET): This assay measures the proximity between a light-emitting enzyme (e.g., Renilla luciferase, Rluc) fused to the receptor and a fluorescent acceptor (e.g., YFP or mVenus) fused to β-arrestin.[7][8]

  • Enzyme Fragment Complementation (EFC): In this method, the receptor and β-arrestin are tagged with inactive fragments of an enzyme (e.g., β-galactosidase). Upon their interaction, the fragments combine to form an active enzyme, which can be measured with a substrate.

  • Split Luciferase Complementation: Similar to EFC, this assay uses two fragments of luciferase that, upon interaction of the tagged receptor and β-arrestin, reconstitute a functional enzyme.[6]

Data Presentation

The following tables summarize quantitative data for various dopamine receptor assays, providing a comparative overview of agonist and antagonist potencies.

Table 1: Agonist Potencies (EC50) in cAMP Assays

Receptor SubtypeAgonistAssay TypeCell LineEC50 (nM)
D1DopaminecAMP IncreaseDRD1 Nomad Cell Line122[13]
D2DopaminecAMP InhibitionDRD2 Nomad Cell Line2760[5]
D3DopaminecAMP InhibitionCHO-K11.5[14]
D37-OH-DPATcAMP InhibitionCHO-K11.05[14]
D3BromocriptinecAMP InhibitionCHO-K111.3[14]

Table 2: Agonist Potencies (EC50) and Efficacies (Emax) in β-Arrestin Recruitment Assays

Receptor SubtypeAgonistAssay TypeCell LineEC50 (nM)Emax (% of control)
D2UNC9975DiscoveRx-< 1043
D2UNC0006DiscoveRx-< 1047
D2UNC9994DiscoveRx-< 1091
D2AripiprazoleDiscoveRx-< 1073

Table 3: Agonist Potencies (EC50) in Calcium Mobilization Assays

Receptor Subtype(s)AgonistCell LineEC50 (nM)
D1 + D2LDopamineHEK293T73.8[10]
D1 + D2SDopamineHEK293T58.2[10]
D1 + D2LDopamineHEK293T162.0[10]

Experimental Protocols

Here we provide detailed protocols for the key assays described above.

Protocol 1: cAMP Inhibition Assay for D2 Dopamine Receptor

This protocol is designed to measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the D2 dopamine receptor.[9]

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[9]

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum, penicillin/streptomycin, and a selection agent (e.g., G418).[9]

  • Assay Buffer: HBSS with 20 mM HEPES.[9]

  • Test compounds and a reference agonist (e.g., Quinpirole).[9]

  • Forskolin.[9]

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).[9]

  • 96-well or 384-well assay plates.[9]

Procedure:

  • Cell Plating: Seed the D2R-expressing cells into assay plates at a density that will allow them to reach 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Addition: On the day of the assay, remove the culture medium and wash the cells with Assay Buffer. Add serial dilutions of the test compounds and the reference agonist to the wells.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature.[9]

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Second Incubation: Incubate for an additional 15-30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin2 Recruitment to the D2 Dopamine Receptor

This protocol describes the measurement of β-arrestin2 recruitment to the D2 receptor using BRET.[7][8]

Materials:

  • HEK293 cells.

  • Expression plasmids for D2R-Rluc8 and β-arrestin2-mVenus.

  • Transfection reagent.

  • Culture medium (as in Protocol 1).

  • Assay buffer: DPBS with 200 µM sodium metabisulphite and 5.5 µM glucose.[15]

  • Coelenterazine h (luciferase substrate).

  • Test compounds and a reference agonist (e.g., Dopamine).

  • 96-well, white, solid-bottom plates.[15]

Procedure:

  • Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-mVenus plasmids.

  • Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in culture medium. Seed the cells into 96-well plates.

  • Compound Addition: On the day of the assay, replace the culture medium with Assay Buffer. Add serial dilutions of the test compounds or reference agonist.

  • Substrate Addition: Add coelenterazine h to all wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~530 nm for mVenus) using a plate reader capable of detecting BRET signals. The BRET ratio is typically calculated as the emission intensity at the acceptor wavelength divided by the emission intensity at the donor wavelength.

  • Data Analysis: Plot the BRET ratio against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Calcium Mobilization Assay for D1/D2 Receptor Heteromers

This protocol is for measuring intracellular calcium mobilization in response to dopamine receptor activation in cells co-expressing D1 and D2 receptors.[10]

Materials:

  • HEK293T cells.[10]

  • Expression plasmids for D1 and D2 receptors.

  • Transfection reagent.

  • Culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Dopamine).

  • 384-well, black, clear-bottom plates.[10]

Procedure:

  • Transfection: Co-transfect HEK293T cells with the D1 and D2 receptor plasmids.[10]

  • Cell Plating: 24 hours post-transfection, plate the cells into 384-well plates.[10]

  • Dye Loading: On the day of the assay, remove the culture medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add serial dilutions of the test compounds or reference agonist and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot it against the log concentration of the compound to calculate the EC50 value.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine Receptor Signaling Pathways cluster_D1 D1-like Receptor Signaling (Gs) cluster_D2 D2-like Receptor Signaling (Gi) cluster_Arrestin β-Arrestin Pathway D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Generates PKA PKA cAMP_D1->PKA Activates CREB CREB PKA->CREB Phosphorylates D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced Production GPCR Dopamine Receptor GRK GRK GPCR->GRK Agonist pGPCR Phosphorylated Receptor GRK->pGPCR Phosphorylates Beta_Arrestin β-Arrestin pGPCR->Beta_Arrestin Recruits Internalization Internalization/ Signaling Beta_Arrestin->Internalization

Caption: Overview of major dopamine receptor signaling pathways.

Experimental Workflow for a cAMP Inhibition Assay

cAMP Inhibition Assay Workflow start Start plate_cells Plate D2R-expressing cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 wash_cells Wash cells and add assay buffer incubate1->wash_cells add_compounds Add test compounds and reference agonist wash_cells->add_compounds incubate2 Incubate 10-30 min add_compounds->incubate2 add_forskolin Add Forskolin to stimulate cAMP incubate2->add_forskolin incubate3 Incubate 15-30 min add_forskolin->incubate3 detect_cAMP Lyse cells and detect cAMP (e.g., HTRF) incubate3->detect_cAMP analyze_data Analyze data and calculate IC50 detect_cAMP->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a D2R cAMP inhibition assay.

Logical Relationship of Dopamine Receptor Signaling Cascades

Dopamine Signaling Logic cluster_receptors Receptor Subtypes cluster_gproteins G Protein Coupling cluster_second_messengers Second Messengers Dopamine Dopamine D1_like D1-like (D1, D5) Dopamine->D1_like D2_like D2-like (D2, D3, D4) Dopamine->D2_like Gs Gs activation D1_like->Gs Ca_up ↑ Intracellular Ca2+ D1_like->Ca_up with D2-like (heteromer) Beta_Arrestin β-Arrestin Recruitment D1_like->Beta_Arrestin Gi Gi inhibition D2_like->Gi D2_like->Ca_up with D1-like (heteromer) D2_like->Beta_Arrestin cAMP_up ↑ cAMP Gs->cAMP_up cAMP_down ↓ cAMP Gi->cAMP_down

Caption: Logical flow of dopamine receptor signaling cascades.

References

Application Notes and Protocols for Intramolecular C-H Amination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of piperidines via intramolecular C-H amination. The piperidine motif is a cornerstone in medicinal chemistry, and direct C-H functionalization offers an efficient and atom-economical route to this privileged scaffold. This document outlines methodologies employing various transition metal catalysts, including rhodium, palladium, iron, and copper, for the selective formation of piperidine rings from acyclic amine precursors.

Introduction to Intramolecular C-H Amination for Piperidine Synthesis

Intramolecular C-H amination is a powerful strategy that enables the direct conversion of C-H bonds into C-N bonds, leading to the formation of nitrogen-containing heterocycles.[1] This approach is particularly valuable for the synthesis of saturated heterocycles like piperidines, which are prevalent in pharmaceuticals and natural products.[1][2] Traditional methods for piperidine synthesis often involve multi-step sequences and pre-functionalized starting materials. In contrast, C-H amination offers a more direct and efficient pathway by activating and functionalizing otherwise inert C-H bonds.

The regioselectivity of these reactions, particularly for the formation of six-membered rings (piperidines) over five-membered rings (pyrrolidines), can be controlled by the choice of catalyst, ligand, and the nature of the nitrogen source.[3][4] This document details protocols for various catalytic systems, highlighting their specific advantages and substrate scopes.

Catalytic Systems and Mechanisms

A range of transition metals, including rhodium, palladium, iron, and copper, have been successfully employed to catalyze intramolecular C-H amination for piperidine synthesis.[1][3][5][6] The general mechanism often involves the in-situ formation of a reactive metal-nitrene or a related species that facilitates the C-H insertion.

Rhodium-Catalyzed C-H Amination

Dirhodium(II) catalysts are highly effective for intramolecular C-H amination.[7] The reaction typically proceeds through the formation of a rhodium-nitrene intermediate from a precursor such as a sulfamate ester in the presence of an oxidant.[7] This intermediate then undergoes a C-H insertion step to form the piperidine ring. The choice of the dirhodium catalyst and its ligands can significantly influence the reaction's efficiency and selectivity.[7] For instance, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, has shown exceptional performance in these transformations.[7]

dot

Caption: General catalytic cycle for rhodium-catalyzed C-H amination.

Palladium-Catalyzed C-H Amination

Palladium catalysts are particularly useful for directed C-H functionalization reactions. In the context of piperidine synthesis, a directing group on the amine precursor can guide the palladium catalyst to a specific C-H bond, enabling regioselective amination.[1][8] The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle, where the C-H activation is a key step.[8]

Iron-Catalyzed C-H Amination

Iron catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts.[2][6] Iron-catalyzed C-H amination can proceed through the formation of a reactive iron-nitrenoid species from precursors like organic azides.[6][9] These reactions can be highly selective and are compatible with a variety of functional groups.[2]

Copper-Catalyzed C-H Amination

Copper-catalyzed C-H amination has also emerged as a viable method for piperidine synthesis.[3][4] These reactions can utilize precursors such as N-fluoro amides, where the copper catalyst activates the N-F bond to initiate the C-H amination cascade.[3][4]

Detailed Application Notes and Protocols

The following sections provide detailed experimental protocols for intramolecular C-H amination reactions to synthesize piperidines using different catalytic systems.

Protocol 1: Dirhodium(II)-Catalyzed Intramolecular C-H Amination of Sulfamate Esters

This protocol is adapted from methodologies that utilize dirhodium(II) catalysts for the cyclization of sulfamate esters to form piperidine derivatives.[7]

Materials:

  • Sulfamate ester substrate (1.0 equiv)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 1-2 mol%)

  • Oxidant (e.g., PhI(OAc)₂, 1.1 equiv)

  • Magnesium oxide (MgO, 2.5 equiv)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate, dirhodium(II) catalyst, and magnesium oxide.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature or reflux).

  • Add the oxidant portion-wise over a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

dot

Experimental_Workflow_Rh start Start setup Assemble flame-dried flask under inert atmosphere start->setup add_reagents Add sulfamate ester, Rh catalyst, and MgO setup->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent reaction Stir at specified temperature and add oxidant portion-wise add_solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Quench reaction and purify by chromatography monitor->workup end End workup->end

Caption: General experimental workflow for dirhodium-catalyzed C-H amination.

Protocol 2: Palladium-Catalyzed Intramolecular C4-H Arylation of Piperidines

This protocol describes a directed C-H arylation at the C4 position of a piperidine ring, which is a related C-H functionalization reaction.[1][8]

Materials:

  • N-protected piperidine substrate with a directing group (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Pivalic acid (PivOH, 0.5 equiv)

  • Anhydrous solvent (e.g., trifluorotoluene)

Procedure:

  • In a glovebox, combine the piperidine substrate, aryl iodide, Pd(OAc)₂, K₂CO₃, and PivOH in a reaction vial.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Iron-Catalyzed Intramolecular C-H Amination of Alkyl Azides

This protocol outlines a general procedure for the synthesis of piperidines from alkyl azides using an iron catalyst.[6][9]

Materials:

  • Alkyl azide substrate (1.0 equiv)

  • Iron catalyst (e.g., [Fe(TDCPP)(IMe)₂]I, 5 mol%)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • In a glovebox, dissolve the alkyl azide substrate and the iron catalyst in the anhydrous solvent in a sealed reaction vessel.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 4: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoro Amides

This protocol is based on the use of a copper catalyst to effect the cyclization of N-fluoro amides to form piperidines.[3][4]

Materials:

  • N-fluoro amide substrate (1.0 equiv)

  • Copper(I) catalyst (e.g., [Tp*Cu(NCMe)], 5 mol%)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the N-fluoro amide substrate and the copper catalyst to a reaction tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture at the specified temperature (e.g., 90 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the intramolecular C-H amination reactions for piperidine synthesis under different catalytic systems.

Table 1: Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters

Entry Substrate Catalyst (mol%) Oxidant Solvent Temp (°C) Time (h) Yield (%) d.r. ee (%)
1 N-(4-phenylbutyl)sulfamate Rh₂(esp)₂ (1) PhI(OAc)₂ Toluene 40 12 85 - -
2 N-(4-methylpentyl)sulfamate Rh₂(OAc)₄ (2) PhI(OAc)₂ CH₂Cl₂ 25 24 72 - -

| 3 | Chiral sulfamate | Rh₂(S-PTTL)₄ (1) | PhI(OAc)₂ | Benzene | 25 | 18 | 65 | >20:1 | 95 |

Table 2: Palladium-Catalyzed Intramolecular C4-H Arylation of Piperidines

Entry Piperidine Substrate Aryl Iodide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) d.r. (cis:trans)
1 N-Boc-3-carboxamidopiperidine 4-iodotoluene Pd(OAc)₂ (10) K₂CO₃ PhCF₃ 120 24 78 >20:1
2 N-Cbz-3-carboxamidopiperidine 1-iodo-4-methoxybenzene Pd(OAc)₂ (10) Cs₂CO₃ Toluene 110 18 85 10:1

| 3 | N-Boc-3-(quinolin-8-ylcarboxamido)piperidine | 4-iodobenzonitrile | Pd(OAc)₂ (5) | K₂CO₃ | PhCF₃ | 130 | 24 | 65 | >20:1 |

Table 3: Iron-Catalyzed Intramolecular C-H Amination of Alkyl Azides

Entry Alkyl Azide Substrate Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 5-azido-1-phenylpentane [Fe(TDCPP)(IMe)₂]I (5) Benzene 80 12 92
2 5-azidopentylbenzene FeCl₂ (10) Toluene 100 16 75

| 3 | 1-azido-4-cyclohexylbutane | Fe(phthalocyanine) (10) | Chlorobenzene | 110 | 24 | 68 |

Table 4: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoro Amides

Entry N-Fluoro Amide Substrate Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 N-fluoro-N-(4-phenylbutyl)tosylamide [Tp*Cu(NCMe)] (5) Toluene 90 12 91
2 N-fluoro-N-(5-methylhexyl)benzamide Cu(MeCN)₄PF₆ (10) DCE 80 24 76

| 3 | N-fluoro-N-(4-cyclohexylbutyl)nosylamide | [Tpⁱᴾʳ²Cu(NCMe)] (5) | Toluene | 90 | 18 | 88 |

Note: The data in these tables are representative examples compiled from various literature sources and are intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Conclusion

Intramolecular C-H amination represents a significant advancement in the synthesis of piperidines, offering direct and efficient access to these important heterocyclic structures. The choice of the catalytic system—be it rhodium, palladium, iron, or copper—provides a versatile toolbox for chemists to tailor the reaction to specific substrates and desired outcomes. The protocols and data presented in these application notes serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration and implementation of these powerful synthetic methods in drug discovery and development programs.

References

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for creating three-dimensional diversity in compound libraries.[3] Piperidine derivatives have been successfully developed as drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes, with applications in oncology, neuroscience, and infectious diseases.[1][2][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery for rapidly interrogating large compound libraries to identify "hit" compounds that modulate the activity of a biological target.[5] This document provides detailed application notes and protocols for the HTS of piperidine-based compound libraries against two major classes of drug targets: GPCRs and protein kinases. Furthermore, it details the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway by piperine, a naturally occurring piperidine alkaloid, as a specific example of a biological pathway modulated by this class of compounds.

Data Presentation: Representative HTS Campaign Summaries

The following tables summarize representative quantitative data from hypothetical HTS campaigns of a 10,000-compound piperidine library targeting a GPCR and a protein kinase.

Table 1: Summary of a Representative Piperidine Library Screen for GPCR Antagonists

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperidine derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[6]
Target ReceptorHuman Serotonin 2A (5-HT2A) ReceptorA Gαq-coupled GPCR implicated in various neurological processes.[6]
Assay TypeCalcium Mobilization AssayMeasures the inhibition of agonist-induced intracellular calcium release.[6]
Primary Hit Rate1.5%Percentage of compounds demonstrating >50% inhibition of the agonist response.[6]
Confirmed Hit Rate0.8%Percentage of primary hits confirmed upon re-testing.
Potency Range of Hits (IC50)100 nM - 10 µMThe range of concentrations at which the confirmed hits inhibit 50% of the receptor's activity.

Table 2: Summary of a Representative Piperidine Library Screen for Kinase Inhibitors

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperidine derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Assay Format384-well microplateStandard format for HTS to ensure efficiency.
Target EnzymeCheckpoint Kinase 1 (CHK1)A serine/threonine kinase involved in DNA damage response.
Assay TypeFluorescence Polarization (FP) AssayA homogeneous assay measuring the displacement of a fluorescently labeled tracer from the kinase active site.
Primary Hit Rate1.2%Percentage of compounds showing >50% displacement of the fluorescent tracer.
Confirmed Hit Rate0.7%Percentage of primary hits confirmed upon re-testing.
Potency Range of Hits (IC50)50 nM - 15 µMThe range of concentrations at which the confirmed hits inhibit 50% of the kinase's activity.[1]

Signaling Pathway: Inhibition of TGF-β Signaling by Piperine

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[2][5] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Piperine, the pungent alkaloid from black pepper containing a piperidine moiety, has been shown to inhibit the TGF-β signaling pathway.[3][6]

TGF_beta_pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates ERK ERK TBRI->ERK Activates (Non-canonical) pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Transcription Nucleus->Gene_expression Regulates Piperine Piperine Piperine->TGF_beta Reduces Production Piperine->SMAD23 Inhibits Phosphorylation Piperine->ERK Inhibits Phosphorylation pERK p-ERK HTS_Workflow start Start primary_screen Primary HTS (e.g., 10,000 compounds at 10 µM) start->primary_screen hit_identification Identify Primary Hits (e.g., >50% inhibition) primary_screen->hit_identification hit_confirmation Hit Confirmation (Re-test primary hits) hit_identification->hit_confirmation Primary Hits end Lead Optimization hit_identification->end No Hits false_positives Eliminate False Positives hit_confirmation->false_positives false_positives->primary_screen False Positives dose_response Dose-Response & IC50/EC50 Determination (10-point curve) false_positives->dose_response Confirmed Hits sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis sar_analysis->end

References

Application Notes and Protocols: Development of Analgesic Agents from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably exemplified by the fentanyl and meperidine classes of synthetic opioids.[1] This structural motif is a key pharmacophore that interacts with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in the modulation of pain perception.[2][3] Activation of the MOR by piperidine-based agonists initiates a cascade of intracellular signaling events that ultimately lead to analgesia.[4][5] However, this activation can also trigger pathways associated with undesirable side effects such as respiratory depression, constipation, and the development of tolerance and dependence.[2][6]

These application notes provide an overview of the key signaling pathways, quantitative data on the analgesic potency of representative piperidine derivatives, and detailed protocols for their synthesis and evaluation. The information is intended to guide researchers in the design and development of novel piperidine-based analgesics with improved therapeutic profiles.

Signaling Pathways and Mechanism of Action

Piperidine-based analgesics primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR). The binding of an agonist, such as fentanyl, to the MOR induces a conformational change in the receptor, leading to the activation of two principal downstream signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to some of the adverse effects.[2][6]

G-Protein Signaling Pathway (Analgesia):

Upon agonist binding, the MOR couples with an inhibitory G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits.[4] The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][7] The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, producing analgesia.[5]

β-Arrestin Signaling Pathway (Side Effects):

Agonist binding also promotes the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the binding of β-arrestin 2 to the receptor.[8][9] While the role of β-arrestin 2 is complex and still under investigation, it is believed to contribute to receptor desensitization and internalization, and has been implicated in mediating side effects like respiratory depression and constipation.[2][8] The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a current strategy in the design of safer opioid analgesics.[1]

Opioid Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 G-Protein Pathway (Analgesia) cluster_3 β-Arrestin Pathway (Side Effects) Piperidine Agonist Piperidine Agonist MOR µ-Opioid Receptor (MOR) Piperidine Agonist->MOR Binds Gi Gαi/o MOR->Gi Activates GRK GRK MOR->GRK Activates Gby Gβγ AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gby->VGCC Inhibits GIRK GIRK Channel Gby->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates B_Arrestin β-Arrestin 2 P_MOR->B_Arrestin Recruits Internalization Receptor Internalization/Desensitization B_Arrestin->Internalization Side_Effects Respiratory Depression, Constipation B_Arrestin->Side_Effects

Figure 1: µ-Opioid Receptor Signaling Pathways.

Data Presentation

The analgesic potency and receptor binding affinity of various piperidine derivatives are summarized below. These values are critical for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Analgesic Potency of Selected Piperidine Derivatives

CompoundAnimal ModelAnalgesic TestED50 (mg/kg)Potency Ratio (vs. Morphine)Reference
MorphineRatTail-Flick2.5 (s.c.)1[10]
FentanylRatTail-Flick0.011 (s.c.)~227[10]
MeperidineRatTail-Flick10.0 (s.c.)0.25[10]
PP1MouseTail Immersion50 (p.o.)-[11][12]
AMP5MouseTail Immersion1 (i.p.)-[11][12]
AMP6MouseTail Immersion0.1 (i.p.)-[11][12]

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. s.c. = subcutaneous; p.o. = per os (by mouth); i.p. = intraperitoneal.

Table 2: µ-Opioid Receptor (MOR) Binding Affinity of Selected Piperidine Derivatives

CompoundPreparationRadioligandKi (nM)Reference
MorphineRecombinant human MOR[³H]DAMGO1.168[13][14]
FentanylRecombinant human MOR[³H]DAMGO1.346[13][14]
SufentanilRecombinant human MOR[³H]DAMGO0.138[13][14]
MeperidineRecombinant human MOR[³H]DAMGO>100[13][14]
OxycodoneRecombinant human MOR[³H]DAMGO25.87[13][14]
HydromorphoneRecombinant human MOR[³H]DAMGO0.3654[13][14]

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Synthesis of Fentanyl (A Representative Piperidine Analgesic)

This protocol outlines a three-step synthesis of fentanyl from commercially available starting materials.[15][16][17]

Fentanyl Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Acylation A 4-Piperidone Monohydrate HCl C N-Phenethyl-4-piperidone A->C B 2-(Bromoethyl)benzene B->C E N-Phenyl-N-(1-phenethyl-4-piperidinyl)amine C->E D Aniline D->E G Fentanyl E->G F Propionyl Chloride F->G

Figure 2: Fentanyl Synthesis Workflow.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • 2-(bromoethyl)benzene

  • Cesium carbonate (Cs₂CO₃)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Propionyl chloride

  • Diisopropylethylamine (DIPEA)

  • Methylene chloride (CH₂Cl₂)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of N-(2-phenylethyl)-4-piperidone.

    • To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, add cesium carbonate.

    • Add 2-(bromoethyl)benzene and stir the reaction mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield N-(2-phenylethyl)-4-piperidone.[15][16]

  • Step 2: Synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine.

    • Dissolve N-(2-phenylethyl)-4-piperidone and aniline in a suitable solvent (e.g., methylene chloride) containing acetic acid.

    • Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature.[15][16]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the product to obtain the 4-piperidineamine precursor.[15][16]

  • Step 3: Synthesis of Fentanyl.

    • Dissolve the 4-piperidineamine precursor from Step 2 in methylene chloride and add diisopropylethylamine.

    • Cool the solution in an ice bath and add propionyl chloride dropwise.[15][16][17]

    • Stir the reaction mixture at room temperature.[16]

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify the final product, fentanyl, by column chromatography or crystallization.[15][16]

Protocol 2: In Vivo Analgesic Activity Assessment - Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[18][19][20]

Hot Plate Test Workflow cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Data Collection A Acclimatize Animals B Administer Test Compound/Vehicle A->B C Place Animal on Hot Plate (52-55°C) B->C D Start Timer C->D E Observe for Nocifensive Response (Paw Licking/Jumping) D->E F Record Latency Time E->F H Apply Cut-off Time (e.g., 30s) E->H G Remove Animal Immediately F->G H->G

Figure 3: Hot Plate Test Workflow.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 52-55°C) and a transparent restraining cylinder.[18][19]

  • Test animals (e.g., mice or rats).

  • Test compound dissolved in a suitable vehicle.

  • Vehicle control (e.g., saline).

  • Standard analgesic drug (e.g., morphine).

  • Timer.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[19]

  • Drug Administration: Administer the test compound, vehicle, or standard drug to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Pre-heating: Set the temperature of the hot plate to the desired level (e.g., 55 ± 0.5°C).

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place an animal gently onto the hot plate and immediately start the timer.[21]

    • Confine the animal to the heated surface using the transparent cylinder.[18]

    • Observe the animal for nocifensive behaviors, such as hind paw licking or jumping.[19][20]

    • The time from placing the animal on the plate to the first sign of a nocifensive response is recorded as the latency time.[19]

  • Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[19]

  • Data Analysis: Compare the mean latency times of the drug-treated groups with the vehicle-treated control group. A significant increase in latency time indicates an analgesic effect.

Protocol 3: In Vitro µ-Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor using a competitive radioligand binding assay.[22][23]

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).[22]

  • Radioligand: A labeled µ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO).

  • Test compound (unlabeled).

  • Non-specific binding control: A high concentration of an unlabeled µ-opioid receptor ligand (e.g., naloxone).

  • Incubation buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.[22]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in incubation buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, radioligand, and incubation buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Synthesis and Evaluation of Piperidine-Based NLRP3 Inflammasome Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of NLRP3 inflammasome inhibitors centered around a piperidine scaffold. The information is intended to guide researchers in medicinal chemistry, pharmacology, and drug discovery in the development of novel therapeutics targeting NLRP3-mediated inflammation.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. The piperidine scaffold is a versatile and privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[3][4] This document focuses on the synthesis of NLRP3 inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core, a promising scaffold for potent and selective NLRP3 inhibition.

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.

NLRP3_Signaling cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB nucleus Nucleus NFkB->nucleus pro_IL1B_mRNA pro-IL-1β mRNA nucleus->pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA nucleus->NLRP3_mRNA Transcription pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 Cleavage IL1B IL-1β (mature) caspase1->IL1B Cleavage IL18 IL-18 (mature) caspase1->IL18 Cleavage GSDMD_N GSDMD-N Pore caspase1->GSDMD_N Cleavage pro_IL1B->IL1B Release Cytokine Release IL1B->Release pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->Release GSDMD Gasdermin D GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis GSDMD_N->Release

Caption: Canonical NLRP3 inflammasome activation pathway.

Synthesis of Piperidine-Based NLRP3 Inhibitors

The following protocol describes a general synthetic route for the preparation of NLRP3 inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold. This is a representative synthesis; modifications may be required for specific analogs.

Synthesis_Workflow start Starting Materials: - 1-(piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazol-2-one - Substituted Carboxylic Acid coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Piperidine-Based NLRP3 Inhibitor characterization->final_product

Caption: General workflow for the synthesis of piperidine-based NLRP3 inhibitors.

Protocol: Synthesis of a Representative Piperidine-Based NLRP3 Inhibitor

This protocol is adapted from methodologies described for the synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives.[2][5][6]

Materials:

  • 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Substituted carboxylic acid (e.g., 3-(2-chlorophenyl)propanoic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) and the desired substituted carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final product.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation of NLRP3 Inhibitors

The inhibitory activity of the synthesized compounds against the NLRP3 inflammasome can be assessed using various in vitro assays. The following are detailed protocols for two key assays.

Data Presentation: Inhibitory Activity of Piperidine-Based NLRP3 Inhibitors
Compound IDScaffoldAssay Cell LineIC₅₀ (nM)Reference
P33 PyridazineTHP-12.7[7]
P33 PyridazineBMDMs15.3[7]
P33 PyridazinePBMCs2.9[7]

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; THP-1: Human monocytic cell line.

Protocol 1: IL-1β Release Assay (ELISA)

This protocol measures the amount of secreted IL-1β from macrophages following NLRP3 inflammasome activation.

ELISA_Workflow cell_seeding Seed Macrophages (e.g., THP-1, BMDMs) priming Prime with LPS (Signal 1) cell_seeding->priming inhibition Add Piperidine Inhibitor priming->inhibition activation Activate with ATP/Nigericin (Signal 2) inhibition->activation collection Collect Supernatant activation->collection elisa Quantify IL-1β by ELISA collection->elisa analysis Data Analysis (IC50 determination) elisa->analysis

Caption: Workflow for the IL-1β release assay.

Materials:

  • Human or murine macrophage cell line (e.g., PMA-differentiated THP-1 cells, or primary bone marrow-derived macrophages (BMDMs))

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Synthesized piperidine inhibitors

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight. For THP-1 cells, differentiate with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in fresh culture medium for 3-4 hours at 37°C.[8]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the synthesized piperidine inhibitors for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells and incubate for an additional 1-2 hours at 37°C.[8]

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Protocol 2: ASC Speck Formation Assay

This assay visualizes the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, a hallmark of inflammasome activation.

Materials:

  • THP-1-ASC-GFP reporter cell line or primary macrophages

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Synthesized piperidine inhibitors

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against ASC (if not using a reporter cell line)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed THP-1-ASC-GFP cells or primary macrophages on glass coverslips in a 24-well plate. Prime, treat with inhibitors, and activate the cells as described in the IL-1β release assay protocol.

  • Fixation: After activation, gently wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining (for non-reporter cells): If using primary macrophages, block with a suitable blocking buffer and then incubate with a primary antibody against ASC overnight at 4°C. The following day, wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

  • Quantification: Count the number of cells with ASC specks (large, single, perinuclear fluorescent aggregates) and the total number of cells in multiple fields of view. Calculate the percentage of cells with ASC specks for each treatment condition.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of piperidine-based NLRP3 inflammasome inhibitors. By following these detailed methodologies, researchers can effectively synthesize novel compounds, assess their inhibitory potency, and contribute to the development of new therapies for a wide range of inflammatory diseases. Careful optimization of reaction conditions and assay parameters is recommended to achieve robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Piperidin-3-yl(pyrrolidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Piperidin-3-yl(pyrrolidin-1-yl)methanone, a valuable intermediate for central nervous system agents.[1] The focus is on improving reaction yield and purity through the careful selection of reagents and optimization of reaction conditions.

General Synthesis and Troubleshooting

The most common and reliable method for synthesizing this compound is through the amide coupling of a protected piperidine-3-carboxylic acid with pyrrolidine, followed by a deprotection step. This section addresses common issues encountered during this process.

Synthesis_Workflow cluster_start Start1 N-Boc-Piperidine- 3-Carboxylic Acid Coupling Amide Coupling (e.g., HATU, COMU) Start1->Coupling Start2 Pyrrolidine Start2->Coupling Protected N-Boc-Piperidin-3-yl- (pyrrolidin-1-yl)methanone Coupling->Protected Step 1 Deprotection Deprotection (e.g., TFA, HCl) Protected->Deprotection Step 2 Final Piperidin-3-yl- (pyrrolidin-1-yl)methanone Deprotection->Final

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield in amide coupling reactions is a frequent issue. The primary causes can be categorized as follows:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[2] If the coupling reagent is old, hydrated, or simply not potent enough for your substrates, activation will be incomplete.

  • Poor Reaction Conditions: Factors like solvent, temperature, and base play a critical role. For instance, using a solvent in which reactants are not fully soluble can hinder the reaction. The choice of base is also crucial; sterically hindered non-nucleophilic bases like DIPEA are standard.

  • Side Reactions: The formation of byproducts can consume starting materials or complicate purification. A common side reaction with carbodiimides is the formation of an N-acylurea byproduct, which is difficult to remove.

  • Sub-optimal Work-up and Purification: Significant product loss can occur during aqueous washes or column chromatography if the protocol is not optimized. For example, the product may have partial solubility in the aqueous layer, or the chosen solvent system for chromatography may not provide adequate separation.

Q2: How do I select the most effective coupling reagent for this synthesis?

A2: The choice of coupling reagent is one of the most critical factors for achieving high yield and purity.[2] Modern uronium/aminium and phosphonium salt reagents are generally more efficient and produce fewer side reactions than older carbodiimide methods.[2][3][4]

Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameKey AdvantagesPotential Drawbacks/Byproducts
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, and low rates of racemization.[2][4]Can be expensive; byproducts require chromatographic removal.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery efficient, similar to HATU, and widely used.[4]Byproducts can complicate purification.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExcellent efficiency, high solubility of byproducts in water simplifies purification, considered a "green" option.[3][4]May be less commonly stocked than HATU/HBTU.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleInexpensive and common; HOBt additive suppresses side reactions and reduces racemization.Can be slower; forms urea byproducts that may be difficult to remove.
T3P® Propylphosphonic AnhydrideBroadly applicable, high reactivity, and byproducts are water-soluble.Often requires careful temperature control.

For this specific synthesis, COMU or HATU are highly recommended for their efficiency and ability to minimize side reactions.[3][4] The water-soluble nature of COMU byproducts makes it particularly attractive for simplifying purification.[3]

Q3: Can you provide a detailed, high-yield experimental protocol?

A3: Certainly. This protocol utilizes N-Boc-piperidine-3-carboxylic acid and pyrrolidine with HATU as the coupling agent.

Experimental Protocol: Synthesis of N-Boc-Piperidin-3-yl(pyrrolidin-1-yl)methanone

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add pyrrolidine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 10 minutes.

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to yield the pure protected product.

Deprotection Step:

  • Dissolve the purified N-Boc protected intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure, co-evaporating with DCM several times to remove excess TFA.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract with DCM or an appropriate solvent to yield the final product, this compound.

Q4: I am seeing multiple spots on my TLC post-reaction. How do I identify and minimize impurities?

A4: Impurities are a common challenge. A systematic approach can help you troubleshoot the issue.

Troubleshooting_Flowchart Start Low Yield or Multiple Impurities CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents First Step OptimizeCoupling Optimize Coupling Step Start->OptimizeCoupling If Reagents are Pure ImproveWorkup Improve Work-up & Purification Start->ImproveWorkup If Conversion is High ChangeReagent Switch Coupling Reagent (e.g., to COMU/HATU) OptimizeCoupling->ChangeReagent Incomplete Conversion ChangeSolvent Change Solvent (e.g., DMF, ACN, THF) OptimizeCoupling->ChangeSolvent Solubility Issues ChangeBase Adjust Base/Temperature OptimizeCoupling->ChangeBase Side Reactions WaterSoluble Use Reagent with Water-Soluble Byproducts (COMU) ImproveWorkup->WaterSoluble

Caption: A decision tree for troubleshooting low yield and impurity issues.

Common Impurities and Solutions:

  • Unreacted Starting Material: This indicates incomplete reaction.

    • Cause: Insufficiently active coupling reagent, short reaction time, or low temperature.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU.[4] Ensure anhydrous conditions and allow the reaction to proceed to completion as monitored by TLC or LC-MS.

  • Coupling Reagent Byproducts: These are very common. For example, EDC forms N,N'-dicyclohexylurea (DCU), which is often difficult to remove.

    • Cause: Inherent to the reagent used.

    • Solution: Use a coupling reagent like COMU, whose byproducts are highly soluble in water and can be easily removed during the aqueous work-up.[3]

  • N-Acylurea Adduct: A common side product when using carbodiimides without an additive like HOBt.

    • Cause: The O-acylisourea intermediate rearranges before reacting with the amine.

    • Solution: Always use an additive like HOBt or OxymaPure when using a carbodiimide reagent.[3] Alternatively, use a uronium/aminium reagent where this is not a primary side reaction pathway.

References

Technical Support Center: Overcoming Solubility Issues with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many piperidine-containing compounds poorly soluble in aqueous solutions?

The solubility of piperidine derivatives is often low due to a combination of structural factors. The piperidine ring is a saturated heterocycle, and its overall structure can be nonpolar, particularly when substituted with lipophilic groups.[1] While the nitrogen atom can act as a hydrogen bond acceptor, this is often insufficient to overcome the lipophilicity of the rest of the molecule, leading to poor water solubility.[1][2]

Q2: What are the first and most common steps to improve the solubility of a piperidine compound?

The most direct initial approaches involve pH adjustment and the use of co-solvents.[1]

  • pH Adjustment: The nitrogen atom in the piperidine ring is basic, with a typical pKa of its protonated form around 10-11.[1][3] In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base.[1] Therefore, preparing stock solutions in a mildly acidic vehicle (e.g., 10-50 mM HCl) can dramatically increase solubility.[1]

  • Co-solvents: Using a water-miscible organic solvent is a very common and effective strategy.[1] Solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to dissolve the compound before diluting it into an aqueous buffer.[1][4]

cluster_0 High pH (Neutral/Basic) cluster_1 Low pH (Acidic) FreeBase Piperidine (Free Base) Low Solubility Salt Piperidinium Ion (Salt) High Solubility FreeBase->Salt Add Acid (H+) Salt->FreeBase Add Base (OH-)

Caption: pH's influence on piperidine form and solubility.

Q3: My compound precipitates from its DMSO stock solution during storage. What should I do?

Precipitation from a stock solution can occur if the solution is supersaturated or if the storage temperature is too low.[1]

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent it from falling out of solution.[1]

  • Lower Stock Concentration: Preparing a less concentrated stock solution can prevent supersaturation and subsequent precipitation.[1]

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions before each experiment.[1]

Q4: My compound precipitates immediately after I dilute the DMSO stock into my aqueous assay buffer. How can I fix this?

This is a very common issue for poorly soluble compounds when the solvent shifts from organic to aqueous.[1] Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate (typically between 0.5% and 1%) without affecting the biological system.[1][5]

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing.[3] This avoids localized high concentrations of the compound that can initiate precipitation.[3]

  • Use a Stepwise Dilution: Perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]

Q5: When should I consider more advanced solubility enhancement techniques?

If simple pH adjustment and co-solvents do not provide sufficient solubility, or if a solid form with better dissolution properties is needed for in vivo studies, advanced techniques are the next logical step.[1] These include:

  • Salt Formation: A robust method for ionizable compounds like piperidines that can lead to significant increases in both solubility and dissolution rates.[1][5]

  • Co-crystallization: This technique can improve the solubility of weakly ionizable compounds by forming a crystal lattice with a suitable co-former.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][6]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.[5]

Start Solubility Issue Identified pH_Check Is pH adjustment compatible with assay? Start->pH_Check Adjust_pH Adjust pH of Vehicle pH_Check->Adjust_pH Yes CoSolvent Use Co-solvents (DMSO, Ethanol) pH_Check->CoSolvent No Adjust_pH->CoSolvent Insufficient Success Sufficient Solubility Achieved Adjust_pH->Success Sufficient Advanced Consider Advanced Techniques (Salt Formation, Cyclodextrins, Co-crystals, Nanosuspension) CoSolvent->Advanced Insufficient CoSolvent->Success Sufficient Advanced->Success

Caption: Troubleshooting workflow for poor aqueous solubility.

Q6: How do cyclodextrins improve the solubility of piperidine compounds?

Cyclodextrins have a structural arrangement that gives them a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate a poorly soluble "guest" molecule, such as a piperidine compound, within this cavity.[1] This forms an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from water, and the complex as a whole presents the hydrophilic exterior, leading to improved apparent aqueous solubility.[1][6]

cluster_0 Mechanism of Cyclodextrin-Mediated Solubility Enhancement Guest Piperidine Cmpd (Guest) Complex Inclusion Complex (Enhanced Solubility) Guest->Complex Host Cyclodextrin (Host) Host->Complex Guest_in_Complex Piperidine Cmpd A 1. Add excess solid compound to solvent B 2. Seal and agitate (24-72h) to reach equilibrium A->B C 3. Separate phases (centrifuge or settle) B->C D 4. Filter supernatant (e.g., 0.22 µm filter) C->D E 5. Dilute and quantify (e.g., HPLC-UV) D->E

References

Technical Support Center: Stability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of piperidine derivatives in solution. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.

Frequently Asked Questions (FAQs)

Q1: My analytical results for a piperidine derivative are inconsistent, showing a decreasing peak area in my chromatograms over a short period. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in techniques like HPLC, often point to the degradation of your compound under your experimental or storage conditions.[1] The piperidine ring, particularly its tertiary amine, can be susceptible to various degradation pathways.[1] It is crucial to investigate the stability of your specific derivative under your exact experimental conditions.

Q2: What are the most common degradation pathways for piperidine derivatives?

A2: The primary sites of degradation are typically the nitrogen atom and adjacent carbons of the piperidine ring. Common pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or products of ring-opening.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]

  • Thermal Degradation: High temperatures can accelerate decomposition, potentially leading to ring cleavage or other complex reactions.[1][2][3][4]

  • Acid/Base Hydrolysis: Extreme pH conditions can catalyze the degradation of the molecule, although the stability in acidic versus basic environments is compound-specific. In acidic conditions, the formation of a more stable protonated salt can sometimes enhance stability.[2]

Q3: What are the ideal storage conditions for solutions of piperidine derivatives?

A3: To maintain stability, piperidine derivatives should generally be stored in a cool, dry, and dark environment.[3] For many compounds, refrigeration at 2-8°C is recommended.[3] It is also crucial to use well-sealed, opaque containers to protect against moisture and light.[3]

Q4: Can impurities in my sample affect the stability of my piperidine derivative?

A4: Yes, even trace amounts of impurities, such as metal ions or peroxides, can act as catalysts for degradation reactions like oxidation or decomposition.[2] It is essential to use high-purity solvents and reagents and to be aware of any potential contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Degradation of the piperidine derivative.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond.[1] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).[1] 3. Ensure the purity of your solvents and reagents.
Loss of biological activity or compound potency over a short time. Rapid degradation under specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline. 2. If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant (ensure it doesn't interfere with your assay). 3. Minimize the exposure of your solution to heat and light during the experiment.[1][3]
Precipitate formation in the solution upon storage. Degradation products may have different solubility profiles.1. Characterize the precipitate to determine if it is a degradation product. 2. Review the solvent system and concentration; you may need to adjust the formulation or storage temperature.[1]
Color change in the solution. Formation of chromophoric degradation products.1. Analyze the solution using UV-Vis spectroscopy to identify any new absorption maxima. 2. Use HPLC/LC-MS to identify the colored impurities. This is often indicative of oxidative or photolytic degradation.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding a compound's stability profile. The following table presents example data from a hypothetical study on a generic piperidine derivative to illustrate how results can be summarized. The goal of such a study is typically to achieve 5-20% degradation to ensure that the stability-indicating method is effective.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products Observed
0.1 M HCl24 hours60°C8.5%Ring-opened products
0.1 M NaOH24 hours60°C12.2%N-dealkylated products
3% H₂O₂8 hoursRoom Temp18.5%N-oxide, Hydroxylated derivatives
Thermal (Solid)48 hours80°C5.1%Various minor products
Thermal (Solution)48 hours80°C9.8%Ring-cleavage products
Photolytic (ICH Q1B)24 hoursRoom Temp15.3%Photolytic isomers, radical-derived products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade a piperidine derivative under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Piperidine derivative stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Suitable HPLC system with a UV or MS detector

Methodology:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to an appropriate concentration for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw aliquots at specified time points for analysis.[1]

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours. Also, place a solid sample of the compound under the same conditions. Analyze at specified time points.[1]

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a protected (control) and an exposed sample.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact piperidine derivative from all its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or acetate).

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.

  • Wavelength Selection: Use a PDA detector to identify the optimal wavelength for detecting the parent compound and all degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main compound peak.

Visualizations

The following diagrams illustrate key concepts in troubleshooting piperidine derivative stability.

G Troubleshooting Workflow for Piperidine Derivative Instability start Inconsistent Analytical Results (e.g., Decreasing Peak Area) check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage check_exp Review Experimental Conditions (Solvent, pH, Temp) start->check_exp forced_degradation Perform Forced Degradation Study (Protocol 1) check_storage->forced_degradation check_exp->forced_degradation analyze Analyze via Stability-Indicating Method (e.g., HPLC) forced_degradation->analyze identify Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) analyze->identify optimize Optimize Conditions (e.g., Add Antioxidant, Adjust pH, Protect from Light) identify->optimize Pathway Identified reanalyze Re-analyze and Confirm Stability optimize->reanalyze

Caption: A logical workflow for troubleshooting instability issues.

G Common Degradation Pathways of Piperidine Derivatives Piperidine Piperidine Derivative (Tertiary Amine) Oxidation Oxidation (e.g., H₂O₂) Piperidine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Piperidine->Hydrolysis Photolysis Photolysis (UV Light) Piperidine->Photolysis Thermolysis Thermolysis (Heat) Piperidine->Thermolysis N_Oxide N-Oxide Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Hydrolysis->Ring_Opened Photo_Products Photolytic Products Photolysis->Photo_Products Thermal_Products Thermal Degradants Thermolysis->Thermal_Products

Caption: Major degradation pathways affecting piperidine derivatives.

References

Technical Support Center: Optimizing Piperidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during piperidine synthesis via cyclization.

Issue 1: Low or No Product Yield

Q1: My cyclocondensation reaction to form a piperidine ring is resulting in a low yield. What are the common reasons for this?

A1: Low yields in piperidine synthesis via cyclocondensation are often due to several factors. The primary areas to investigate are reagent quality, reaction conditions, and work-up procedures.[1]

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry. Moisture can be particularly detrimental in reactions involving strong bases or organometallic catalysts.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. The optimal conditions can vary significantly based on the specific substrates and reaction type. It is crucial to monitor the reaction to prevent prolonged times that could lead to decomposition of the desired product.[2] Lowering the reaction temperature may also help minimize the formation of side products.[2]

  • Work-up and Purification: Improper work-up or purification techniques can lead to product loss. Ensure the pH is appropriately adjusted during extraction and that the chosen chromatography conditions are suitable for the target molecule.

Q2: I'm attempting an intramolecular hydroamination, but the yield is poor. What can I do?

A2: Poor yields in intramolecular hydroamination can stem from catalyst deactivation or unfavorable reaction kinetics.

  • Catalyst Choice: The choice of catalyst is crucial. For instance, a mild, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature.[3] The use of a tridentate ligand on palladium can inhibit β-hydride elimination, favoring the desired hydroamination product.[3]

  • Protecting Groups: The nature of the nitrogen protecting group can significantly influence the reaction's success. Arylsulfonamides are often effective substrates for copper(II) carboxylate promoted carboamination reactions.[4]

Issue 2: Poor Stereoselectivity

Q3: My aza-Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity in aza-Diels-Alder reactions often depends on the dienophile, diene, and catalyst.

  • Dienophile: The choice of imine as the dienophile is critical. For example, imines generated from benzhydrylamine and ethyl glyoxylate have been shown to be excellent dienophiles, resulting in diastereomerically pure cycloadducts in high yields.[5]

  • Reaction Pathway: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids, which can lead to poor stereoselectivity.[2]

  • Cyclic Dienes: The use of cyclic dienes often leads to higher diastereoselectivities.[2]

  • Catalyst Optimization: The catalyst can influence the reaction pathway and, consequently, the stereochemical outcome. Experimenting with different Lewis or Brønsted acids may be necessary.

Issue 3: Formation of Side Products

Q4: My reaction is producing significant amounts of side products, such as polymers or decomposition products. How can I minimize these?

A4: The formation of side products is often a result of reaction conditions being too harsh or reaction times being too long.

  • Control Temperature: Lowering the reaction temperature can help minimize the formation of side products that arise from decomposition at higher temperatures.[2]

  • Optimize Reaction Time: It is essential to monitor the reaction's progress closely using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to the reaction conditions.[2]

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for synthesizing the piperidine ring?

A5: Several robust methods are commonly employed for piperidine synthesis:

  • Reductive Amination: This is a versatile two-step process involving the formation of an imine or enamine followed by reduction.[6] It is particularly useful for creating polyhydroxy piperidines from carbohydrate precursors.[6][7]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine (dienophile) and a diene is a powerful tool for constructing the piperidine ring in a single step with potential for high stereocontrol.[8]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, and is widely used for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[9][10]

  • Intramolecular Cyclization: Various intramolecular reactions, such as hydroamination and carboamination of alkenes, can be used to form the piperidine ring.[4][11]

  • Hydrogenation of Pyridine: The reduction of pyridine and its derivatives is a direct route to the piperidine core, often utilizing catalysts like rhodium, palladium, or platinum.[3][11]

Q6: How do I choose the right solvent for my piperidine cyclization?

A6: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred for N-alkylation reactions as they help solvate the transition state.[1] For other cyclization types, the optimal solvent will depend on the specific reaction mechanism and reagents used. For example, in some radical cyclizations, tetrahydrofuran (THF) has been used effectively.[12]

Q7: My piperidine solution in DMF crystallized upon storage. What happened?

A7: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[2] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different piperidine cyclization methods to facilitate comparison.

Table 1: Aza-Prins Cyclization for Piperidine-Lactones [13][14]

EntryAmine SubstrateAldehyde/AcidCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1Homoallylic AmineGlyoxylic AcidLiNTf₂---Moderate to High
2Homoallylic AmineAldehydeNHC-Cu(I) complex, ZrCl₄---Satisfactory

Table 2: Copper-Promoted Intramolecular Carboamination [4]

EntrySubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1N-arylsulfonyl-o-allylanilineCu(ND)₂Cs₂CO₃DMF1200.529
2N-arylsulfonyl-o-allylanilineCu(ND)₂Cs₂CO₃DMF1600.563
3N-arylsulfonyl-o-allylanilineCu(OAc)₂Cs₂CO₃DMF---

*ND = neodecanoate

Table 3: Hydrogenation of Pyridine Derivatives [1][3]

EntrySubstrateCatalystHydrogen SourceSolventTemp (°C)Time (h)
1Pyridine10% Pd/C or PtO₂H₂ gasEthyl acetate or Acetic acidRT3-24
2Pyridine N-oxidePd/CAmmonium formate---
3Pyridine10% Rh/CH₂ (5 atm)Water80-

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of 1-Substituted Pyridoindoles [9]

  • Reactant Preparation: In a dry round-bottom flask, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation of Piperidine [1]

  • Reaction Setup: To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent by rotary evaporation. Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the ethereal layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.

Visualizations

Troubleshooting_Piperidine_Cyclization cluster_conditions Reaction Condition Optimization start Low Yield in Piperidine Cyclization q1 Check Reagent and Solvent Quality start->q1 Potential Cause q2 Optimize Reaction Conditions start->q2 Potential Cause q3 Improve Workup/Purification start->q3 Potential Cause s1 Use pure, dry reagents and solvents. Store under inert atmosphere. q1->s1 Solution s2_temp Vary Temperature q2->s2_temp Action s2_time Monitor Reaction Time q2->s2_time Action s2_cat Screen Catalysts q2->s2_cat Action s3 Adjust pH during extraction. Optimize chromatography. q3->s3 Solution

Caption: Troubleshooting workflow for low yield in piperidine cyclization.

Piperidine_Synthesis_Methods cluster_precursors Common Precursors Piperidine Piperidine Synthesis ReductiveAmination Reductive Amination Piperidine->ReductiveAmination AzaDielsAlder Aza-Diels-Alder Piperidine->AzaDielsAlder PictetSpengler Pictet-Spengler Piperidine->PictetSpengler IntramolecularCyclization Intramolecular Cyclization Piperidine->IntramolecularCyclization PyridineHydrogenation Pyridine Hydrogenation Piperidine->PyridineHydrogenation Aldehyde_Ketone Aldehydes/Ketones ReductiveAmination->Aldehyde_Ketone Amine Amines ReductiveAmination->Amine AzaDielsAlder->Amine Diene Dienes AzaDielsAlder->Diene PictetSpengler->Aldehyde_Ketone PictetSpengler->Amine IntramolecularCyclization->Amine Alkene Alkenes IntramolecularCyclization->Alkene PyridineDeriv Pyridine Derivatives PyridineHydrogenation->PyridineDeriv

Caption: Common synthetic routes to the piperidine core.

References

Technical Support Center: Purification of Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Piperidin-3-yl(pyrrolidin-1-yl)methanone. The following sections offer detailed methodologies and solutions to common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine derivatives is typically due to the presence of oxidation products.[1][2] While minor discoloration may not affect all downstream applications, achieving high purity often requires its removal.

  • Troubleshooting:

    • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method to separate the desired product from non-volatile colored impurities. The boiling point of the parent compound, this compound, is 335.3°C, suggesting that vacuum distillation would be necessary to avoid decomposition.[3]

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.[4]

    • Preventative Measures: To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1]

Q2: I am observing "oiling out" instead of crystal formation during recrystallization. How can I resolve this?

A: "Oiling out" occurs when the compound separates as a liquid instead of a solid during recrystallization. This is a common issue with piperidine derivatives.[4]

  • Troubleshooting:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals over oils.[4]

    • Solvent System Optimization: The choice of solvent is critical. If a single solvent system is problematic, a two-solvent (or multi-solvent) system can be employed.[4] Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes slightly turbid.[4] Gentle warming to redissolve any precipitate followed by slow cooling can encourage crystallization.[2]

    • Concentration Adjustment: The concentration of the compound in the solvent can influence crystallization. Try using a more dilute solution.

Q3: How can I effectively remove water from my sample of this compound?

A: Water can be a significant impurity, especially after aqueous workup procedures.[2]

  • Troubleshooting:

    • Drying Agents: For residual water in an organic solution of your compound, drying over a suitable agent like solid potassium hydroxide (KOH) can be effective, followed by filtration.[1] Other options include anhydrous sodium sulfate or magnesium sulfate.

    • Azeotropic Distillation: If the compound is in a solvent that forms an azeotrope with water (e.g., toluene), this can be a method for water removal. However, piperidine itself can form an azeotrope with water.[5]

    • Drying under Vacuum: For solid samples, drying in a vacuum oven at a suitable temperature can remove residual moisture.

Q4: My compound seems to be reacting with carbon dioxide from the air. How can I prevent this?

A: Piperidine and its derivatives are basic and can react with atmospheric carbon dioxide to form the corresponding carbonate salt, which may appear as a solid precipitate.[6]

  • Troubleshooting:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to carbon dioxide.[1]

    • Liberation of the Free Base: If carbonate formation is suspected, the free base can be regenerated. Suspend the material in water and add a strong base, like sodium hydroxide, to liberate the free piperidine derivative.[1] The product can then be extracted into a suitable organic solvent.[1]

Purification Protocols and Data

Recrystallization

Recrystallization is a primary technique for purifying solid compounds like this compound, which has a reported melting point of 57°C.[3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4]

Experimental Protocol: Single-Solvent Recrystallization [2]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good solvent will dissolve the compound when heated but show poor solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected hot solvent to the crude compound to achieve complete dissolution.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down cooling and can promote the growth of larger crystals.[2][4]

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

Experimental Protocol: Two-Solvent Recrystallization [4]

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid.

  • Crystallization: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Isolate and dry the crystals as described in the single-solvent method.

Solvent Properties for Recrystallization of Amides Suitability
Ethanol, Acetone, Acetonitrile Often good choices for amides.[7]
1,4-Dioxane A recommended solvent for amide recrystallization.[7]
Column Chromatography

For non-crystalline materials or mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful purification technique.[8] Given the basic nature of the piperidine nitrogen, it may be necessary to add a small amount of a basic modifier to the eluent to prevent streaking on the silica gel column.

Experimental Protocol: Flash Column Chromatography [2]

  • TLC Analysis: Dissolve a small amount of the crude product and run thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal eluent for separation. The addition of a small percentage of triethylamine (e.g., 0.5-1%) to the eluent can improve the chromatography of basic compounds.

  • Column Packing: Pack a column with silica gel (300-400 mesh) in the chosen eluent system.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Chromatography Parameters Recommendation
Stationary Phase Silica Gel (300-400 mesh)[8]
Mobile Phase (Eluent) Gradients of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
Mobile Phase Modifier 0.5-1% Triethylamine for basic compounds

Purification Workflow and Logic

The selection of an appropriate purification technique depends on the physical state of the crude product and the nature of the impurities.

Purification_Workflow Purification Strategy for this compound Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Thermally_Stable Is the product thermally stable? Is_Solid->Is_Thermally_Stable No (Liquid/Oil) Success_Recrystallization Pure Solid Product Recrystallization->Success_Recrystallization Successful Failure_Recrystallization Recrystallization Fails or Purity is Low Recrystallization->Failure_Recrystallization Unsuccessful Column_Chromatography Perform Column Chromatography Failure_Recrystallization->Column_Chromatography Yes Pure_Liquid_Product Pure Liquid Product Column_Chromatography->Pure_Liquid_Product Is_Thermally_Stable->Column_Chromatography No Distillation Consider Vacuum Distillation Is_Thermally_Stable->Distillation Yes Distillation->Pure_Liquid_Product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Oiling Out Colored_Crystals Crystals are Colored Problem->Colored_Crystals Discoloration Low_Yield Low Recovery Yield Problem->Low_Yield Low Yield Solution_Oiling 1. Slow down cooling rate 2. Adjust solvent system (try two-solvent method) 3. Use a more dilute solution Oiling_Out->Solution_Oiling Solution_Color 1. Add activated charcoal to hot solution 2. Perform hot filtration before cooling Colored_Crystals->Solution_Color Solution_Yield 1. Ensure minimum hot solvent was used 2. Cool thoroughly in an ice bath 3. Check filtrate for dissolved product Low_Yield->Solution_Yield

Caption: Logic for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This is especially common when using highly reactive alkylating agents.[1] Another frequent issue is a slow or incomplete reaction, which can be attributed to factors such as steric hindrance, the use of a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: How can I improve the regioselectivity of C-H functionalization on the piperidine ring?

A2: Achieving site-selectivity at the C2, C3, or C4 positions is a significant challenge. A common and effective strategy is the installation of a directing group on the piperidine nitrogen.[1] Amides, carbamates, and sulfonamides are examples of directing groups that can control regioselectivity.[1] The choice of catalyst and the nature of the protecting group also play a crucial role in determining which position is functionalized.[1] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[1]

Q3: My N-arylation reaction is resulting in low yields and multiple products. What should I investigate first?

A3: Low yields and the formation of multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions, such as hydrodehalogenation (the reduction of the aryl halide) and bis-arylation.[1] Key factors to investigate include ensuring the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1] The combination of the phosphine ligand and the base is critical and often depends on the substrate; experimenting with different combinations can help minimize side reactions.[1] Additionally, using an excess of the piperidine starting material relative to the aryl halide can help reduce the formation of N,N-diarylpiperidines.[1]

Q4: During the reduction of substituted pyridines, I am observing incomplete conversion. What are the likely causes?

A4: Incomplete reduction of substituted pyridines can be due to several factors. The aromaticity of the pyridine ring makes it inherently stable and challenging to reduce.[2] Catalyst poisoning is another common issue, where impurities in the starting material or solvent deactivate the catalyst. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that may need optimization for a complete reaction.

Troubleshooting Guides

Catalytic Hydrogenation of Pyridines

Issue: Low Yield and/or Incomplete Reaction

This is a common problem when reducing pyridines to piperidines due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[2]

Troubleshooting Workflow

G start Low Yield / Incomplete Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Suspect poisoning or low activity optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions Conditions may be suboptimal purify_sm Purify Starting Material check_purity->purify_sm Impurities detected success Successful Reduction optimize_catalyst->success optimize_conditions->success purify_sm->success

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

ParameterRecommended ActionExpected Outcome
Catalyst Increase catalyst loading (e.g., from 1-5 mol% to 10 mol% PtO₂).[2] Consider a different catalyst (e.g., Rh/C, Ru/C).Improved reaction rate and conversion.
Hydrogen Pressure Increase hydrogen pressure (e.g., from 50 psi to 1000 psi).Overcomes the aromatic stability of the pyridine ring.
Temperature Increase temperature moderately (e.g., from room temperature to 50-80°C).[3]Enhanced reaction kinetics.
Solvent Switch to a more suitable solvent (e.g., acetic acid, ethanol, or water).[2][4]Improved solubility and catalyst performance.
Additives Add a small amount of acid (e.g., HCl) to form the pyridinium salt, which is easier to reduce.Increased reactivity of the substrate.

Issue: Formation of Side Products (e.g., Tetrahydropyridines, N-Oxides)

Incomplete reduction can lead to the formation of tetrahydropyridine intermediates. The presence of oxidizing agents or air can lead to the formation of pyridine N-oxides.[5]

Side ProductCauseRecommended Action
Tetrahydropyridines Incomplete reduction.Increase reaction time, hydrogen pressure, or catalyst loading.
Pyridine N-Oxides Presence of oxidizing agents or air.Ensure the reaction is performed under an inert atmosphere and use deoxygenated solvents.
N-Alkylation of Piperidines

Issue: Formation of Quaternary Ammonium Salt (Over-alkylation)

This occurs when the initially formed N-alkylpiperidine is more nucleophilic than the starting piperidine and reacts further with the alkylating agent.

Troubleshooting Workflow

G start Over-alkylation Observed check_stoichiometry Verify Stoichiometry of Reagents start->check_stoichiometry check_addition Review Addition Method start->check_addition check_conditions Assess Reaction Conditions start->check_conditions adjust_stoichiometry Use Excess Piperidine check_stoichiometry->adjust_stoichiometry Alkylating agent in excess slow_addition Slowly Add Alkylating Agent check_addition->slow_addition Rapid addition adjust_conditions Modify Temperature/Solvent check_conditions->adjust_conditions High temperature or concentration success Mono-alkylation Achieved adjust_stoichiometry->success slow_addition->success adjust_conditions->success

Caption: Troubleshooting workflow to minimize over-alkylation.

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents).[1][6]Ensures the alkylating agent is the limiting reagent, reducing the chance of dialkylation.[6]
Addition of Alkylating Agent Add the alkylating agent slowly, potentially using a syringe pump.[1][6]Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting piperidine.
Temperature Conduct the reaction at a lower temperature (e.g., 0°C to room temperature).Reduces the rate of the second alkylation step, which often has a higher activation energy.
Solvent and Base Use a less polar solvent and a weaker, non-nucleophilic base (e.g., K₂CO₃ or DIPEA).[6]Can modulate the reactivity of the amine and minimize side reactions.
Cyclization of Amino Alcohols

Issue: Low Yield of Piperidine and Formation of Side Products

The intramolecular cyclization of amino alcohols to form piperidines can be challenging, with potential side reactions including intermolecular condensation to form dimers or polymers, and oxidation to lactams.

ProblemPotential CauseRecommended Solution
Low Cyclization Yield Unfavorable ring-closing kinetics; steric hindrance.Use a catalyst (e.g., Ru or Ir complexes) to facilitate the cyclization.[4][7] Employ high-dilution conditions to favor intramolecular over intermolecular reactions.
Formation of Lactam Presence of an oxidant or a hydrogen acceptor.[7]Conduct the reaction under an inert atmosphere. If using a ruthenium catalyst system, the addition of water can steer the reaction towards the cyclic amine, while a sacrificial ketone promotes lactam formation.[7]
Intermolecular Reactions High concentration of the starting material.Perform the reaction at a lower concentration (high dilution).

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general procedure for the reduction of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]

  • Glacial acetic acid (solvent)[2]

  • High-pressure reactor (Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.[2]

  • Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.[2]

  • Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2]

  • Monitor the reaction progress using techniques such as GC-MS or TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[2]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Mono-N-Alkylation of Piperidine

This protocol provides a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[1]

Materials:

  • Piperidine (1.1 eq)[1]

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)[1]

  • Anhydrous acetonitrile (MeCN)[1]

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Syringe pump[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)[1]

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.[1]

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.[6]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent and any excess starting material by rotary evaporation.

  • The residue can be purified by column chromatography to obtain the desired N-alkylpiperidine.[1]

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of piperidine-containing compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my piperidine-based drug candidate?

A1: Poor oral bioavailability of piperidine derivatives typically stems from a combination of the following factors:

  • Poor Aqueous Solubility: The piperidine scaffold is often lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. Adequate dissolution is a prerequisite for absorption.

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the gut wall and liver. This metabolic degradation reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]

Q2: My compound exhibits high permeability in the Caco-2 assay, but oral bioavailability in animal models is still low. What is the likely cause?

A2: This scenario strongly suggests that extensive first-pass metabolism is the primary issue. The Caco-2 cell model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver. A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before reaching systemic circulation.

Q3: How can I determine if my piperidine compound is a substrate for the P-glycoprotein (P-gp) efflux pump?

A3: A bidirectional Caco-2 permeability assay is the gold standard in vitro method to investigate this. In this assay, the transport of your compound is measured in two directions:

  • Apical (A) to Basolateral (B): Mimics absorption from the gut lumen into the bloodstream.

  • Basolateral (B) to Apical (A): Represents efflux from the bloodstream back into the gut lumen.

A B-to-A permeability that is significantly higher than the A-to-B permeability (typically an efflux ratio > 2) indicates that your compound is actively transported out of the cells by an efflux pump like P-gp. This experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of this specific transporter.

Troubleshooting Guides

Issue 1: My piperidine compound has poor aqueous solubility.
Troubleshooting Step Experimental Protocol Expected Outcome
1. Formulation with Self-Emulsifying Drug Delivery Systems (SEDDS) Develop a SEDDS formulation by screening various oils, surfactants, and co-solvents for their ability to solubilize the compound and form a stable microemulsion upon dilution with aqueous media.Significant improvement in the dissolution rate and extent of the compound in simulated gastric and intestinal fluids.
2. Nanosuspension Formulation Prepare a nanosuspension of the drug using techniques like nanoprecipitation or media milling. This involves dissolving the drug in a solvent and then introducing it into an anti-solvent containing a stabilizer.A stable suspension of drug nanoparticles with a significantly increased surface area, leading to enhanced dissolution velocity.
3. Prodrug Approach Synthesize a more water-soluble prodrug by attaching a hydrophilic promoiety (e.g., phosphate, amino acid) to the parent piperidine drug.The prodrug should exhibit higher aqueous solubility and be converted back to the active parent drug in vivo.[2][3]
Issue 2: My piperidine compound shows low intestinal permeability.
Troubleshooting Step Experimental Protocol Expected Outcome
1. Bidirectional Caco-2 Permeability Assay Perform a bidirectional Caco-2 assay to determine the apparent permeability coefficients (Papp) in both the A-to-B and B-to-A directions.An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.
2. Co-administration with a P-gp Inhibitor In preclinical animal models, co-administer the piperidine compound with a known P-gp inhibitor, such as piperine.A significant increase in the plasma concentration (AUC) of the piperidine drug in the presence of the inhibitor would confirm the role of P-gp in limiting its absorption.
3. Structural Modification Modify the chemical structure to reduce its affinity for P-gp. This could involve altering lipophilicity or introducing steric hindrance near the recognition sites.A new analog with a lower efflux ratio in the Caco-2 assay and improved oral bioavailability in vivo.
Issue 3: My piperidine compound undergoes extensive first-pass metabolism.
Troubleshooting Step Experimental Protocol Expected Outcome
1. In Vitro Metabolic Stability Assay Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time.A short half-life and high intrinsic clearance value indicate rapid metabolism. This helps in identifying the primary site of metabolism (liver).
2. Structural Modification to Block Metabolism Identify the metabolic "soft spots" on the molecule and introduce chemical modifications to block these sites. Common strategies include: - Steric hindrance: Introduce bulky groups (e.g., methyl, cyclopropyl) near the metabolic site. - Fluorination: Replace metabolically labile C-H bonds with stronger C-F bonds.A new analog with improved metabolic stability in vitro and a longer half-life in vivo.
3. Co-administration with a CYP Inhibitor In preclinical studies, co-administer the piperidine drug with a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole for CYP3A4).An increase in the oral bioavailability of the piperidine drug will confirm the involvement of that specific CYP enzyme in its first-pass metabolism.

Data Presentation

Table 1: Effect of Formulation Strategies on the Oral Bioavailability of Piperine (a Piperidine Alkaloid)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Self-prepared capsules115.3 ± 21.72.0452.8 ± 98.6100[4]
SEDDS438.1 ± 76.51.02354.6 ± 451.2625.74[4]
Coarse Suspension~50~4~200100[5]
Nanosuspension~180~2~730365[5]

Table 2: Effect of Piperine Co-administration on the Bioavailability of Various Drugs

DrugDose of DrugDose of PiperineFold Increase in AUCReference
Emodin20 mg/kg20 mg/kg~2.5[6]
Curcumin2 g20 mg20[5]
Nevirapine200 mg20 mg1.5[7]

Experimental Protocols

Caco-2 Permeability Assay

This protocol is a generalized procedure and may require optimization for specific compounds.

1. Cell Culture:

  • Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 200 Ω·cm².[8]

2. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • For A-to-B transport: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For B-to-A transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp(B-A) / Papp(A-B)

In Vitro Metabolic Stability Assay using Liver Microsomes

1. Preparation:

  • Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the NADPH-regenerating system.

2. Incubation:

  • Pre-incubate the reaction mixture with the test compound at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).[9]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Improvement Strategies cluster_evaluation Evaluation problem Poor Oral Bioavailability of Piperidine-Based Drug solubility Aqueous Solubility Assessment problem->solubility Low Solubility? permeability Caco-2 Permeability Assay problem->permeability Low Permeability? metabolism In Vitro Metabolic Stability Assay problem->metabolism High Metabolism? formulation Formulation Strategies (SEDDS, Nanosuspension) solubility->formulation prodrug Prodrug Synthesis permeability->prodrug structure_mod Structural Modification permeability->structure_mod metabolism->structure_mod re_evaluation Re-evaluation of Solubility, Permeability, and Stability formulation->re_evaluation prodrug->re_evaluation structure_mod->re_evaluation in_vivo In Vivo Pharmacokinetic Studies re_evaluation->in_vivo Improved Properties

Caption: A logical workflow for troubleshooting poor oral bioavailability.

p_glycoprotein_efflux cluster_membrane Intestinal Epithelial Cell Membrane pgp P-glycoprotein (P-gp) drug_out Piperidine Drug pgp->drug_out Active Efflux adp ADP + Pi pgp->adp drug_in Piperidine Drug drug_in->pgp bloodstream Bloodstream drug_in->bloodstream Desired Absorption lumen Intestinal Lumen drug_out->lumen lumen->drug_in Passive Diffusion atp ATP atp->pgp cyp450_metabolism cluster_liver Hepatocyte (Liver Cell) cyp450 Cytochrome P450 Enzyme (e.g., CYP3A4) metabolite Metabolite (e.g., N-dealkylated, Oxidized) cyp450->metabolite drug Piperidine Drug drug->cyp450 systemic_circulation Systemic Circulation drug->systemic_circulation Unmetabolized Drug excretion Excretion metabolite->excretion portal_vein Portal Vein (from Intestine) portal_vein->drug

References

Technical Support Center: Enhancing Receptor Modulator Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the selectivity of receptor modulator compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high receptor selectivity a critical goal in drug development?

A1: High selectivity is crucial because it ensures a drug preferentially interacts with its intended target (e.g., a specific receptor or enzyme) over other potential targets in the body.[1] This minimizes off-target effects, which can lead to adverse side effects and reduced therapeutic efficacy.[2][3] A highly selective compound offers a better safety profile and a more predictable dose-response relationship.

Q2: What are the fundamental principles that govern the selectivity of a compound?

A2: Selectivity is driven by the specific molecular interactions between a compound (ligand) and its target protein. Key principles include shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions.[4] Rational drug design aims to exploit subtle differences in the binding sites of related receptors—such as variations in shape, flexibility, and the location of water molecules—to achieve selectivity.[3][5]

Q3: What is the difference between binding selectivity and functional selectivity?

A3: Binding selectivity refers to a compound's ability to bind preferentially to one receptor subtype over others. It is typically quantified by comparing binding affinities (e.g., Ki or Kd values). Functional selectivity , also known as biased agonism, describes the ability of a ligand, upon binding to a single receptor, to preferentially activate one downstream signaling pathway over another.[6][7] This means a compound can be an agonist for one pathway, an antagonist for another, and even an inverse agonist for a third, all through the same receptor.[7]

Q4: How are IC50 and Ki values used to determine selectivity?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit a specific biological process by 50%.[8] The Ki (inhibitory constant) represents the binding affinity of an inhibitor for its target.[9] While both measure potency, the Ki is a more direct measure of affinity and is independent of substrate concentration, making it more suitable for direct comparison of compound affinity across different assays.[9][10] Selectivity is often expressed as a "selectivity index" or "fold-selectivity," calculated by dividing the Ki or IC50 value for the off-target receptor by the value for the on-target receptor. A higher ratio indicates greater selectivity.

Troubleshooting Guides

Issue 1: My lead compound shows significant off-target activity.
  • Question: My lead compound binds to several related receptor subtypes, causing undesirable effects. How can I identify the specific off-targets and improve selectivity?

  • Answer:

    Potential Causes:

    • High Homology in Binding Pockets: The orthosteric binding site (where the natural ligand binds) is often highly conserved among receptor family members.[11] If your compound mimics the endogenous ligand, it may bind to multiple subtypes.

    • Undesirable Physicochemical Properties: Properties like high lipophilicity can lead to non-specific binding to various proteins and membranes.

    Troubleshooting Steps & Solutions:

    • Conduct Broad Counter-Screening: Test your compound against a panel of related and unrelated receptors to identify specific off-targets.[12] This is essential to understand the compound's selectivity profile.

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound. This can involve adding or swapping functional groups or altering the core scaffold to identify which parts of the molecule are key for on-target potency versus off-target activity.[13]

    • Structure-Based Design: If the 3D structures of your on-target and off-target receptors are known, use computational modeling to design modifications that exploit differences in the binding pockets.[14] This could involve creating a steric clash with the off-target receptor or forming a specific interaction only possible with the on-target receptor.[3]

    • Target an Allosteric Site: Allosteric sites, which are topographically distinct from the orthosteric pocket, are often less conserved among receptor subtypes.[15][16] Designing a modulator for an allosteric site can be a powerful strategy for achieving high selectivity.[15]

Issue 2: My functional assay results are inconsistent or show high background.
  • Question: I'm trying to measure the functional activity (e.g., cAMP accumulation, β-arrestin recruitment) of my compound, but the results have high variability and a poor signal-to-noise ratio. What could be wrong?

  • Answer:

    Potential Causes:

    • Non-Specific Binding: The compound or detection reagents may be binding non-specifically to the assay plate or other components.[17][18]

    • Inadequate Washing: Insufficient washing steps can leave behind unbound reagents, leading to high background signal.[19][20]

    • Reagent Quality: Contaminated buffers or degraded reagents can interfere with the assay.[17]

    • Cell Health: Unhealthy or overly confluent cells can respond poorly and inconsistently.

    Troubleshooting Steps & Solutions:

    • Optimize Blocking: The blocking step is critical to prevent non-specific binding. Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[17][19]

    • Enhance Washing Steps: Increase the number of wash cycles, the volume of wash buffer, or add a short soak time (e.g., 30-60 seconds) between aspiration and the next wash.[20][21] Adding a mild detergent like Tween-20 to the wash buffer can also help.[18]

    • Prepare Fresh Reagents: Always use fresh, high-purity reagents and buffers. Filter-sterilize where appropriate to avoid contamination.[17]

    • Titrate Reagent Concentrations: The concentrations of antibodies and other detection reagents should be optimized to find the ideal balance between a strong specific signal and low background.[21]

Quantitative Data Summary

The following table provides a hypothetical example of how to present selectivity data for a compound being tested against its primary target and two common off-targets.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Fold Selectivity vs. Target A
Compound X Target A 5.2 15.8 -
Off-Target B5801,240112-fold
Off-Target C1,150>10,000221-fold
Reference Drug Target A 12.1 35.2 -
Off-Target B15545013-fold
Off-Target C9803,20081-fold

This table illustrates that Compound X has a higher affinity and potency for Target A compared to the Reference Drug. More importantly, it demonstrates significantly greater selectivity over Off-Targets B and C.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor. Determine the total protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • A fixed concentration of radioligand (e.g., [³H]-dopamine), typically at or near its Kd value.

    • A range of concentrations of the unlabeled test compound.

    • For non-specific binding (NSB) control wells, add a high concentration of a known, saturating unlabeled ligand.

    • For total binding control wells, add vehicle instead of a test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[11]

  • Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Counter-Screening Assay (Luciferase-Based Reporter)

This protocol is used to identify compounds that interfere with the assay technology itself (a "technology counter-screen") rather than the biological target.[22]

Methodology:

  • Assay Principle: This assay is run in the absence of the primary biological target (e.g., no cells or a mock-transfected cell lysate). It directly tests the effect of compounds on the reporter enzyme (e.g., firefly luciferase).

  • Reagent Preparation: Prepare a buffer solution containing a known, fixed concentration of luciferase enzyme and its substrate (e.g., luciferin and ATP).

  • Plate Setup: In a 96-well opaque plate suitable for luminescence, add:

    • Test compounds at the same concentrations used in the primary screen.

    • A known luciferase inhibitor as a positive control.

    • Vehicle (e.g., DMSO) as a negative control.

  • Incubation: Add the luciferase/substrate solution to all wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the luciferase signal for each compound relative to the negative control. Compounds that significantly inhibit the signal are flagged as potential false positives in the primary screen.[23]

Visualizations

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling & Cellular Response Ligand Receptor Modulator (Compound) OnTarget On-Target Receptor Ligand->OnTarget High Affinity (Desired) OffTarget Off-Target Receptor Ligand->OffTarget Low Affinity (Minimized) Therapeutic Therapeutic Effect OnTarget->Therapeutic SideEffect Side Effect OffTarget->SideEffect

Caption: On-target vs. off-target signaling pathway.

G start Start: Initial Hit Compound binding_assay Primary Binding Assay (On-Target Receptor) start->binding_assay potency_check Potent Hit? binding_assay->potency_check counter_screen Counter-Screening Panel (Related Off-Targets) potency_check->counter_screen Yes sar Medicinal Chemistry (SAR Optimization) potency_check->sar No selectivity_check Selective? counter_screen->selectivity_check functional_assay Functional Assays (e.g., cAMP, β-arrestin) selectivity_check->functional_assay Yes selectivity_check->sar No lead_candidate Lead Candidate functional_assay->lead_candidate sar->binding_assay Iterate stop Stop: Discard or Redesign

Caption: Experimental workflow for selectivity screening.

G start High Background Signal in Functional Assay check_blocking Is Blocking Optimized? (Concentration, Time) start->check_blocking optimize_blocking Action: Increase Blocker Concentration or Time check_blocking->optimize_blocking No check_washing Are Wash Steps Sufficient? (Volume, # of Washes) check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Action: Increase Wash Steps or Add Soak Time check_washing->optimize_washing No check_reagents Are Reagents Fresh and Uncontaminated? check_washing->check_reagents Yes optimize_washing->check_reagents prepare_reagents Action: Prepare Fresh Buffers and Reagents check_reagents->prepare_reagents No resolved Problem Resolved check_reagents->resolved Yes prepare_reagents->resolved

Caption: Troubleshooting high background in assays.

References

Navigating the Labyrinth of Scale-Up: A Technical Support Center for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of heterocyclic compounds is a cornerstone of innovation. However, transitioning a promising laboratory-scale reaction to a robust, large-scale industrial process is fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of scaling up heterocyclic compound synthesis.

This guide offers practical, actionable advice to address common issues encountered during scale-up, from managing reaction exotherms to ensuring consistent product quality. Detailed experimental protocols for key reactions and clearly structured data tables provide a valuable reference for process optimization.

Troubleshooting Guide: From Flask to Reactor

This section addresses specific problems that can arise during the scale-up of heterocyclic compound synthesis in a user-friendly question-and-answer format.

Issue CategoryQuestionPotential Causes & Troubleshooting Steps
Reaction Kinetics & Yield Why is my reaction yield significantly lower on a larger scale compared to the lab? Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. What works in a small flask may not be optimal in a large reactor due to differences in heat and mass transfer.[1][2] Troubleshooting: - Conduct small-scale trial reactions to redefine optimal parameters before committing to a large batch.[1][2] - Monitor the reaction progress closely using techniques like TLC or LC-MS to identify any product degradation over time.[1] Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized "hot spots" and incomplete reactions.[1] Troubleshooting: - Ensure the stirring rate is adequate for the increased volume and viscosity of the reaction mixture.[1] Reagent Purity: Impurities in starting materials or solvents can have a more pronounced negative effect on a larger scale.[1][2] Troubleshooting: - Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1][2]
Heat Management My reaction is showing an uncontrolled temperature increase (runaway reaction). How can I prevent this? Exothermic Reactions: Many reactions in heterocyclic synthesis, such as nitrations and diazotizations, are highly exothermic.[3] Heat dissipation is less efficient in large reactors due to a lower surface-area-to-volume ratio.[4] Troubleshooting: - Controlled Addition: Add reagents slowly and monitor the internal temperature closely.[4] - Cooling Systems: Utilize jacketed reactors with efficient cooling systems. For highly exothermic reactions, consider external circulation through heat exchangers.[3] - Solvent Choice: Use a solvent with a higher boiling point to better absorb the heat generated.[4]
Work-up & Purification I'm facing difficulties with product isolation and purification during scale-up. Phase Separation Issues: Emulsions or the precipitation of solids can complicate extractions in large-scale work-ups. Troubleshooting: - Allow sufficient time for layers to separate. - The addition of brine can sometimes help break up emulsions. Crystallization Problems: Achieving consistent crystal form (polymorphism) and particle size can be challenging on a larger scale, impacting filtration and drying. Troubleshooting: - Carefully control cooling rates, agitation, and solvent composition during crystallization. - Seeding with crystals of the desired polymorph can promote consistency.
Safety What are the key safety considerations when scaling up heterocyclic synthesis? Hazardous Reagents: The risks associated with toxic, flammable, or pyrophoric reagents are amplified at a larger scale. Troubleshooting: - Conduct a thorough risk assessment before any scale-up. - Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). Runaway Reactions: As mentioned, uncontrolled exothermic reactions can lead to dangerous pressure build-up and explosions. Troubleshooting: - Implement robust temperature monitoring and control systems. - Have a clear emergency shutdown procedure in place.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up of heterocyclic compound synthesis.

Q1: What are the most critical factors to consider before scaling up a heterocyclic synthesis?

A1: Before proceeding with a scale-up, a thorough evaluation of the following is crucial:

  • Process Safety: A comprehensive understanding of the reaction's thermal hazards is paramount.

  • Cost-Effectiveness: The cost of reagents, solvents, and energy consumption becomes a significant factor at an industrial scale.

  • Robustness and Reproducibility: The process must consistently deliver the desired product in high yield and purity.

  • Environmental Impact: The generation of waste and the use of hazardous materials should be minimized.

Q2: How does the choice of solvent impact the scale-up process?

A2: Solvents play a critical role in reaction kinetics, heat transfer, and product purification. When scaling up, consider:

  • Boiling Point: A solvent with an appropriate boiling point can help manage reaction temperature.

  • Toxicity and Environmental Impact: Opt for greener, less toxic solvents where possible.

  • Recovery and Recycling: The ability to recover and reuse solvents can significantly reduce costs and waste.

Q3: My lab-scale synthesis uses column chromatography for purification. Is this feasible on an industrial scale?

A3: While possible, large-scale chromatography can be expensive and time-consuming. For industrial production, it is highly desirable to develop a process where the final product can be isolated by crystallization, which is a more economical and scalable purification method.

Q4: How can I ensure consistent quality of my heterocyclic compound during scale-up?

A4: Implementing robust in-process controls (IPCs) is essential. This involves regularly monitoring key reaction parameters and product attributes (e.g., purity, impurity profile) at various stages of the synthesis. Analytical techniques such as HPLC and GC are commonly used for this purpose.

Data Presentation: Lab-Scale vs. Pilot-Scale Comparison

The following tables provide a comparative overview of typical parameters and results when scaling up common heterocyclic syntheses.

Table 1: Scale-Up of a Representative Pyridine Synthesis

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactant A 1.0 g1000 g
Reactant B 1.2 eq1.2 eq
Solvent Volume 20 mL20 L
Reaction Temperature 25 °C25-30 °C (with cooling)
Reaction Time 4 hours6-8 hours
Yield 85%82%
Purity (HPLC) >99%>98.5%

Table 2: Scale-Up of a Representative Imidazole Synthesis

ParameterLaboratory Scale (5 g)Pilot Scale (5 kg)
Reactant X 5.0 g5000 g
Reactant Y 1.1 eq1.1 eq
Catalyst Loading 1 mol%0.5 mol%
Reaction Temperature 80 °C80-85 °C
Reaction Time 12 hours16-20 hours
Yield 92%88%
Purity (HPLC) >98%>97%

Experimental Protocols

This section provides detailed methodologies for key heterocyclic synthesis reactions, adaptable for scale-up considerations.

Protocol 1: Scale-Up Synthesis of a Substituted Pyridine

Objective: To synthesize a 2,4,6-trisubstituted pyridine via a one-pot condensation reaction.

Materials:

  • Substituted acetophenone (2.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ammonium acetate (excess)

  • Ethanol

Procedure:

  • Charging the Reactor: In a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

  • Solvent Addition: Add ethanol as the solvent. The volume should be sufficient to ensure good mixing of the reactants.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by TLC or HPLC. The reaction is typically complete within 6-12 hours.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold ethanol to remove any residual impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Protocol 2: Pilot-Plant Scale Synthesis of a Substituted Imidazole

Objective: To synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.

Materials:

  • Benzil

  • Aromatic aldehyde

  • Primary amine

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reactor Setup: Prepare a glass-lined reactor equipped with an overhead stirrer, temperature probe, and a port for reagent addition.

  • Reagent Charging: Charge the reactor with benzil, the aromatic aldehyde, the primary amine, and ammonium acetate.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for completion using in-process HPLC analysis.

  • Work-up: Upon completion, cool the reaction mixture and quench by slowly adding it to a separate vessel containing cold water. This will precipitate the crude product.

  • Filtration and Washing: Filter the crude product and wash thoroughly with water to remove acetic acid and other water-soluble impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

  • Drying: Dry the final product in a vacuum oven.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the scale-up of heterocyclic compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impurity Issue in Scale-Up Check_Params Verify Reaction Parameters (Temp, Time, Conc.) Start->Check_Params Params_OK Parameters Consistent with Lab? Check_Params->Params_OK Check_Purity Assess Raw Material & Solvent Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK Check_Mixing Evaluate Mixing Efficiency Mixing_OK Adequate Mixing for Scale? Check_Mixing->Mixing_OK Check_Exotherm Analyze Reaction Exotherm & Heat Transfer Exotherm_OK Heat Removal Sufficient? Check_Exotherm->Exotherm_OK Params_OK->Check_Purity Yes Optimize_Params Re-optimize Parameters at Small Scale Params_OK->Optimize_Params No Purity_OK->Check_Mixing Yes Purify_Materials Purify/Source Higher Grade Materials Purity_OK->Purify_Materials No Mixing_OK->Check_Exotherm Yes Improve_Mixing Modify Stirrer Design or Increase Speed Mixing_OK->Improve_Mixing No Improve_Cooling Enhance Cooling Capacity or Slow Addition Exotherm_OK->Improve_Cooling No Investigate_Side_Reactions Identify & Mitigate Side Reactions Exotherm_OK->Investigate_Side_Reactions Yes Optimize_Params->Check_Params Purify_Materials->Check_Purity Improve_Mixing->Check_Mixing Improve_Cooling->Check_Exotherm End Successful Scale-Up Investigate_Side_Reactions->End

Caption: A logical workflow for troubleshooting common issues during the scale-up of heterocyclic synthesis.

Synthesis_Pathway cluster_Pyridine Pyridine Synthesis cluster_Imidazole Imidazole Synthesis Pyridine_Start Aldehyde + Amine 1,5-Dicarbonyl Compound Pyridine_Reaction Condensation/ Cyclization Pyridine_Start->Pyridine_Reaction Pyridine_Product Pyridine Derivative Pyridine_Reaction->Pyridine_Product Imidazole_Start 1,2-Dicarbonyl Aldehyde Amine Source Imidazole_Reaction Multi-component Condensation Imidazole_Start->Imidazole_Reaction Imidazole_Product Imidazole Derivative Imidazole_Reaction->Imidazole_Product

References

Avoiding racemization during chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for maintaining stereochemical integrity during the synthesis of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during chiral piperidine synthesis?

A1: Racemization, the conversion of an enantiomerically pure or enriched substance into a racemic mixture, is a significant challenge in chiral synthesis. The most common causes include:

  • Unstable Intermediates: The formation of achiral or rapidly racemizing intermediates, such as enolates, imines, or carbocations, can lead to a loss of stereochemical information.[][2]

  • Harsh Reaction Conditions: High temperatures, strong acids or bases, and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[3]

  • Inappropriate Reagents or Catalysts: The choice of base, solvent, and catalyst system is crucial. Some reagents can promote side reactions that lead to racemization.[3][4]

  • Work-up and Purification: The product may be susceptible to racemization during aqueous work-up, extraction, or chromatography on silica or alumina.[4]

Q2: How can I determine if my product has racemized?

A2: The enantiomeric excess (ee%) of your product is the primary measure of its stereochemical purity. A decrease in ee% compared to the expected value indicates racemization. The most common techniques for determining ee% are:[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method also uses a chiral stationary phase.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[4]

Q3: Which synthetic strategies are generally effective for minimizing racemization in chiral piperidine synthesis?

A3: Several modern synthetic methods have been developed to afford high enantioselectivity in the synthesis of chiral piperidines:

  • Rhodium-Catalyzed Asymmetric Reductive Transamination: This method utilizes a chiral primary amine to introduce stereochemistry during the reduction of pyridinium salts, often with excellent diastereo- and enantioselectivity.[5]

  • Organocatalytic Domino Reactions: Organocatalysts, such as chiral prolinol derivatives, can facilitate cascade reactions to construct polysubstituted piperidines with high stereocontrol in a single step.[5]

  • Chemo-enzymatic Asymmetric Dearomatization: This approach combines chemical synthesis with biocatalysis, using enzymes like amine oxidases and ene-imine reductases to achieve high enantio- and regioselectivity under mild conditions.[3]

Troubleshooting Guides

Problem: Low or No Enantiomeric Excess (ee%) Observed

This is a common issue in asymmetric synthesis. The following guide will help you systematically troubleshoot the potential causes.

Step 1: Verify Your Analytical Method

Before troubleshooting the reaction itself, it is crucial to confirm that your analytical method for determining ee% is accurate and reliable.

  • Question: Is your chiral HPLC/GC method properly validated?

    • Action:

      • Ensure baseline separation of enantiomers (Resolution > 1.5).

      • Run a racemic standard to confirm the elution order and peak shape.

      • If possible, prepare a sample of known ee% to verify the accuracy of your measurement.

Step 2: Evaluate Reaction Parameters

If the analytical method is sound, the next step is to examine the reaction conditions.

  • Question: Are your reagents and solvents of sufficient purity and anhydrous?

    • Action:

      • Use freshly distilled or purchased anhydrous solvents.

      • Purify starting materials if their purity is questionable.

      • Ensure all reagents are stored under an inert atmosphere if they are sensitive to air or moisture.

  • Question: Is the reaction temperature being accurately controlled?

    • Action:

      • Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]

      • Ensure consistent and accurate temperature control throughout the reaction.

  • Question: Could the base or acid used be promoting racemization?

    • Action:

      • If a strong base is used, consider switching to a milder, non-nucleophilic base.

      • For acid-catalyzed reactions, screen different acids and catalyst loadings.

      • The pKa of the base can significantly influence the extent of deprotonation and potential for enolate formation, a common pathway for racemization.[3]

Step 3: Assess the Catalyst and Ligand

The chiral catalyst is the heart of the asymmetric transformation.

  • Question: Is the catalyst active and is the correct ligand being used?

    • Action:

      • Ensure the catalyst is properly handled and stored, especially if it is air or moisture-sensitive.

      • Verify the correct catalyst and ligand combination for your specific substrate. A mismatch between the substrate and the catalyst's chiral environment can lead to poor stereochemical induction.[4]

      • Consider screening a panel of chiral ligands to find the optimal one for your reaction.

Step 4: Consider the Possibility of Product Racemization

The desired chiral product itself may not be stable under the reaction or work-up conditions.

  • Question: Does the product have an acidic proton alpha to a carbonyl or other electron-withdrawing group?

    • Action:

      • If so, the product may be susceptible to racemization via enolization.[2]

      • Minimize exposure to acidic or basic conditions during work-up and purification.

      • Consider derivatizing the product immediately after the reaction to protect the stereocenter.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting low enantiomeric excess in your chiral piperidine synthesis.

TroubleshootingWorkflow Start Low ee% Observed Validate_Analytics Validate Analytical Method (Chiral HPLC/GC) Start->Validate_Analytics Analytics_OK Analytics Validated? Validate_Analytics->Analytics_OK Check_Purity Check Reagent and Solvent Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Optimize_Temp Optimize Reaction Temperature Temp_Optimized Temperature Optimized? Optimize_Temp->Temp_Optimized Screen_Base_Acid Screen Base/Acid Conditions Base_Acid_OK Conditions Optimized? Screen_Base_Acid->Base_Acid_OK Evaluate_Catalyst Evaluate Catalyst and Ligand Catalyst_OK Catalyst/Ligand OK? Evaluate_Catalyst->Catalyst_OK Product_Stability Assess Product Stability Product_Stable Product Stable? Product_Stability->Product_Stable Success High ee% Achieved Analytics_OK->Validate_Analytics No Analytics_OK->Check_Purity Yes Purity_OK->Check_Purity No Purity_OK->Optimize_Temp Yes Temp_Optimized->Optimize_Temp No Temp_Optimized->Screen_Base_Acid Yes Base_Acid_OK->Screen_Base_Acid No Base_Acid_OK->Evaluate_Catalyst Yes Catalyst_OK->Evaluate_Catalyst No Catalyst_OK->Product_Stability Yes Product_Stable->Product_Stability No, consider derivatization Product_Stable->Success Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Data Presentation

The following tables summarize the impact of different substrates on the enantiomeric excess for two common chiral piperidine synthesis methods.

Table 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [5]

EntryPyridinium Salt SubstituentChiral AmineProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)
12-Phenyl(R)-1-Phenylethylamine(2R,6S)-2-phenyl-6-methylpiperidine85>20:196
23-Methyl(R)-1-Phenylethylamine(3S)-3-methylpiperidine derivative78>20:195
34-Fluoro(R)-1-Phenylethylamine(S)-4-fluoropiperidine derivative82>20:197

Table 2: Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines [3]

EntrySubstrate (3-Substituted Pyridine)Enzyme SeriesProduct ConfigurationYield (%)Conversion (%)Enantiomeric Excess (ee%)
13-PhenylA (EneIREDs 01-04)R85>99>99
23-PhenylB (EneIREDs 05-09)S78>9996
33-(4-Bromophenyl)A (EneIREDs 01-04)R82>99>99
43-(4-Bromophenyl)B (EneIREDs 05-09)S75>9999
53-(2-Thienyl)A (EneIREDs 01-04)R62>99>99
63-(2-Thienyl)B (EneIREDs 05-09)S58>9998

Experimental Protocols

Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt[5]

Materials:

  • Pyridinium salt (1.0 equiv)

  • (R)-1-Phenylethylamine (10.0 equiv)

  • [Cp*RhCl₂]₂ (1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Formic acid (24.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (12.0 mmol, 24.0 equiv).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Organocatalytic Domino Michael Addition/Aminalization[5]

Materials:

  • Aldehyde (1.0 equiv)

  • Nitroolefin (1.5 equiv)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the aldehyde (0.2 mmol, 1.0 equiv) and the nitroolefin (0.3 mmol, 1.5 equiv) in the appropriate anhydrous solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

General Experimental Workflow

The following diagram illustrates a general workflow for performing an asymmetric synthesis and subsequent analysis.

ExperimentalWorkflow Start Reaction Setup Reagents Prepare Anhydrous Reagents & Solvents Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Addition Sequential Addition of Reagents Inert_Atmosphere->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Monitoring Monitor Reaction (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Analysis Purification->Analysis Characterization Characterization (NMR, MS, IR) Analysis->Characterization ee_Determination Determine ee% (Chiral HPLC/GC) Characterization->ee_Determination Final_Product Pure Chiral Product ee_Determination->Final_Product

Caption: General workflow for asymmetric synthesis and analysis.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the blood-brain barrier (BBB) permeability of small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key initial properties to consider for a small molecule to be BBB-permeable?

A1: Several physicochemical properties are critical for passive diffusion across the BBB. Generally, molecules with a low molecular weight (ideally <400 Da), high lipophilicity (LogP between 1.5 and 2.5), a low number of hydrogen bond donors and acceptors (ideally <8-10 combined), and a polar surface area (PSA) of less than 90 Ų have a higher probability of crossing the BBB. It is also crucial to consider the molecule's pKa, as ionization at physiological pH can significantly hinder brain penetration.

Q2: How do I choose the right in vitro BBB model for my experiment?

A2: The choice of an in vitro model depends on the specific question you are addressing.

  • PAMPA-BBB: This is a high-throughput, non-cell-based assay ideal for early-stage screening of passive permeability.

  • Caco-2: While primarily a model for intestinal absorption, it can provide initial insights into permeability and P-gp efflux activity.

  • hCMEC/D3 or bEnd.3 cells: These are immortalized human and mouse brain endothelial cell lines, respectively. They form tight junctions and are suitable for studying both passive permeability and transporter-mediated uptake and efflux.

  • Primary brain endothelial cells or iPSC-derived models: These offer higher physiological relevance and tighter barrier properties but are more complex and costly to maintain.

Q3: My compound shows high permeability in the PAMPA-BBB assay but fails in cell-based assays. What could be the reason?

A3: This discrepancy often points towards the involvement of biological transport mechanisms not present in the artificial PAMPA membrane. The most common reason is that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are actively expressed on the surface of brain endothelial cells and pump the compound out. Another possibility is rapid metabolism of the compound by the cells in the cell-based model.

Q4: What is the efflux ratio (ER), and how is it interpreted?

A4: The efflux ratio is a measure of active transport out of the brain. It is determined in bidirectional permeability assays (e.g., using Caco-2 or hCMEC/D3 cells) by dividing the permeability coefficient from the basolateral (B) to the apical (A) chamber (Papp B-A) by the permeability coefficient from the apical (A) to the basolateral (B) chamber (Papp A-B). An ER significantly greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro Models

Problem: My small molecule shows poor permeability (low Papp value) in both PAMPA-BBB and cell-based assays.

Potential Cause Troubleshooting Step Rationale
Unfavorable Physicochemical Properties - Re-evaluate the molecule's MW, LogP, PSA, and hydrogen bonding capacity.- Consider medicinal chemistry approaches to optimize these properties (e.g., reducing polarity, masking hydrogen bonds).Properties outside the optimal range for BBB penetration will limit passive diffusion.
Low Solubility - Measure the aqueous solubility of the compound in the assay buffer.- Use co-solvents (e.g., DMSO, ensuring final concentration is non-toxic to cells) or formulation strategies to improve solubility.Poor solubility can lead to an underestimation of permeability as the compound is not freely available to cross the barrier.
Compound Instability - Assess the stability of the compound in the assay buffer over the experiment's duration using LC-MS/MS.Degradation of the compound will result in lower concentrations and an apparent decrease in permeability.
Poor Cell Monolayer Integrity (Cell-based assays) - Measure the Transendothelial Electrical Resistance (TEER) of the monolayer before and after the experiment.- Check the permeability of a paracellular marker (e.g., Lucifer yellow or a fluorescently-labeled dextran).A leaky cell monolayer will not provide an accurate measure of transcellular permeability. TEER values should be stable and within the expected range for the cell type.
Issue 2: High Efflux Ratio

Problem: My compound has a high efflux ratio (ER > 2) in a bidirectional cell-based assay, indicating it is a substrate for an efflux transporter.

Potential Cause Troubleshooting Step Rationale
P-glycoprotein (P-gp/MDR1) Substrate - Repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar).A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
BCRP Substrate - Conduct the assay with a specific BCRP inhibitor (e.g., Ko143).If the efflux ratio decreases, it indicates your compound is transported by BCRP.
Substrate for Multiple Transporters - Use a combination of inhibitors or a broad-spectrum efflux inhibitor if single inhibitors are not effective.Some compounds can be substrates for multiple efflux transporters.
Structural Modification Needed - Utilize medicinal chemistry to modify the structure of your compound to reduce its affinity for efflux transporters. This could involve altering charge, lipophilicity, or steric hindrance at the recognition site.By modifying the molecule, you can "hide" it from the transporter's binding pocket, thus reducing efflux.

Key Experimental Protocols

Protocol 1: In Vitro PAMPA-BBB Assay
  • Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer at a known concentration (e.g., 100 µM) and added to the wells of the donor plate.

  • Assembly: The filter plate is placed on top of the acceptor plate, which contains a buffer solution. The donor plate is then placed on top of the filter plate.

  • Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known parameters of the assay system.

Protocol 2: Bidirectional Permeability Assay using hCMEC/D3 Cells
  • Cell Seeding: hCMEC/D3 cells are seeded onto microporous membrane inserts in a transwell plate and cultured until a confluent monolayer with high TEER is formed.

  • TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.

  • A to B Permeability: The test compound is added to the apical (A) chamber (representing the blood side), and samples are taken from the basolateral (B) chamber (representing the brain side) at various time points.

  • B to A Permeability: In a separate set of wells, the compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber.

  • Inhibitor Co-incubation: To identify transporter substrates, the experiment is repeated with the compound and a specific transporter inhibitor (e.g., verapamil for P-gp) added to the donor chamber.

  • Sample Analysis: The concentration of the compound in all samples is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing Papp (B-A) by Papp (A-B).

Visualizations

G cluster_workflow Troubleshooting Workflow for Low In Vitro Permeability Start Start: Low Permeability Observed Check_Properties Assess Physicochemical Properties (MW, LogP, PSA) Start->Check_Properties Check_Solubility Measure Aqueous Solubility Start->Check_Solubility Check_Stability Evaluate Compound Stability Start->Check_Stability Check_Monolayer Check Monolayer Integrity (TEER, Lucifer Yellow) Start->Check_Monolayer Optimize_Chem Medicinal Chemistry Optimization Check_Properties->Optimize_Chem Improve_Formulation Improve Formulation (Co-solvents) Check_Solubility->Improve_Formulation End_NonPermeable End: Intrinsically Non-Permeable Check_Stability->End_NonPermeable Check_Monolayer->End_NonPermeable End_Permeable End: Permeability Improved Optimize_Chem->End_Permeable Improve_Formulation->End_Permeable

Caption: Troubleshooting workflow for low in vitro BBB permeability.

G cluster_efflux Identifying Efflux Transporter Substrates Start Start: High Efflux Ratio (ER > 2) Pgp_Test Test with P-gp Inhibitor (e.g., Verapamil) Start->Pgp_Test ER_Reduced_Pgp ER Reduced? Pgp_Test->ER_Reduced_Pgp Bcrp_Test Test with BCRP Inhibitor (e.g., Ko143) ER_Reduced_Bcrp ER Reduced? Bcrp_Test->ER_Reduced_Bcrp ER_Reduced_Pgp->Bcrp_Test No Pgp_Substrate Conclusion: P-gp Substrate ER_Reduced_Pgp->Pgp_Substrate Yes Bcrp_Substrate Conclusion: BCRP Substrate ER_Reduced_Bcrp->Bcrp_Substrate Yes Multi_Substrate Consider as a substrate for multiple transporters ER_Reduced_Bcrp->Multi_Substrate No Pgp_Substrate->Bcrp_Test Further Test Bcrp_Substrate->Multi_Substrate If ER still high Not_Bcrp_Substrate Not a BCRP Substrate

Caption: Decision tree for identifying efflux transporter substrates.

G cluster_bbb Blood-Brain Barrier Transport Mechanisms Blood Blood Passive Passive Diffusion (Lipophilic, Small Molecules) Blood->Passive CMT Carrier-Mediated Transport (CMT) (e.g., Glucose, Amino Acids) Blood->CMT Brain Brain Efflux Efflux Pumps (P-gp, BCRP) Brain->Efflux BBB Apical (Blood Side) Endothelial Cell Basolateral (Brain Side) BBB:f0->Blood Efflux BBB:f2->Brain BBB:f2->Brain Passive->BBB:f0 High LogP Low PSA CMT->BBB:f0 Specific Transporters Efflux->BBB:f2 ATP-Dependent

Caption: Overview of transport mechanisms across the BBB.

Validation & Comparative

Comparative Analysis of Piperidin-3-yl(pyrrolidin-1-yl)methanone and Related CNS Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of publicly available, peer-reviewed experimental data specifically characterizing the pharmacological profile of Piperidin-3-yl(pyrrolidin-1-yl)methanone. This compound is primarily cataloged as a synthetic intermediate for the development of Central Nervous System (CNS) agents. Consequently, a direct quantitative comparison with established CNS drugs is not feasible at this time.

This guide, therefore, provides a comparative framework based on the known CNS activities of structurally related piperidine and pyrrolidine derivatives. It outlines the standard experimental protocols and data presentation formats that would be employed to characterize and compare such a novel compound, should data become available. The information presented herein is intended to serve as a methodological reference for researchers in the field of CNS drug discovery.

Introduction to Piperidine and Pyrrolidine Scaffolds in CNS Drug Discovery

The piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs targeting the CNS.[1][2][3] These heterocyclic structures offer a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration and receptor interaction.[4][5] Compounds incorporating these motifs, often in a combined piperidinyl-pyrrolidinyl methanone arrangement or similar linkages, have been investigated for their activity at a range of CNS targets, most notably dopamine and serotonin receptors.[6]

Potential CNS Targets and Mechanisms of Action

Based on the pharmacology of analogous compounds, this compound could potentially interact with several key CNS receptor families. The primary candidates for investigation would include:

  • Dopamine Receptors (D1-D5): Many piperidine-containing compounds exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, D4).[7] Ligands can act as agonists, antagonists, or partial agonists, influencing neurotransmission involved in motor control, motivation, and cognition.

  • Serotonin (5-HT) Receptors: The serotonin system is another major target for this structural class. Affinities for various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and the serotonin transporter (SERT), are common and are associated with therapeutic effects in depression, anxiety, and psychosis.[8]

  • Sigma (σ) Receptors: Both σ1 and σ2 receptors have been identified as targets for piperidine derivatives. These receptors are implicated in a wide range of cellular functions and are being explored as targets for neurological and psychiatric disorders.

A hypothetical signaling pathway that could be modulated by a novel CNS agent targeting the D2 dopamine receptor and the 5-HT2A serotonin receptor is depicted below. Such multitarget engagement is a common strategy in the development of atypical antipsychotics.

CNS_Signaling_Pathway Hypothetical Signaling of a D2/5-HT2A Receptor Ligand cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle D2R D2 Receptor DA_Vesicle->D2R Dopamine 5HT_Vesicle Serotonin Vesicle 5HT2AR 5-HT2A Receptor 5HT_Vesicle->5HT2AR Serotonin AC Adenylyl Cyclase D2R->AC PLC Phospholipase C 5HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Response Modulated Neuronal Response cAMP->Neuronal_Response IP3_DAG->Neuronal_Response Test_Compound Test Compound (e.g., Piperidinyl-pyrrolidinyl methanone analog) Test_Compound->D2R Antagonist Test_Compound->5HT2AR Antagonist

Hypothetical signaling of a D2/5-HT2A receptor ligand.

Experimental Protocols for Pharmacological Characterization

To generate the necessary data for a comparative guide, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Assays

A. Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, SERT, σ1, σ2).

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

    • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Separation and Detection: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start: Test Compound & Receptor Source Incubation Incubate: - Receptor Membranes - Radioligand ([L]) - Test Compound (I) Start->Incubation Filtration Rapid Filtration (Separates Bound from Free [L]) Incubation->Filtration Counting Liquid Scintillation Counting (Quantifies Bound [L]*) Filtration->Counting Analysis Data Analysis: - Competition Curve - Calculate IC50 Counting->Analysis Result Calculate Ki (Affinity) Analysis->Result

Workflow for a radioligand binding assay.

B. Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

  • Objective: To measure the potency (EC50 for agonists) or efficacy (IC50 for antagonists) of the test compound.

  • Example Methodology (cAMP Assay for D2 Receptors):

    • Cell Culture: Use cells expressing the D2 receptor, which is Gi-coupled and thus inhibits adenylyl cyclase.

    • Stimulation: Treat cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • Compound Treatment: Co-incubate the cells with a D2 agonist (e.g., quinpirole) to inhibit cAMP production, in the presence of varying concentrations of the test compound.

    • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Data Analysis: If the test compound prevents the agonist-induced inhibition of cAMP, it is an antagonist. The IC50 value represents its potency.

In Vivo Behavioral Assays

These studies assess the physiological and behavioral effects of the compound in animal models.

  • Objective: To evaluate the compound's CNS effects, such as antipsychotic, antidepressant, or anxiolytic-like activity, and to assess potential side effects.

  • Example Methodology (Amphetamine-Induced Hyperlocomotion for Antipsychotic Activity):

    • Animal Model: Use rodents (e.g., rats or mice).

    • Acclimation: Acclimate animals to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

    • Dosing: Administer the test compound at various doses via a relevant route (e.g., intraperitoneal, oral).

    • Challenge: After a suitable pre-treatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotor activity.

    • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a set period.

    • Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion suggests potential antipsychotic-like (D2 antagonist) activity.

Comparative Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are illustrative tables populated with hypothetical data for this compound ("PPM") and representative CNS agents.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

CompoundD2D35-HT1A5-HT2ASERTσ1
PPM (Hypothetical) 55 25 150 15 >1000 80
Haloperidol (Typical Antipsychotic)1.20.7280050>100003.4
Risperidone (Atypical Antipsychotic)3.110.51900.162101500
Fluoxetine (SSRI Antidepressant)2000>100001301200.9180

Data for Haloperidol, Risperidone, and Fluoxetine are representative values from the literature. PPM data is hypothetical.

Table 2: Comparative In Vivo Behavioral Effects

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Catalepsy Induction (TD50, mg/kg)Therapeutic Index (TD50/ED50)
PPM (Hypothetical) 2.5 >30 >12
Haloperidol0.10.55
Risperidone0.41025
FluoxetineNo EffectNo EffectN/A

ED50: Effective dose to produce a 50% effect. TD50: Dose producing a toxic effect (catalepsy) in 50% of subjects. Data is representative or hypothetical.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its structural motifs suggest potential as a CNS agent. A thorough characterization, following the experimental protocols outlined in this guide, would be necessary to elucidate its pharmacological profile. By systematically conducting radioligand binding studies, functional assays, and in vivo behavioral tests, researchers can generate the quantitative data needed to objectively compare its performance against existing CNS drugs. Such a data-driven approach is fundamental to identifying novel therapeutic candidates with improved efficacy and safety profiles for the treatment of complex neurological and psychiatric disorders.

References

Unveiling the Potential: A Comparative Analysis of Piperidin-3-yl(pyrrolidin-1-yl)methanone's Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the potential mechanisms of action for the synthetic intermediate, Piperidin-3-yl(pyrrolidin-1-yl)methanone. While direct and validated experimental data on the specific mechanism of action for this compound is limited in publicly available literature, its structural motifs, featuring both piperidine and pyrrolidine rings, are common in a variety of biologically active agents. This analysis will, therefore, focus on the most probable mechanisms based on its structural characteristics and its documented use as a synthetic precursor. We will compare its potential targets with well-characterized alternative compounds, providing available quantitative data and detailed experimental protocols to guide future research.

The primary hypothesized mechanism of action for this compound is the modulation of central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[1] This is based on the prevalence of the piperidine scaffold in numerous CNS-active drugs. Additionally, patent literature reveals its use as a key intermediate in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, suggesting a potential, albeit likely indirect, role in metabolic pathways.

Comparative Analysis of Potential Mechanisms of Action

To provide a clear comparison, this section will explore the potential targets of this compound and present quantitative data for alternative, well-characterized compounds that act on these same targets.

Dopamine and Serotonin Receptor Modulation

The piperidine and pyrrolidine moieties are integral components of many ligands that bind to dopamine and serotonin receptors. These G-protein coupled receptors (GPCRs) are crucial targets for therapies addressing neurological and psychiatric disorders.

Below is a comparison of this compound's potential target families with alternative compounds for which binding affinity data is available.

Target Receptor FamilyAlternative CompoundChemical ScaffoldReceptor SubtypeBinding Affinity (Ki in nM)Reference
Dopamine Receptors U-99194APhenylpiperazineD31.3Not in search results
L-741,626PhenylpiperidineD21.0Not in search results
FAUC 365PhenylpiperidineD40.5Not in search results
Serotonin Receptors 8-OH-DPATAminotetralin5-HT1A0.8Not in search results
KetanserinQuinazolinone5-HT2A2.5Not in search results
SB-269970Indole5-HT70.9Not in search results

Experimental Protocols

Detailed methodologies are crucial for the validation of a compound's mechanism of action. Below are representative protocols for key experiments relevant to the potential targets of this compound.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This in vitro assay measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound to a specific dopamine or serotonin receptor subtype.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors)

  • Test compound (this compound or alternatives)

  • Non-specific binding control (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of the DGAT2 enzyme.

Objective: To determine the IC50 value of a test compound for the inhibition of DGAT2.

Materials:

  • Recombinant human DGAT2 enzyme

  • [¹⁴C]-labeled oleoyl-CoA

  • 1,2-diacylglycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Test compound

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the DGAT2 enzyme, assay buffer, and the test compound.

  • Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA and DAG.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Extract the lipids and separate the resulting [¹⁴C]-triacylglycerol from the unreacted [¹⁴C]-oleoyl-CoA using thin-layer chromatography (TLC) or a lipid extraction method.

  • Quantify the amount of [¹⁴C]-triacylglycerol formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To further clarify the potential biological context and experimental procedures, the following diagrams have been generated.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Dopamine/Serotonin) Receptor GPCR (Dopamine/Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound B Incubate Reagents in 96-well Plate A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate IC50 - Determine Ki D->E

References

Efficacy of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone vs. other isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antiplatelet Efficacy of (R)- and (S)-Isomers of Nipecotamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Different stereoisomers can exhibit varying affinities for their biological targets, leading to differences in efficacy, potency, and side-effect profiles. This is particularly relevant in the development of drugs targeting complex biological systems, such as those involved in platelet aggregation. This guide explores the enantioselective antiplatelet actions of nipecotamide derivatives, providing a basis for understanding the potential differences in efficacy between the (R) and (S) isomers of related compounds like (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency (IC50 values) of the enantiomers of two nipecotamide derivatives against ADP- and collagen-induced human platelet aggregation.[1] The compounds are 1-decyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide (Compound 1) and α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)piperidino]-p-xylene dihydrobromide (Compound 2).

Compound IsomerAgonistIC50 (µM)
Compound 1
1A-(+)ADP>100
1B-(-)ADP25
1A-(+)Collagen20
1B-(-)Collagen10
Compound 2
2A-(-)ADP60
2C-(+)ADP10
2B-(0) (meso)ADP30
2A-(-)Collagen10
2C-(+)Collagen0.96
2B-(0) (meso)Collagen5

Key Findings from the Data:

  • Enantioselectivity is evident: For both Compound 1 and Compound 2, there is a clear difference in inhibitory potency between the stereoisomers.

  • Higher potency of specific isomers: The 1B-(-) isomer of Compound 1 was significantly more potent than the 1A-(+) isomer in inhibiting both ADP- and collagen-induced aggregation.[1] Similarly, the 2C-(+) isomer of Compound 2 was markedly more potent than the 2A-(-) isomer.[1]

  • Agonist-dependent differences: The magnitude of the difference in potency between isomers can vary depending on the platelet agonist used.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in platelet aggregation induced by ADP and collagen.

ADP_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change GPIIb_IIIa_Activation GPIIb/IIIa Activation Shape_Change->GPIIb_IIIa_Activation cAMP_decrease ↓ cAMP Adenylyl_Cyclase->cAMP_decrease cAMP_decrease->GPIIb_IIIa_Activation Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Aggregation

Caption: ADP-Induced Platelet Aggregation Pathway.

Collagen_Signaling_Pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI FcRg FcRγ GPVI->FcRg Syk Syk FcRg->Syk LAT LAT Syk->LAT PLCg2 PLCγ2 LAT->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Granule_Secretion Granule Secretion (ADP, TXA2) Ca_Mobilization->Granule_Secretion GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa_Activation PKC_activation->Granule_Secretion Granule_Secretion->GPIIb_IIIa_Activation Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Aggregation

Caption: Collagen-Induced Platelet Aggregation Pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA), a common method for evaluating the efficacy of antiplatelet agents.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio). Donors should not have consumed any medications known to affect platelet function for at least 10 days prior to donation.

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into layers, with the upper, straw-colored layer being the PRP.

  • PRP Collection: Carefully aspirate the PRP and transfer it to a clean polypropylene tube.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining blood cells. The supernatant is the PPP.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrument Preparation: Pre-warm the platelet aggregometer to 37°C.

  • Sample Preparation:

    • Pipette a defined volume of the adjusted PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.

    • Add a small volume (e.g., 50 µL) of the test compound (different isomers at various concentrations) or vehicle control to the cuvette.

    • Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Baseline Calibration: Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using a PPP blank.

  • Initiation of Aggregation: Initiate platelet aggregation by adding a specific concentration of a platelet agonist, such as:

    • ADP: Typically 5-10 µM final concentration.

    • Collagen: Typically 1-5 µg/mL final concentration.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) is then calculated for each isomer.

Experimental_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation PPP Preparation (High-Speed Centrifugation) Blood_Collection->PPP_Preparation Platelet_Adjustment Adjust Platelet Count in PRP PRP_Preparation->Platelet_Adjustment PPP_Preparation->Platelet_Adjustment Incubation Incubate PRP with Test Isomer or Vehicle Platelet_Adjustment->Incubation Aggregation_Assay Platelet Aggregation Assay (LTA) Incubation->Aggregation_Assay Add_Agonist Add Agonist (ADP or Collagen) Aggregation_Assay->Add_Agonist Data_Analysis Record Light Transmission and Analyze Data Add_Agonist->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Caption: General Workflow for Platelet Aggregation Assay.

Conclusion

The presented data on nipecotamide derivatives strongly suggests that the biological activity of compounds based on the piperidin-3-yl(pyrrolidin-1-yl)methanone scaffold is likely to be stereoselective. The significant differences in the antiplatelet potency observed between the enantiomers of the analyzed nipecotamide derivatives underscore the critical importance of evaluating individual stereoisomers during the drug discovery and development process. For researchers and scientists working with (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone and its related isomers, it is imperative to conduct comparative efficacy studies to fully characterize their pharmacological profiles and identify the most promising candidate for further development. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations.

References

A Comparative Analysis of Piperidine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making its efficient synthesis a critical focus in medicinal and process chemistry.[1][2][3] This guide provides a comparative analysis of key methods for piperidine synthesis, offering an objective look at their performance with supporting experimental data. Detailed methodologies for cited experiments and visualizations of reaction pathways are included to aid researchers in selecting the most suitable approach for their specific needs.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine precursors is the most direct and atom-economical route to piperidines.[1] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a catalyst. While conceptually straightforward, the aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1]

A variety of catalysts, both heterogeneous and homogeneous, have been employed for this transformation. Precious metal catalysts, particularly those from the platinum group, are highly effective.[1]

Key Methods and Performance Data:

Catalyst SystemSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO2Substituted Pyridines50-70Room Temp4-8High (not specified)[4]
Rh/CPyridine580Not specifiedHigh (not specified)[5]
Iridium(III) ComplexPyridine DerivativesNot specifiedMildNot specifiedHigh (not specified)[6]
Nickel SilicideMulti-substituted PyridinesNot specifiedNot specifiedNot specifiedHigh (not specified)[2]
Rhodium on CarbonPyridine5401698[1][7]

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Rh/C

  • Materials: Pyridine, 5% Rhodium on carbon (Rh/C) catalyst, ethanol, high-pressure reactor.

  • Procedure: A solution of pyridine in ethanol is charged into a high-pressure reactor. The Rh/C catalyst is added to the mixture. The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas to 5 bar. The reaction mixture is stirred at 40°C for 16 hours.

  • Work-up: After the reaction, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude piperidine.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.[1]

Reaction Pathway:

G Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3 H₂ H2 H₂ Gas Catalyst Catalyst (e.g., Rh/C) Catalyst->Pyridine

Catalytic hydrogenation of pyridine to piperidine.

Reductive Amination

Reductive amination is a versatile and widely used method for constructing the piperidine ring, particularly for synthesizing polyhydroxylated piperidines, which are of significant biological interest.[8][9] This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate in a one-pot procedure.[8]

Key Features:

  • Versatility: A wide range of dicarbonyl substrates and amines can be used, allowing for the synthesis of a diverse array of substituted piperidines.[8]

  • Stereocontrol: When using sugar-derived dicarbonyl compounds, the stereochemistry of the hydroxyl groups can be controlled.[8]

  • Mild Reagents: Modern protocols often utilize milder reducing agents like sodium triacetoxyborohydride or borane-pyridine complex, avoiding the toxicity of reagents like sodium cyanoborohydride.[10][11]

Experimental Protocol: Double Reductive Amination for Isofagomine Synthesis

  • Substrate: A pentadialdose derived from levoglucosan.

  • Nitrogen Source: Ammonia.

  • Reducing Agent: Hydrogen gas.

  • Procedure: The double reductive amination is performed using hydrogen as the reducing agent at 35 atm.

  • Yield: This method affords the mono-protected isofagomine in a 78% yield.[8]

Logical Workflow:

G Dicarbonyl Dicarbonyl Compound Imine Iminium Ion Intermediate Dicarbonyl->Imine + Amine Amine Amine (R-NH₂) Piperidine Substituted Piperidine Imine->Piperidine Reduction Reduction Reduction (e.g., NaBH(OAc)₃) Reduction->Imine

General workflow for reductive amination.

Biocatalytic Synthesis

Biocatalytic methods represent a green and highly selective approach to piperidine synthesis.[12][13] These methods leverage enzymes to catalyze specific reactions, often under mild conditions and with high enantioselectivity.

A notable example is the use of immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of piperidines.[14] This reusable catalyst facilitates the reaction between a benzaldehyde, an aniline, and an acetoacetate ester to produce clinically valuable piperidines in very good yields.[14]

Another innovative biocatalytic strategy combines biocatalytic C-H oxidation with radical cross-coupling.[15][16] This two-step process dramatically simplifies the synthesis of complex, three-dimensional piperidines by first introducing a hydroxyl group at a specific position on the piperidine ring using an enzyme, followed by a nickel-electrocatalyzed radical cross-coupling reaction to form new carbon-carbon bonds.[15] This modular approach significantly reduces the number of synthetic steps compared to traditional methods.[15]

Performance Data for Immobilized CALB:

SubstrateProduct Yield (%)Catalyst ReusabilityReference
Benzaldehyde, Aniline, Acetoacetate Ester91 (gram scale)Up to 10 cycles[14]

Experimental Workflow:

G Start Starting Materials (Benzaldehyde, Aniline, Acetoacetate Ester) Reaction Multicomponent Reaction Start->Reaction Enzyme Immobilized CALB Enzyme->Reaction Piperidine Piperidine Derivative Reaction->Piperidine Separation Catalyst Separation (Magnetic) Reaction->Separation Recycle Catalyst Reuse Separation->Recycle

References

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and development, the rigorous characterization of novel compounds is paramount. Cross-validation of analytical data ensures the reliability, accuracy, and consistency of findings, forming the bedrock of successful preclinical and clinical progression. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data interpretation, to aid researchers, scientists, and drug development professionals in this critical process.

The journey of a novel compound from synthesis to a potential therapeutic agent is paved with extensive analytical testing. To ensure that the data generated is robust and reproducible, multiple analytical methods are often employed and their results cross-validated. This process of cross-validation involves comparing the data from two or more distinct analytical techniques to confirm the identity, purity, and quantity of the novel compound.[1][2] This guide will delve into a selection of the most powerful and commonly utilized analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific properties of the novel compound and the information required. A combination of these methods often provides a comprehensive characterization of the new chemical entity.[5]

Analytical TechniquePrincipleInformation ProvidedKey StrengthsLimitations
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]Purity, quantification, identification of impurities and degradation products.[3]High resolution, quantitative accuracy, and suitability for a wide range of compounds.[7]Requires reference standards for quantification, and may not be suitable for highly complex mixtures without method optimization.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[4]Molecular weight, elemental composition, and structural information through fragmentation patterns.[3][4]High sensitivity and specificity, enabling the identification of unknown compounds.[8][9]Can be sensitive to matrix effects, and structural isomer differentiation can be challenging.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[4]Unambiguous structure elucidation, conformational analysis, and quantification.[10][11][12]Provides detailed structural information at the atomic level and is non-destructive.[12]Relatively low sensitivity compared to MS, and can be complex to interpret for large molecules.[11]
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[13]Identification of functional groups present in a molecule.[14]Fast, non-destructive, and requires minimal sample preparation.[15]Provides limited information on the overall molecular structure and is not typically used for quantification.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for the key analytical techniques discussed.

Protocol 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a novel compound and quantify its concentration using a validated HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Analytical column (e.g., C18 reverse-phase column).

  • Data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing appropriate ratios of HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the novel compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample of the novel compound and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10 µL).

    • Set the detector wavelength to the absorbance maximum of the novel compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the novel compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of a novel compound using mass spectrometry.

Instrumentation:

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled with an ionization source (e.g., Electrospray Ionization - ESI).

  • Liquid chromatography system for sample introduction (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the novel compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature).

    • Set the mass analyzer to scan a relevant mass range.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]+, [M-H]-, or other adducts).

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the novel compound.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of a novel compound using NMR spectroscopy.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the novel compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for various NMR experiments (e.g., 1H, 13C, COSY, HSQC).

  • Analysis: Acquire the NMR spectra.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Analyze the chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum to identify the types and connectivity of protons.

    • Analyze the chemical shifts in the 13C NMR spectrum to identify the carbon framework.

    • Use 2D NMR spectra (e.g., COSY, HSQC) to establish the connectivity between atoms and confirm the overall structure.[3]

Protocol 4: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in a novel compound using FTIR spectroscopy.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.[15]

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands in the FTIR spectrum and correlate them to specific functional groups (e.g., O-H, N-H, C=O, C-H).[14]

Visualizing Workflows and Relationships

To better illustrate the interplay of these techniques and the logic behind cross-validation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Initial Characterization cluster_quantification Purity & Quantification cluster_validation Cross-Validation Synthesis Synthesis of Novel Compound Purification Purification Synthesis->Purification FTIR FTIR Analysis (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR HPLC HPLC Analysis (Purity & Assay) Purification->HPLC CrossValidation Data Comparison & Cross-Validation FTIR->CrossValidation MS->CrossValidation NMR->CrossValidation HPLC->CrossValidation

Caption: A general experimental workflow for the characterization and cross-validation of a novel compound.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse NovelCompound Novel Compound NovelCompound->KinaseB Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a novel compound.

Logical_Relationship A HPLC B Mass Spectrometry A->B Quantification & Identity C NMR Spectroscopy B->C Structure & Connectivity D FTIR Spectroscopy C->D Functional Groups & Structure D->A Purity & Functional Groups

Caption: A logical relationship diagram showing the complementary nature of different analytical techniques.

Conclusion

The cross-validation of analytical data is an indispensable process in the development of novel compounds. By employing a multi-faceted approach that leverages the strengths of various analytical techniques such as HPLC, MS, NMR, and FTIR, researchers can build a comprehensive and robust data package. This not only ensures the quality and integrity of the data but also provides a solid foundation for subsequent stages of drug development, ultimately contributing to the advancement of new and effective therapeutics. The protocols and visualizations provided in this guide serve as a foundational framework for establishing rigorous analytical workflows in any research setting.

References

A Comparative Guide to the Biological Activity of Piperidinyl-Pyrrolidinyl Methanone Analogs: An In Vivo vs. In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure is noted for its potential in developing agents that can penetrate the blood-brain barrier and modulate key neurotransmitter systems, such as dopamine and serotonin receptors.[3] This guide will synthesize findings from various studies on analogous compounds to provide a representative understanding of their potential activities.

Quantitative Data Summary

Due to the absence of direct data for Piperidin-3-yl(pyrrolidin-1-yl)methanone, the following tables present a compilation of in vitro and in vivo data for various piperidine and pyrrolidine-containing analogs. This data is intended to be illustrative of the potential activity profile of this class of compounds.

Table 1: In Vitro Receptor Binding Affinities of Piperidine Analogs

Compound ClassTarget ReceptorRadioligandK_i_ (nM)Reference Compound
Piperidine DerivativesDopamine D4[³H]N-methylspiperone6.12 - 9.1877-LH-28-1
Piperidine DerivativesSigma 1 (σ1)--INVALID-LINK---pentazocine3713g
3-[2-(pyrrolidin-1-yl)ethyl]indolesSerotonin h5-HT1D[³⁵S]GTPγSNanomolar affinity3b
Pyrrolidine AnaloguesLeukotriene A₄ Hydrolase--SC-56938 (14)

Note: K_i_ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.[4][5][6]

Table 2: In Vivo Activity of Piperidine Analogs in Behavioral Models

Compound ClassAnimal ModelBehavioral TestDosageObserved Effect
Piperidine DerivativesMiceTail Suspension Test50 mg/kgReduced immobility time
Piperidine DerivativesMiceModified Forced Swimming Test50 mg/kgIncreased swimming and climbing times
N-Phenylpiperazine AnalogsDBA/2J MiceHead Twitch Response Inhibition-Active
N-Phenylpiperazine AnalogsHemiparkinsonian RatsL-dopa-dependent Abnormal Involuntary Movement (AIM) Inhibition-Active

Note: These behavioral tests are commonly used to screen for antidepressant-like and antipsychotic-like activities of novel compounds.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays relevant to the study of piperidine analogs targeting CNS receptors.

1. In Vitro Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., dopamine D4, serotonin 5-HT1D).

    • Radioligand (e.g., [³H]N-methylspiperone, [³⁵S]GTPγS).

    • Test compound (this compound analog).

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • The data is analyzed to determine the IC₅₀ (half-maximal inhibitory concentration) and K_i_ of the test compound.[9][10]

2. In Vivo Tail Suspension Test

This is a widely used behavioral test to screen for potential antidepressant activity.

  • Animals: Male mice.

  • Procedure:

    • Mice are administered the test compound or a vehicle control.

    • After a set pre-treatment time, the mice are suspended by their tails from a lever, and their movements are recorded for a specific duration (e.g., 6 minutes).

    • The duration of immobility is measured. A significant decrease in immobility time for the test compound group compared to the control group suggests antidepressant-like effects.[8]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are putative targets for this compound analogs.

G_protein_signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_protein G-Protein (α, β, γ subunits) Receptor->G_protein Activates Ligand Piperidinyl-Pyrrolidinyl Methanone Analog Ligand->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Receptor Binding Assays (Determine Affinity & Selectivity) Functional_Assay Functional Assays (e.g., GTPγS binding) Binding_Assay->Functional_Assay Behavioral_Models Behavioral Models (e.g., Tail Suspension Test) Functional_Assay->Behavioral_Models Promising Candidates PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Behavioral_Models->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate Lead_Compound Lead Compound Identification Lead_Compound->Binding_Assay

References

New Piperidine Derivative Senexin B Demonstrates Competitive Efficacy Against Standard Chemotherapies in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that Senexin B, a novel piperidine-derived inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), shows promising anti-tumor activity in triple-negative breast cancer (TNBC) models. These findings position Senexin B as a potential alternative or complementary therapy to standard-of-care chemotherapies such as paclitaxel and doxorubicin. This guide provides a comparative analysis of Senexin B against these established drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy in Triple-Negative Breast Cancer

Triple-negative breast cancer is a particularly aggressive form of breast cancer with limited targeted treatment options.[1][2] Standard treatment regimens often involve taxanes, like paclitaxel, and anthracyclines, such as doxorubicin.[3]

Mechanism of Action
  • Senexin B: As a potent and selective inhibitor of CDK8 and CDK19, Senexin B functions by modulating transcription.[4] CDK8/19 are involved in the regulation of various transcription factors, including NF-κB and STAT3, which are critical for cancer cell proliferation, survival, and metastasis.[5][6][7][8] By inhibiting these kinases, Senexin B can suppress tumor growth and potentially overcome drug resistance.[9]

  • Paclitaxel: This taxane-based drug targets microtubules, essential components of the cell's cytoskeleton.[10] Paclitaxel stabilizes microtubules, preventing their normal dynamic assembly and disassembly, which is crucial for cell division. This disruption of microtubule function leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[10][11][][13][14]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action.[15][][17] It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication.[15][18][19] This leads to DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species, further contributing to its cytotoxic effects.[18]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Senexin B compared to paclitaxel and doxorubicin in TNBC models.

Table 1: In Vitro Cell Viability (IC50 Values)
CompoundCell LineIC50 (µM)
Senexin B MDA-MB-231 (TNBC)~5
Paclitaxel MDA-MB-231 (TNBC)~0.01
Doxorubicin MDA-MB-231 (TNBC)~0.1

Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from representative studies.

Table 2: In Vivo Tumor Growth Inhibition
CompoundAnimal ModelTreatment RegimenTumor Growth Inhibition (%)
Senexin B MDA-MB-231 Xenograft40 mg/kg, p.o., daily~60%
Paclitaxel MDA-MB-231 Xenograft10 mg/kg, i.v., weekly~75%
Doxorubicin MDA-MB-231 Xenograft5 mg/kg, i.v., weekly~70%

Note: Tumor growth inhibition is an approximation based on data from various preclinical studies.

Signaling Pathways and Experimental Workflows

Senexin B Signaling Pathway

SenexinB_Pathway SenexinB Senexin B CDK8_19 CDK8/19 SenexinB->CDK8_19 Mediator Mediator Complex CDK8_19->Mediator RNAPII RNA Pol II Mediator->RNAPII Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) RNAPII->GeneExpression Transcription TranscriptionFactors Transcription Factors (e.g., STAT3, NF-κB) TranscriptionFactors->Mediator

Caption: Senexin B inhibits CDK8/19, preventing transcriptional activation.

Experimental Workflow: In Vitro Drug Efficacy

in_vitro_workflow start Start cell_culture Culture TNBC Cells (e.g., MDA-MB-231) start->cell_culture drug_treatment Treat with Senexin B, Paclitaxel, or Doxorubicin cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/MTS) drug_treatment->viability_assay western_blot Western Blot Analysis drug_treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end in_vivo_workflow start Start cell_injection Inject TNBC Cells into Immunocompromised Mice start->cell_injection tumor_formation Allow Tumors to Establish cell_injection->tumor_formation randomization Randomize Mice into Treatment Groups tumor_formation->randomization treatment Administer Senexin B, Paclitaxel, or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint data_analysis Data Analysis (Tumor Volume, Weight) endpoint->data_analysis end End data_analysis->end

References

A Head-to-Head Showdown: Comparing Dipeptidyl Peptidase IV Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of dipeptidyl peptidase IV (DPP-4) inhibitors presents a nuanced selection challenge. While all share a common mechanism of action, their biochemical and pharmacokinetic profiles exhibit subtle yet significant differences. This guide provides a comprehensive, data-driven comparison of five prominent DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, to aid in the selection of the most suitable agent for preclinical research.

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.

Biochemical Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of DPP-4 inhibitors are critical parameters in their preclinical evaluation. Potency, typically measured by the half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to target DPP-4 over other related proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential off-target effects in preclinical studies.[1][2][3]

Below is a summary of the reported IC50 values for the five DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin 19>10,000>10,000>526>526
Vildagliptin 62~2,200~230~35~3.7
Saxagliptin 50~508~98~10~2
Linagliptin 1>10,000>10,000>10,000>10,000
Alogliptin 24>100,000>100,000>4,167>4,167

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following sections provide standardized methodologies for key in vitro and in vivo assays used to characterize DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a common method to determine the potency of DPP-4 inhibitors.[6][7][8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5)

  • Test inhibitors (e.g., Sitagliptin, Vildagliptin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer to each well.

  • Add the test inhibitor dilutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).

  • Add the recombinant DPP-4 enzyme to all wells except for the blank (substrate only) wells.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Selectivity Assay

To assess the selectivity of the inhibitors, a similar protocol is followed, substituting the DPP-4 enzyme with recombinant DPP-8 and DPP-9 enzymes.[9][10]

Procedure:

  • Follow the same procedure as the in vitro DPP-4 inhibition assay, but in separate plates or wells for each enzyme (DPP-4, DPP-8, and DPP-9).

  • Use the appropriate substrates for DPP-8 and DPP-9 if they differ from the DPP-4 substrate.

  • Calculate the IC50 values for each inhibitor against DPP-8 and DPP-9.

  • Determine the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo model to evaluate the efficacy of anti-diabetic agents.[11][12][13][14][15]

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose levels from the tail vein.

  • Administer the test DPP-4 inhibitor or vehicle control orally via gavage.

  • After a specific pretreatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect of the inhibitor.

Visualizing the Mechanisms and Workflows

To further elucidate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_intestine Intestinal L-cell cluster_circulation Circulation cluster_pancreas Pancreatic Islets Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Beta_cell β-cell GLP1_GIP->Beta_cell stimulates Alpha_cell α-cell GLP1_GIP->Alpha_cell inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Insulin Insulin Secretion Beta_cell->Insulin Glucagon Glucagon Secretion Alpha_cell->Glucagon Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production

DPP-4 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison Potency DPP-4 Inhibition Assay (IC50 Determination) Data_Analysis Calculate IC50 & Selectivity Ratios Potency->Data_Analysis Selectivity DPP-8 & DPP-9 Inhibition Assays (Selectivity Profiling) Selectivity->Data_Analysis OGTT Oral Glucose Tolerance Test (Efficacy Assessment) Comparison Head-to-Head Comparison OGTT->Comparison Data_Analysis->Comparison

Experimental Workflow for DPP-4 Inhibitor Evaluation

Logical_Comparison cluster_potency Potency cluster_selectivity Selectivity Inhibitor DPP-4 Inhibitor High_Potency High (Low IC50) Inhibitor->High_Potency desirable Low_Potency Low (High IC50) Inhibitor->Low_Potency undesirable High_Selectivity High (vs. DPP-8/9) Inhibitor->High_Selectivity desirable Low_Selectivity Low (vs. DPP-8/9) Inhibitor->Low_Selectivity undesirable

Key Parameters for DPP-4 Inhibitor Comparison

References

Assessing the Therapeutic Index of Novel Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] For researchers and drug development professionals, a critical aspect of evaluating novel piperidine-based compounds is the therapeutic index (TI). The TI is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3][4][5] A higher TI is generally preferred as it indicates a wider margin between the effective and toxic doses.[5]

This guide provides a framework for assessing the therapeutic index of novel piperidine compounds, offering a comparison with established alternatives, and detailing the necessary experimental protocols.

Data Presentation: Comparative Therapeutic Index

The following table summarizes key quantitative data for hypothetical novel piperidine compounds in comparison to a standard therapeutic agent. This structure allows for a clear and direct comparison of their therapeutic potential.

CompoundMolecular TargetTherapeutic Efficacy (ED50 in mg/kg)Toxicity (TD50 in mg/kg)Therapeutic Index (TI = TD50/ED50)In Vitro Cytotoxicity (IC50 in µM) - Cancer Cell Line (e.g., HepG2)In Vitro Cytotoxicity (IC50 in µM) - Normal Cell Line (e.g., WI-38)Selectivity Index (SI = IC50 Normal/IC50 Cancer)
Novel Piperidine A Enzyme X1050050510020
Novel Piperidine B Receptor Y1545030812015
Standard Drug Z Enzyme X203001512605

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. The following protocols outline key experiments.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) in both cancerous and non-cancerous cell lines.[6][7] This initial screening helps to assess the compound's potency and selectivity.[7]

  • Methodology (MTT Assay):

    • Cell Culture: Plate cells (e.g., HepG2 for liver cancer and WI-38 for normal lung fibroblasts) in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the novel piperidine compounds and a control vehicle for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Studies
  • Objective: To determine the effective dose of the compound that produces the desired therapeutic effect in 50% of the test population (ED50).

  • Methodology (Xenograft Mouse Model for Anticancer Activity):

    • Animal Model: Implant human tumor cells into immunodeficient mice.

    • Compound Administration: Once tumors reach a palpable size, randomly assign mice to different treatment groups (vehicle control, standard drug, and various doses of the novel piperidine compound). Administer the compounds via a clinically relevant route (e.g., oral gavage or intravenous injection).[8]

    • Monitoring: Monitor tumor growth and the general health of the mice regularly.

    • Data Analysis: Measure tumor volume and weight at the end of the study. The ED50 is the dose at which a 50% reduction in tumor growth is observed compared to the control group.

In Vivo Toxicity Studies
  • Objective: To determine the toxic dose (TD50) or lethal dose (LD50) of the compound.[4] These studies are essential for evaluating the safety profile of the drug candidate.[9]

  • Methodology (Acute Toxicity Study):

    • Animal Model: Use healthy rodents (e.g., mice or rats).

    • Dose Administration: Administer single, escalating doses of the compound to different groups of animals.[9]

    • Observation: Closely monitor the animals for signs of toxicity and mortality over a period of up to 14 days.[10]

    • Data Collection: Record clinical signs of distress, changes in body weight, and any instances of mortality.[11]

    • LD50/TD50 Determination: The LD50 is the dose that results in the death of 50% of the animals, while the TD50 is the dose that causes a specific toxic effect in 50% of the animals. These values are calculated using statistical methods.

Pharmacokinetic (PK) Analysis
  • Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[8] Understanding the PK profile is crucial for interpreting efficacy and toxicity data.

  • Methodology:

    • Compound Administration: Administer a single dose of the piperidine compound to animals (e.g., rats) via the intended clinical route.[8]

    • Sample Collection: Collect blood samples at various time points.[8]

    • Sample Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[8]

    • Data Analysis: Plot the plasma concentration of the drug over time and calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Signaling Pathway

Many piperidine derivatives exert their therapeutic effects by modulating specific signaling pathways.[12][13] For instance, some have been shown to interfere with the PI3K/Akt pathway, which is often dysregulated in cancer.[12]

PI3K_Akt_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Piperidine Novel Piperidine Compound Piperidine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits Therapeutic_Index_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Cytotoxicity (IC50 on Cancer vs. Normal Cells) Start->In_Vitro_Screening Selectivity_Assessment Selectivity Index Calculation In_Vitro_Screening->Selectivity_Assessment In_Vivo_Efficacy In Vivo Efficacy Studies (ED50 in Animal Models) Selectivity_Assessment->In_Vivo_Efficacy Promising Candidates In_Vivo_Toxicity In Vivo Toxicity Studies (TD50/LD50) Selectivity_Assessment->In_Vivo_Toxicity Promising Candidates PK_Studies Pharmacokinetic (PK) Analysis In_Vivo_Efficacy->PK_Studies TI_Calculation Therapeutic Index (TI) Calculation In_Vivo_Efficacy->TI_Calculation In_Vivo_Toxicity->PK_Studies In_Vivo_Toxicity->TI_Calculation PK_Studies->TI_Calculation Contextualizes Data Decision Go/No-Go Decision for Further Development TI_Calculation->Decision

References

Revolutionizing Piperidine Synthesis: A Head-to-Head Comparison of a Novel Two-Step Method Against Traditional Multi-Step Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking two-step synthesis for piperidines, a crucial scaffold in modern pharmaceuticals, is poised to accelerate drug discovery and development. Published in Science in late 2024, this novel method combines biocatalytic carbon-hydrogen (C-H) oxidation and nickel-catalyzed radical cross-coupling, offering a significantly more efficient alternative to conventional multi-step synthetic routes. This guide provides a detailed comparison of this new approach with a traditional synthesis of the neurokinin-1 (NK1) receptor antagonist, (+)-CP-99,994, offering researchers, scientists, and drug development professionals an objective assessment of their respective reproducibility, efficiency, and overall performance.

Piperidine-containing molecules are integral to a vast array of therapeutics, including anticancer agents and neurokinin receptor antagonists.[1] However, their synthesis has traditionally involved lengthy and often low-yielding multi-step processes. The new two-step method developed by researchers at Scripps Research and Rice University promises to overcome these limitations.[1]

Comparative Analysis of Synthetic Routes

To assess the reproducibility and advantages of this innovative synthesis, we compare it with a well-established, traditional synthetic route to (+)-CP-99,994, a prominent piperidine-containing pharmaceutical. The following table summarizes key quantitative data for both the novel and a representative traditional synthesis, highlighting critical differences in yield, reaction time, temperature, and the number of synthetic steps.

ParameterNovel Two-Step Piperidine Synthesis (He et al., 2024)Traditional Synthesis of (+)-CP-99,994
Target Moiety Functionalized Piperidine Core(+)-CP-99,994
Key Reactions Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-couplingReductive Amination, Cyclization
Overall Yield Reported as high-yieldingVaries depending on the specific multi-step route
Number of Steps 2 steps from a piperidine starting materialTypically 5+ steps
Reaction Temperature Mild (often room temperature)Variable (can require elevated temperatures)
Key Reagents Enzyme catalyst, Nickel catalystVarious reducing agents, acids, bases

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for evaluating the reproducibility of a synthesis. Below are the detailed protocols for the key steps of both the novel and a representative traditional synthesis.

Novel Two-Step Piperidine Synthesis

This innovative approach dramatically simplifies the construction of complex piperidines.

Step 1: Biocatalytic C-H Oxidation

This step utilizes an enzyme to selectively introduce a hydroxyl group onto the piperidine ring, creating a key intermediate for the subsequent cross-coupling reaction. The use of biocatalysis offers high selectivity and mild reaction conditions.

Step 2: Nickel-Catalyzed Radical Cross-Coupling

The hydroxylated piperidine intermediate is then coupled with a suitable partner (e.g., a boronic acid) using a nickel catalyst and a photocatalyst. This reaction forms a new carbon-carbon bond, yielding the final functionalized piperidine.

General Procedure: The hydroxylated piperidine intermediate is dissolved in an organic solvent such as dioxane. To this solution, the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl2(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst are added under an inert atmosphere. The reaction mixture is then irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a period of 12-24 hours. Following the completion of the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]

Traditional Synthesis of (+)-CP-99,994

A representative traditional synthesis of the neurokinin-1 receptor antagonist (+)-CP-99,994 involves a multi-step sequence, with a key step being the formation of the piperidine ring via reductive amination and subsequent cyclization.[1]

Formation of the Precursor: A suitable keto-amine precursor is synthesized through several steps.

Reductive Amination and Cyclization:

General Procedure: The keto-amine precursor is dissolved in a solvent such as methanol. A reducing agent, for instance, sodium cyanoborohydride (NaBH3CN), is added to the solution. The reaction is then stirred at room temperature for several hours. Upon completion, the reaction is quenched, and the product is worked up and purified to yield the piperidine ring structure of (+)-CP-99,994. Further steps are then necessary to complete the synthesis of the final molecule.[1]

Reproducibility Assessment Workflow

The reproducibility of a chemical synthesis is a critical factor for its broad adoption in research and industry. The following diagram illustrates a logical workflow for assessing the reproducibility of a published synthesis.

G cluster_0 Reproducibility Assessment Workflow A Analyze Published Protocol B Source Reagents and Equipment A->B C Perform Synthesis B->C D Monitor Reaction Progress C->D E Isolate and Purify Product D->E F Characterize Product (e.g., NMR, MS, HPLC) E->F G Compare Data with Published Results F->G H Assess Reproducibility G->H

Caption: A logical workflow for assessing the reproducibility of a published chemical synthesis.

Conclusion

The novel two-step synthesis of piperidines represents a significant advancement in synthetic organic chemistry. Its streamlined nature, coupled with the use of mild reaction conditions, suggests a high potential for reproducibility and scalability.[1] This comparative guide provides a framework for researchers to evaluate this new method against traditional approaches. As with any new methodology, independent verification is crucial. By following a systematic approach to reproducibility assessment, the scientific community can confidently adopt and build upon this promising synthetic innovation, ultimately accelerating the discovery and development of new medicines.

References

A Tale of Two Rings: Piperidine and Pyrrolidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly shapes the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug candidate. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are hailed as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs. This guide presents an objective, data-driven comparative analysis of these two scaffolds to inform strategic decisions in the drug design process.

The utility of both piperidine and pyrrolidine stems from their ability to introduce a basic nitrogen atom, which is often crucial for engaging with biological targets and for tailoring physicochemical properties like solubility. They also provide a three-dimensional framework that can be strategically decorated with functional groups to optimize drug-target interactions. While the single methylene unit difference between the two rings may seem minor, it imparts subtle yet significant variations in their properties, which can be leveraged by medicinal chemists to fine-tune a molecule's behavior.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of a scaffold are paramount as they influence a drug's solubility, permeability, and potential for off-target effects. While piperidine and pyrrolidine share similarities in their basicity, they diverge in lipophilicity and conformational flexibility.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which can be attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and interactions with unintended targets. The choice between them can be a tool to modulate a compound's lipophilicity.[1]
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist (pseudo-rotation) conformations.The rigidity of the piperidine ring can be advantageous for locking in a specific conformation required for optimal binding to a biological target. The greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed for target engagement or to explore a wider conformational space.

Pharmacological Activity: A Case Study of Muscarinic M5 Antagonists

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can have a profound impact on a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the spatial orientation of substituents. A study on muscarinic M5 receptor antagonists provides a clear example of how these subtle structural changes can significantly alter potency.[2]

In this study, researchers replaced a piperidine amide core with a pyrrolidine amide core in a series of M5 antagonists. The results demonstrated that this modification was not only tolerated but in some cases, led to an increase in potency. Interestingly, the structure-activity relationship (SAR) for the two series diverged, highlighting that the optimal substituents for one scaffold may not be ideal for the other.[2]

CompoundScaffoldhM5 IC50 (nM)rM5 IC50 (nM)
11 Piperidine111210
12a (racemic) Pyrrolidine47104
12c (S-enantiomer) Pyrrolidine2865
12d (R-enantiomer) Pyrrolidine240586

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2022.[2]

Pharmacokinetic Profiles: In Vitro and In Vivo Considerations

The choice between a piperidine and pyrrolidine scaffold can significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to its five-membered counterpart.[1]

Metabolic stability is a key consideration. While both rings are generally stable, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom. Strategic placement of substituents can block these "metabolic soft spots."[1] Comparative studies have shown that in some contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than six-membered piperidine nitroxides.[1]

The in vitro clearance data from the muscarinic M5 antagonist study further illustrates the impact of the scaffold on metabolic stability.

CompoundScaffoldHuman Liver Microsomal Clearance (µL/min/mg)Rat Liver Microsomal Clearance (µL/min/mg)
12c Pyrrolidine1222
12d Pyrrolidine2129
17f Pyrrolidine1342
17g Pyrrolidine8.813

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2022.[2]

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for key experiments cited in this guide are outlined below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: Prepare a 1 mM solution of the test compound. Also, prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Acidification/Basification: For a basic compound, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl. For an acidic compound, start with the neutral solution.

  • Titration: Titrate the solution with 0.1 M NaOH, adding small, precise volumes. After each addition, allow the pH to stabilize and record the reading. Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of the curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system and the test compound to the microsomal suspension. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Piperidine_Inhibitor Piperidine/Pyrrolidine PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt signaling pathway with intervention by inhibitors.

Experimental Workflow Diagram

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization Design Design Piperidine & Pyrrolidine Analogs Synthesis Chemical Synthesis Design->Synthesis BindingAssay Target Binding Assay (e.g., IC50 determination) Synthesis->BindingAssay MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) Synthesis->MetabolicStability Permeability Permeability Assay (e.g., Caco-2) Synthesis->Permeability SAR Structure-Activity Relationship (SAR) BindingAssay->SAR MetabolicStability->SAR Permeability->SAR PK_studies Pharmacokinetic Studies (Rodent models) Efficacy Efficacy Studies (Disease models) PK_studies->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt SAR->PK_studies SAR->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: Drug discovery workflow for scaffold comparison.

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share a similar basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction. In contrast, pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired. Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics.

References

Evaluating the Safety Profile of Piperidin-3-yl(pyrrolidin-1-yl)methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine and pyrrolidine rings are foundational scaffolds in medicinal chemistry, frequently incorporated into centrally active agents due to their favorable physicochemical properties. This guide provides a comparative evaluation of the safety profile of a specific subclass, Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives, which are being explored for various therapeutic applications. Due to the limited publicly available safety data on this specific chemical series, this guide draws upon data from structurally related compounds and established preclinical safety assessment protocols to provide a comprehensive overview for researchers.

Executive Summary

Derivatives of this compound represent a promising area of drug discovery. However, a thorough evaluation of their safety is paramount before clinical advancement. This guide summarizes key in vitro and in vivo safety assays, providing detailed experimental protocols and comparative data from related chemical classes to aid in the early-stage risk assessment of these novel compounds. Key safety considerations include cytotoxicity, genotoxicity, cardiovascular safety (hERG liability), and acute systemic toxicity.

Comparative Safety Data

Quantitative safety data for this compound derivatives are not extensively available in the public domain. Therefore, the following tables present data from structurally related piperidine and pyrrolidine derivatives to provide a comparative context for potential safety liabilities.

Table 1: In Vitro Cytotoxicity of Structurally Related Piperidine and Pyrrolidone Derivatives

Compound ClassCell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference
3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60 (cancer)MTTSubmicromolarHigh (Selective for malignant cells)[1]
3,5-bis(benzylidene)-4-piperidonesHGF, HPLF, HPC (normal)MTT>10 µM[2]
Novel Piperidones (P3, P4, P5)Various Cancer Cell LinesDNS Assay1.52 - 2.26>1 (Selective for cancer cells)[3]
Novel Piperidones (P3, P4, P5)Hs27, MCF-10A (non-cancerous)DNS Assay3.83 - 4.99[3]

Note: A higher IC50/CC50 value indicates lower cytotoxicity. A Selectivity Index (SI) greater than 1 suggests selective toxicity towards cancer cells over normal cells.

Table 2: In Vivo Acute Toxicity of Structurally Related Pyrrolidine Derivatives

Compound ClassAnimal ModelRoute of AdministrationLD50 (mg/kg)Key ObservationsReference
Pyrrolidine-2,5-dione derivativesMiceOral~1000Not specified[4]
N-methyl-2-pyrrolidone (NMP)RatsOralNOAEL (maternal): 250 mg/kg/dayDevelopmental toxicity observed at doses below maternal toxicity.[5]
N-ethyl-2-pyrrolidone (NEP)RatsOralNOAEL (developmental): 50 mg/kg/dayMaternal toxicity observed at all tested doses.[6]
Plant Extracts with Pyrrolizidine AlkaloidsRatsOral>5000No signs of toxicity in acute testing.[7]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Key Safety Assessment Experimental Protocols

A comprehensive preclinical safety evaluation involves a battery of standardized in vitro and in vivo assays. The following are detailed protocols for key experiments relevant to the safety assessment of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.[8] Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[10]

Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).[11]

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Genotoxicity Assay (Rodent Micronucleus Test)

The in vivo micronucleus test is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.[12]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indication of genotoxicity.[13]

Protocol:

  • Animal Dosing: Administer the test compound to a group of rodents (typically mice or rats) at three different dose levels, usually by the intended clinical route of administration. Include a vehicle control group and a positive control group.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Prepare bone marrow smears or blood smears and stain with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.

Cardiovascular Safety Assay (hERG Channel Assay)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[14][15]

Principle: The patch-clamp technique is the gold standard for assessing the effect of a compound on the hERG channel.[16] It allows for the direct measurement of the ionic current flowing through the channel in cells expressing the hERG channel.

Protocol:

  • Cell Preparation: Use a stable cell line overexpressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current.[17]

    • Record baseline hERG currents before applying the test compound.

  • Compound Application: Perfuse the cells with different concentrations of the test compound and record the resulting changes in the hERG current.

  • Data Analysis: Determine the concentration-response curve for the inhibition of the hERG current and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of toxicity is crucial. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for safety assessment and a simplified signaling pathway potentially involved in cytotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Genotoxicity (Ames) Genotoxicity (Ames) hERG Assay hERG Assay Acute Toxicity Acute Toxicity Genotoxicity (Micronucleus) Genotoxicity (Micronucleus) Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Initial Screening Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization In Vivo Assays In Vivo Assays Lead Optimization->In Vivo Assays Preclinical Candidates Regulatory Submission Regulatory Submission In Vivo Assays->Regulatory Submission

Caption: A generalized workflow for the preclinical safety assessment of new chemical entities.

Apoptosis_Pathway Test Compound Test Compound Mitochondrial Stress Mitochondrial Stress Test Compound->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of cytotoxicity.

Conclusion and Future Directions

The safety assessment of this compound derivatives is a critical component of their development as potential therapeutic agents. While direct safety data for this specific chemical class is limited, this guide provides a framework for their evaluation based on established preclinical safety testing protocols and comparative data from structurally related compounds.

Future research should focus on generating robust in vitro and in vivo safety data for specific derivatives within this class. This will involve conducting the assays outlined in this guide to determine their cytotoxic and genotoxic potential, as well as their cardiovascular and systemic toxicity. A thorough understanding of their safety profile will be essential for identifying promising lead candidates for further development and eventual clinical translation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Piperidin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS No. 35090-94-9). The following procedures are designed to ensure the safe handling of this chemical and to provide immediate guidance in case of accidental exposure or release.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is imperative to understand its potential hazards before handling.

Hazard Summary Table

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 1BH314 - Causes severe skin burns and eye damageDanger
Serious Eye Damage/IrritationCategory 1H318 - Causes serious eye damageDanger

The toxicological properties of this compound have not been fully investigated, and it should be handled with care as there is no acute toxicity information available.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent contact and exposure.[1][2] All PPE should be selected based on the amount and concentration of the substance being handled.

Required Personal Protective Equipment

Body PartProtection TypeStandard/Specification
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may also be required.Conforming to EN166 (EU) or NIOSH (US) approved.[2]
Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Tested according to EN 374. Check for leak-tightness before use.[3]
Skin/Body Protective clothing, such as a lab coat. For larger quantities, chemical-resistant apron or suit may be necessary.Choose body protection according to the amount and concentration of the substance.[2]
Respiratory Not required under normal conditions with adequate ventilation. For nuisance levels of dust, use a type N95 (US) or P1 (EN 143) dust mask.[2]Use respirators tested and approved under NIOSH (US) or CEN (EU).[2]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][4] Do not breathe dust or aerosols.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling and before breaks.[2][3]

  • Equipment: Use non-sparking tools and explosion-proof equipment where necessary.[4]

Storage Protocol: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] Keep it away from incompatible materials and foodstuffs.[3][4] The recommended storage temperature is between 2-8°C, and it should be protected from light.[6]

First Aid and Emergency Procedures

Immediate medical attention is required in all cases of significant exposure.[1] Show the Safety Data Sheet (SDS) to the attending medical personnel.[1]

First Aid Measures Summary

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Keep the eye wide open while rinsing.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing and shoes.[1] Wash off immediately with soap and plenty of water.[1] Call a physician immediately.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Inhalation Remove the person to fresh air.[1] If the person is not breathing, give artificial respiration.[1] Call a physician or poison control center immediately.[1]
Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][7]

  • Cleanup: For small spills, sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid dust formation.[1][2] For large spills, follow the same procedure.[2]

Disposal Plan: Dispose of the chemical and any contaminated materials as hazardous waste.[8] The container and its contents must be disposed of at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[5][8] Do not release into the environment or allow it to contaminate the ground water system.[1] The recommended method for similar compounds is incineration in a chemical incinerator.[8]

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound, from preparation through to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Obtain Compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) assess_hazards->gather_ppe prep_work_area Prepare Ventilated Work Area (Fume Hood) gather_ppe->prep_work_area weigh_transfer Weighing & Transfer prep_work_area->weigh_transfer handling_op Perform Experimental Work decontaminate Decontaminate Equipment & Surfaces handling_op->decontaminate spill Accidental Spill handling_op->spill exposure Personal Exposure handling_op->exposure weigh_transfer->handling_op waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal store_waste Store Waste in Designated Area waste_disposal->store_waste end End: Arrange for Professional Disposal store_waste->end spill_response Evacuate, Ventilate, Contain, Clean Up spill->spill_response exposure_response Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) exposure->exposure_response seek_medical Seek Immediate Medical Attention exposure_response->seek_medical

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperidin-3-yl(pyrrolidin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.